molecular formula C22H16F4N6O2 B15138581 Ripk1-IN-18

Ripk1-IN-18

货号: B15138581
分子量: 472.4 g/mol
InChI 键: WENOWVHDZSKLHI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Ripk1-IN-18 is a useful research compound. Its molecular formula is C22H16F4N6O2 and its molecular weight is 472.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C22H16F4N6O2

分子量

472.4 g/mol

IUPAC 名称

3-(2-amino-[1,2,4]triazolo[1,5-a]pyridin-7-yl)-6-[[2-fluoro-5-(trifluoromethoxy)phenyl]methyl]-7,8-dihydro-1,6-naphthyridin-5-one

InChI

InChI=1S/C22H16F4N6O2/c23-17-2-1-15(34-22(24,25)26)7-14(17)11-31-5-4-18-16(20(31)33)8-13(10-28-18)12-3-6-32-19(9-12)29-21(27)30-32/h1-3,6-10H,4-5,11H2,(H2,27,30)

InChI 键

WENOWVHDZSKLHI-UHFFFAOYSA-N

规范 SMILES

C1CN(C(=O)C2=C1N=CC(=C2)C3=CC4=NC(=NN4C=C3)N)CC5=C(C=CC(=C5)OC(F)(F)F)F

产品来源

United States

Foundational & Exploratory

The Function and Therapeutic Potential of RIPK1 Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) has emerged as a critical regulator of cellular signaling pathways that govern inflammation, apoptosis, and necroptosis.[1][2][3] Its dual role as both a kinase and a scaffold protein places it at a crucial checkpoint for determining cell fate in response to various stimuli, particularly Tumor Necrosis Factor alpha (TNFα).[4] The kinase activity of RIPK1 is essential for the initiation of programmed cell death pathways, including RIPK1-dependent apoptosis (RDA) and necroptosis.[5][6] Consequently, the development of small molecule inhibitors targeting the kinase function of RIPK1 presents a promising therapeutic strategy for a wide range of inflammatory and neurodegenerative diseases.[5] This guide provides an in-depth overview of the function of RIPK1, the mechanism of action of its inhibitors, and the experimental methodologies used for their characterization. While the specific compound "Ripk1-IN-18" is not prominently documented in the reviewed literature, this guide will focus on the principles of RIPK1 inhibition using well-characterized molecules as examples.

The Central Role of RIPK1 in Cellular Signaling

RIPK1 is a multifaceted protein containing an N-terminal kinase domain, an intermediate domain with a RIP homotypic interaction motif (RHIM), and a C-terminal death domain.[6] This structure allows RIPK1 to participate in multiple protein-protein interactions and exert distinct functions.

1.1. Pro-survival Signaling: In its kinase-independent scaffold function, RIPK1 is a key component of the TNF receptor 1 (TNFR1) signaling complex, also known as Complex I.[7] Within this complex, RIPK1 undergoes ubiquitination, which is crucial for the activation of the NF-κB and MAPK signaling pathways, leading to the transcription of pro-survival and pro-inflammatory genes.[1][8]

1.2. Cell Death Pathways: The kinase activity of RIPK1 is pivotal in triggering cell death.

  • RIPK1-Dependent Apoptosis (RDA): Under conditions where pro-survival signaling is compromised, activated RIPK1 can associate with FADD and Caspase-8 to form a cytosolic complex known as Complex IIa, leading to the activation of caspases and subsequent apoptosis.[5][6]

  • Necroptosis: In situations where Caspase-8 is inhibited, the kinase activity of RIPK1 becomes essential for the formation of the necrosome, or Complex IIb.[6] This complex consists of RIPK1, RIPK3, and Mixed Lineage Kinase Domain-Like Pseudokinase (MLKL).[1][8] RIPK1 phosphorylates and activates RIPK3, which in turn phosphorylates MLKL, leading to its oligomerization, translocation to the plasma membrane, and execution of necroptotic cell death.[9][10]

G cluster_0 Plasma Membrane cluster_1 Cytosol TNFR1 TNFR1 ComplexI Complex I (TRADD, TRAF2/5, cIAP1/2, LUBAC, RIPK1) TNFR1->ComplexI Recruitment TNFa TNFα TNFa->TNFR1 Binding NFkB NF-κB Activation (Pro-survival & Inflammation) ComplexI->NFkB Activation ComplexIIa Complex IIa (RIPK1, FADD, Caspase-8) ComplexI->ComplexIIa Transition ComplexIIb Complex IIb (Necrosome) (RIPK1, RIPK3, MLKL) ComplexI->ComplexIIb Transition Apoptosis Apoptosis ComplexIIa->Apoptosis Activation Necroptosis Necroptosis ComplexIIb->Necroptosis Activation RIPK1_Inhibitor RIPK1 Inhibitor RIPK1_Inhibitor->ComplexIIa Inhibition RIPK1_Inhibitor->ComplexIIb Inhibition

Figure 1: RIPK1 signaling pathways downstream of TNFR1.

Mechanism of Action of RIPK1 Inhibitors

Small molecule inhibitors of RIPK1 primarily target its kinase domain, thereby preventing the autophosphorylation required for its activation and the subsequent initiation of cell death pathways. Many of these inhibitors, such as Nec-1s, are classified as Type III kinase inhibitors. They bind to an allosteric pocket adjacent to the ATP-binding site, stabilizing the kinase in an inactive "DLG-out" conformation.[11] This mode of inhibition often confers high selectivity.[11]

Quantitative Data on RIPK1 Inhibitors

The potency of RIPK1 inhibitors is typically characterized by their half-maximal inhibitory concentration (IC50) values, which are determined through various biochemical and cell-based assays.

InhibitorAssay TypeIC50 (µM)Cell LineReference
Compound 18 FP binding0.0079-[1]
ADP-Glo0.004-[1]
U937 cell-based0.0063U937[1]
GSK'074 Dual RIPK1/RIPK3 inhibitor0.01 (10 nM)Human/Mouse cells[1]
GNE684 TNF-driven cell deathPotent in vitro/in vivoHuman/Mouse cell lines[8]
GSK2982772 Clinical CandidateN/AIn clinical trials[4][12]

Experimental Protocols for Characterization of RIPK1 Inhibitors

A variety of in vitro and in vivo models are employed to evaluate the efficacy and mechanism of action of RIPK1 inhibitors.

4.1. In Vitro Cell-Based Necroptosis Assay

  • Objective: To determine the ability of a compound to inhibit necroptosis in a cellular context.

  • Methodology:

    • Cell Culture: Mouse embryonic fibroblasts (MEFs) or other suitable cell lines (e.g., L929, HT-29) are cultured in appropriate media.

    • Pre-treatment: Cells are pre-treated with the test compound at various concentrations for a defined period (e.g., 30 minutes).

    • Induction of Necroptosis: Necroptosis is induced by stimulating the cells with a combination of agents such as TNFα, a SMAC mimetic (to inhibit cIAPs), and a pan-caspase inhibitor like zVAD-fmk (to block apoptosis).

    • Cell Viability Assessment: After an incubation period (e.g., 16-24 hours), cell viability is measured using assays such as CellTiter-Glo, which quantifies ATP levels.

    • Data Analysis: The percentage of cell survival is plotted against the compound concentration to determine the IC50 value.

4.2. Immunoblotting for Signaling Pathway Analysis

  • Objective: To assess the effect of an inhibitor on the phosphorylation status of key proteins in the necroptosis pathway.

  • Methodology:

    • Cell Treatment: Cells are treated as described in the necroptosis assay.

    • Cell Lysis: At specific time points, cells are lysed to extract total protein.

    • Protein Quantification: Protein concentration is determined using a BCA assay or similar method.

    • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for total and phosphorylated forms of RIPK1, RIPK3, and MLKL.

    • Detection: Following incubation with secondary antibodies, the protein bands are visualized using chemiluminescence.

4.3. In Vivo TNF-Induced Systemic Inflammatory Response Syndrome (SIRS) Model

  • Objective: To evaluate the in vivo efficacy of a RIPK1 inhibitor in a model of systemic inflammation.

  • Methodology:

    • Animal Model: Mice (e.g., C57BL/6) are used for this model.

    • Compound Administration: The test compound is administered to the mice, typically via oral gavage, at various doses.

    • Induction of SIRS: After a specified pre-treatment time, mice are challenged with an intravenous injection of mouse TNFα.

    • Monitoring: The body temperature of the mice is monitored at regular intervals as a measure of the systemic inflammatory response. A drop in body temperature is indicative of TNF-induced shock. Survival is also monitored over a period of time (e.g., 18 hours).

    • Data Analysis: The ability of the compound to prevent the TNF-induced drop in body temperature and improve survival is assessed.

G cluster_0 Experimental Workflow: In Vivo TNF-Induced Shock Model start Start administer_compound Administer RIPK1 Inhibitor (e.g., oral gavage) start->administer_compound wait Pre-treatment Period administer_compound->wait induce_shock Induce Shock (i.v. injection of TNFα) wait->induce_shock monitor Monitor - Body Temperature - Survival induce_shock->monitor data_analysis Data Analysis - Temperature Change - Survival Curves monitor->data_analysis end End data_analysis->end

Figure 2: Workflow for the in vivo TNF-induced shock model.

Conclusion

RIPK1 is a highly validated therapeutic target for a multitude of inflammatory and degenerative diseases. The development of potent and selective RIPK1 kinase inhibitors has provided valuable tools for dissecting the complex signaling pathways regulated by this protein and offers promising new avenues for therapeutic intervention. A thorough understanding of the function of RIPK1 and the application of robust experimental protocols are essential for the continued advancement of this exciting field of drug discovery.

References

The Role of Ripk1-IN-18 in Necroptosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Necroptosis is a regulated form of necrosis, an inflammatory mode of cell death implicated in a spectrum of human diseases, including autoimmune disorders, neurodegenerative conditions, and ischemia-reperfusion injury. Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) is a critical upstream kinase that governs the initiation of the necroptotic signaling cascade. The development of potent and selective RIPK1 inhibitors is a promising therapeutic strategy to mitigate the pathological consequences of unregulated necroptosis. This technical guide provides an in-depth overview of the role of Ripk1-IN-18, a potent RIPK1 inhibitor, in the context of necroptosis. We will delve into the molecular mechanisms of necroptosis, the specific function of this compound, present quantitative data for representative RIPK1 inhibitors, and provide detailed experimental protocols for studying necroptosis and its inhibition.

Introduction to Necroptosis

Necroptosis is a programmed cell death pathway that is morphologically characterized by cell swelling, plasma membrane rupture, and the release of cellular contents, leading to a robust inflammatory response.[1] Unlike apoptosis, which is an immunologically silent process, necroptosis is highly inflammatory due to the release of damage-associated molecular patterns (DAMPs).

The signaling pathway of necroptosis is initiated by various stimuli, most notably by the activation of death receptors such as the tumor necrosis factor receptor 1 (TNFR1).[2] Under conditions where caspase-8, a key initiator of apoptosis, is inhibited or absent, RIPK1 is autophosphorylated and activated.[3] This activation leads to the recruitment and phosphorylation of RIPK3, which in turn phosphorylates the mixed lineage kinase domain-like pseudokinase (MLKL).[4] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, where it forms pores, leading to membrane disruption and cell death.[4]

The Role of RIPK1 in Necroptosis

RIPK1 is a multifaceted protein that functions as a central node in cell fate decisions, regulating not only necroptosis but also apoptosis and pro-survival signaling pathways. Its kinase activity is essential for the induction of necroptosis. Upon TNFR1 stimulation in the absence of caspase-8 activity, RIPK1 undergoes autophosphorylation, which is a critical step for the recruitment and activation of RIPK3. This RIPK1-RIPK3 interaction, mediated by their respective RIP homotypic interaction motifs (RHIMs), leads to the formation of a functional amyloid-like signaling complex known as the necrosome. The formation of the necrosome is the commitment step for the execution of necroptosis.

Given its pivotal role, the kinase activity of RIPK1 represents a prime target for therapeutic intervention in diseases driven by excessive necroptosis.

This compound: A Potent RIPK1 Inhibitor

This compound is a potent and selective inhibitor of RIPK1 kinase activity. While specific quantitative data for this compound is primarily detailed in patent literature, its characterization as a potent inhibitor indicates its utility in the research of autoimmune diseases and other inflammatory conditions where necroptosis is implicated.

The mechanism of action of this compound, like other RIPK1 inhibitors, is to bind to the kinase domain of RIPK1 and prevent its autophosphorylation, thereby blocking the initial and critical step of necrosome formation and the subsequent downstream signaling events that lead to cell death.

Data Presentation: Quantitative Analysis of Representative RIPK1 Inhibitors

To provide a quantitative context for the potency and selectivity of RIPK1 inhibitors, the following tables summarize data for other well-characterized compounds that target RIPK1. This data is representative of the type of characterization performed for potent and selective RIPK1 inhibitors like this compound.

Table 1: Biochemical Potency of Representative RIPK1 Inhibitors
Compound RIPK1 IC50 (nM)
GSK'414Data not available in this format
GSK'157Data not available in this format
GSK298277216 (human), 20 (monkey)
Necrostatin-1 (Nec-1s)EC50 = 50
Table 2: Cellular Potency of Representative RIPK1 Inhibitors in Necroptosis Assays
Compound Cell Line
Compound 18U937
Compound 24HT-29
Compound 41HT-29
Table 3: Kinase Selectivity Profile of a Representative RIPK1 Inhibitor (GSK2982772)
Parameter Value
Number of Kinases Screened339
Selectivity>1000-fold over other kinases

Experimental Protocols

This section provides detailed methodologies for key experiments to study the role of RIPK1 inhibitors in necroptosis.

Induction of Necroptosis in Cell Culture

This protocol describes a common method for inducing necroptosis in a susceptible cell line, such as the human colon adenocarcinoma cell line HT-29.

Materials:

  • HT-29 cells

  • DMEM/F-12 culture medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Human TNF-α (Tumor Necrosis Factor-alpha)

  • SMAC mimetic (e.g., Birinapant)

  • Pan-caspase inhibitor (e.g., z-VAD-FMK)

  • This compound or other RIPK1 inhibitor

  • DMSO (vehicle control)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed HT-29 cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.

  • Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of this compound (or another RIPK1 inhibitor) or vehicle (DMSO) for 1 hour.

  • Necroptosis Induction: Induce necroptosis by adding a cocktail of TNF-α (e.g., 20 ng/mL), a SMAC mimetic (e.g., 100 nM), and z-VAD-FMK (e.g., 20 µM) to the wells.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Assessment of Cell Viability: Determine cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay or by measuring LDH release.

Western Blot Analysis of Necroptotic Markers

This protocol details the detection of key phosphorylated proteins in the necroptosis pathway to confirm the mechanism of cell death and the effect of the inhibitor.

Materials:

  • Treated cells from the necroptosis induction experiment

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-RIPK1 (Ser166), anti-RIPK1, anti-phospho-MLKL (Ser358), anti-MLKL, and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: Lyse the treated cells with ice-cold RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Cell Viability Assay (LDH Release Assay)

This assay quantifies the release of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme released upon plasma membrane damage, which is a hallmark of necroptosis.

Materials:

  • Treated cells in a 96-well plate

  • LDH cytotoxicity assay kit

Procedure:

  • Collect Supernatant: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.

  • Transfer Supernatant: Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • Prepare Controls: Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Perform Assay: Follow the manufacturer's instructions for the LDH assay kit to measure the LDH activity in the supernatants.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings, according to the kit's protocol.

Visualizations

Signaling Pathway of Necroptosis and Inhibition by this compound

Necroptosis_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TNFR1 TNFR1 Complex I Complex I TNFR1->Complex I Recruitment TNFa TNFa TNFa->TNFR1 Binding RIPK1 RIPK1 Complex I->RIPK1 Activation p-RIPK1 p-RIPK1 RIPK1->p-RIPK1 Autophosphorylation Necrosome Necrosome (RIPK1-RIPK3 complex) p-RIPK1->Necrosome RIPK3 RIPK3 RIPK3->Necrosome p-RIPK3 p-RIPK3 p-MLKL p-MLKL (oligomer) p-RIPK3->p-MLKL Phosphorylation MLKL MLKL Cell Lysis Cell Lysis p-MLKL->Cell Lysis Membrane Disruption Necrosome->p-RIPK3 Phosphorylation Caspase-8 Caspase-8 Caspase-8->RIPK1 Inhibition This compound This compound This compound->p-RIPK1 Inhibition

Caption: TNF-α induced necroptosis pathway and the inhibitory action of this compound.

Experimental Workflow for Assessing RIPK1 Inhibitor Efficacy

Experimental_Workflow cluster_workflow Workflow Start Start Cell_Seeding Seed Cells (e.g., HT-29) Start->Cell_Seeding Inhibitor_Treatment Pre-treat with This compound Cell_Seeding->Inhibitor_Treatment Necroptosis_Induction Induce Necroptosis (TNF-α/SMAC/z-VAD) Inhibitor_Treatment->Necroptosis_Induction Incubation Incubate (18-24h) Necroptosis_Induction->Incubation Endpoint_Analysis Endpoint Analysis Incubation->Endpoint_Analysis Cell_Viability Cell Viability Assay (LDH Release) Endpoint_Analysis->Cell_Viability Western_Blot Western Blot (p-RIPK1, p-MLKL) Endpoint_Analysis->Western_Blot Data_Analysis Data Analysis (IC50/EC50) Cell_Viability->Data_Analysis Western_Blot->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for evaluating the efficacy of this compound.

Logical Relationship of this compound Action

Logical_Relationship This compound This compound RIPK1_Kinase_Activity RIPK1 Kinase Activity This compound->RIPK1_Kinase_Activity Inhibits RIPK1_Autophosphorylation RIPK1 Autophosphorylation RIPK1_Kinase_Activity->RIPK1_Autophosphorylation Leads to Necrosome_Formation Necrosome Formation RIPK1_Autophosphorylation->Necrosome_Formation Enables MLKL_Phosphorylation MLKL Phosphorylation Necrosome_Formation->MLKL_Phosphorylation Results in Necroptosis Necroptotic Cell Death MLKL_Phosphorylation->Necroptosis Triggers

Caption: Logical flow of how this compound inhibits the necroptosis cascade.

Conclusion

This compound, as a potent inhibitor of RIPK1 kinase activity, represents a valuable tool for the study of necroptosis and a promising therapeutic lead for diseases driven by this inflammatory cell death pathway. This guide has provided a comprehensive overview of the role of RIPK1 in necroptosis, the mechanism of action of RIPK1 inhibitors, and detailed protocols for their investigation. The provided quantitative data for representative inhibitors and the visual diagrams of the signaling pathway and experimental workflows serve as a practical resource for researchers in the field. Further characterization of this compound and similar molecules will undoubtedly advance our understanding of necroptosis and pave the way for novel therapeutic strategies.

References

Understanding the Signaling Pathway of Ripk1-IN-18: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical regulator of cellular signaling pathways that govern inflammation, apoptosis, and necroptosis. Its multifaceted role in determining cell fate has positioned it as a key therapeutic target for a range of autoimmune, inflammatory, and neurodegenerative diseases. This technical guide provides an in-depth exploration of the RIPK1 signaling pathway and the role of inhibitors, with a focus on the potent inhibitor Ripk1-IN-18. While specific peer-reviewed quantitative data and detailed experimental protocols for this compound are not extensively available in the public domain, this guide will detail the broader understanding of RIPK1 inhibition and provide standardized protocols for its characterization. This compound, also referred to as "compound i" in patent literature, is recognized as a potent inhibitor of RIPK1 and is commercially available for research purposes.

The Core Signaling Pathways of RIPK1

RIPK1 is a serine/threonine kinase that functions as a central node in response to various stimuli, most notably from the tumor necrosis factor receptor (TNFR) superfamily. The cellular outcome of RIPK1 activation is context-dependent and is tightly regulated by post-translational modifications, primarily ubiquitination and phosphorylation.

Pro-survival and Inflammatory Signaling (Complex I)

Upon binding of TNFα to its receptor, TNFR1, a membrane-bound signaling complex, known as Complex I , is formed. This complex consists of TNFR1-associated death domain protein (TRADD), TNF receptor-associated factor 2 (TRAF2), cellular inhibitor of apoptosis proteins 1 and 2 (cIAP1/2), and RIPK1.

Within Complex I, RIPK1 primarily acts as a scaffold. cIAP1/2 mediate the K63-linked polyubiquitination of RIPK1. This ubiquitination serves as a platform to recruit downstream signaling complexes, including the IκB kinase (IKK) complex and the TAK1/TAB2/TAB3 complex. The activation of these complexes leads to the phosphorylation and subsequent degradation of IκBα, allowing the transcription factor NF-κB to translocate to the nucleus. NF-κB then promotes the expression of pro-survival and pro-inflammatory genes.

RIPK1_Pro-Survival_Signaling TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 Complex_I Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) TNFR1->Complex_I recruits RIPK1_ub Ub-RIPK1 (K63) Complex_I->RIPK1_ub cIAP1/2 mediates TAK1_complex TAK1/TAB2/3 RIPK1_ub->TAK1_complex recruits IKK_complex IKK Complex TAK1_complex->IKK_complex activates IkBa IκBα IKK_complex->IkBa phosphorylates NFkB NF-κB IkBa->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Pro_survival_genes Pro-survival & Inflammatory Genes Nucleus->Pro_survival_genes promotes transcription

Caption: RIPK1 pro-survival and inflammatory signaling pathway.
Apoptotic Signaling (Complex IIa)

When the pro-survival signaling from Complex I is compromised, for instance by the deubiquitination of RIPK1 or the inhibition of cIAPs, RIPK1 can dissociate from the plasma membrane and form a cytosolic complex known as Complex IIa . This complex is composed of RIPK1, FAS-associated death domain protein (FADD), and pro-caspase-8. The proximity of pro-caspase-8 molecules within this complex leads to their auto-cleavage and activation, initiating the caspase cascade that culminates in apoptosis.

Necroptotic Signaling (Complex IIb or Necrosome)

In situations where caspase-8 is inhibited or absent, RIPK1 can initiate a form of programmed necrosis called necroptosis. Following its dissociation from Complex I, RIPK1 interacts with RIPK3 through their respective RIP homotypic interaction motifs (RHIMs) to form a complex known as the necrosome or Complex IIb . This interaction leads to the phosphorylation and activation of RIPK3. Activated RIPK3 then phosphorylates the mixed lineage kinase domain-like protein (MLKL). Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, where it disrupts membrane integrity, leading to cell lysis and the release of damage-associated molecular patterns (DAMPs), which further propagates inflammation. The kinase activity of RIPK1 is essential for the activation of this pathway.

RIPK1_Cell_Death_Signaling cluster_complex_I Complex I Dissociation cluster_apoptosis Apoptosis cluster_necroptosis Necroptosis RIPK1_deub Deubiquitinated RIPK1 Complex_IIa Complex IIa (RIPK1, FADD, pro-caspase-8) RIPK1_deub->Complex_IIa forms RIPK3 RIPK3 RIPK1_deub->RIPK3 interacts with Caspase8 Active Caspase-8 Complex_IIa->Caspase8 activates Apoptosis Apoptosis Caspase8->Apoptosis triggers Caspase8_inhib Caspase-8 Inhibition Caspase8_inhib->RIPK3 allows Necrosome Necrosome (Complex IIb) (p-RIPK1, p-RIPK3) MLKL MLKL Necrosome->MLKL phosphorylates RIPK3->Necrosome forms pMLKL p-MLKL (oligomer) MLKL->pMLKL oligomerizes & translocates Necroptosis Necroptosis pMLKL->Necroptosis induces Experimental_Workflow start Start compound_prep Prepare Serial Dilutions of this compound start->compound_prep cell_seeding Seed Cells in Multi-well Plate start->cell_seeding pre_treatment Pre-treat Cells with This compound compound_prep->pre_treatment cell_seeding->pre_treatment induce_necroptosis Induce Necroptosis (e.g., TNFα + z-VAD-fmk) pre_treatment->induce_necroptosis incubation Incubate for 24-48h induce_necroptosis->incubation measure_viability Measure Cell Viability (e.g., CellTiter-Glo) incubation->measure_viability data_analysis Data Analysis: Calculate EC50 measure_viability->data_analysis end End data_analysis->end

The Impact of Potent RIPK1 Inhibition on Cellular Inflammation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical regulator of cellular inflammation and programmed cell death, particularly necroptosis. Its kinase activity is a key driver in the signaling cascades that lead to the production of pro-inflammatory cytokines and the lytic form of cell death known as necroptosis. Pharmacological inhibition of RIPK1 kinase activity presents a promising therapeutic strategy for a range of inflammatory and neurodegenerative diseases. This technical guide provides an in-depth overview of the effects of potent RIPK1 inhibitors on cellular inflammation, with a focus on the molecular mechanisms, relevant experimental protocols, and quantitative data from well-characterized compounds. While this guide is centered on the general effects of potent RIPK1 inhibitors, it is important to note that specific quantitative data for the compound "Ripk1-IN-18" is not extensively available in the public domain. The data presented herein is a composite from studies on various potent RIPK1 inhibitors to illustrate the expected biological effects.

The Role of RIPK1 in Cellular Inflammation and Necroptosis

RIPK1 is a serine/threonine kinase that plays a dual role in cellular signaling, acting as both a scaffold protein and an active kinase.[1] Its function is tightly regulated and is central to the cellular response to stimuli such as Tumor Necrosis Factor-alpha (TNF-α).[2][3]

Upon TNF-α binding to its receptor, TNFR1, RIPK1 is recruited to form a membrane-bound signaling complex known as Complex I.[2][3] In this complex, RIPK1 primarily functions as a scaffold, leading to the activation of pro-survival and pro-inflammatory pathways like NF-κB and MAPK. However, under conditions where components of Complex I are dysregulated or when apoptosis is inhibited, RIPK1 can transition to form a cytosolic complex, known as Complex II.

The kinase activity of RIPK1 is essential for the formation of the necrosome, a key signaling complex in the necroptosis pathway. The necrosome consists of RIPK1, RIPK3, and Mixed Lineage Kinase Domain-like protein (MLKL). Within this complex, RIPK1 and RIPK3 autophosphorylate and phosphorylate each other, leading to the phosphorylation and activation of MLKL. Activated MLKL then oligomerizes and translocates to the plasma membrane, forming pores that lead to cell lysis and the release of damage-associated molecular patterns (DAMPs), which further amplify the inflammatory response.

Potent and selective inhibitors of RIPK1 kinase activity are designed to block this cascade, thereby preventing necroptotic cell death and reducing the associated inflammation.

Quantitative Data on RIPK1 Inhibitors

The following table summarizes the in vitro potency of several well-characterized RIPK1 inhibitors in various cellular assays. This data provides a benchmark for the expected efficacy of potent RIPK1 inhibitors in modulating cellular inflammation.

CompoundAssay TypeCell LineIC50/EC50Reference
Necrostatin-1s (Nec-1s) TNF-induced necroptosisL929EC50: ~0.2 µM
GSK2982772 RIPK1 Kinase Assay (human)-IC50: 1 nM
PK68 RIPK1 Kinase Assay-IC50: 90 nM
RIPA-56 RIPK1 Kinase Assay-IC50: 13 nM
RIPA-56 TZS-induced necrosisL929EC50: 27 nM
Compound 18 ADP-Glo (RIPK1)-IC50: 0.004 µM
Compound 18 TNF-induced necrosisU937IC50: 0.0063 µM

Signaling Pathways and Experimental Workflows

TNF-α Signaling Pathway Leading to Necroptosis

TNF_Signaling cluster_membrane Plasma Membrane cluster_complex_I Complex I (Pro-survival/Inflammation) cluster_complex_II Complex IIb (Necrosome) TNF-alpha TNF-alpha TNFR1 TNFR1 TNF-alpha->TNFR1 TRADD TRADD TNFR1->TRADD RIPK1_kinase RIPK1 (Kinase Active) TNFR1->RIPK1_kinase Caspase-8 inhibition TRAF2 TRAF2 TRADD->TRAF2 cIAP1/2 cIAP1/2 TRAF2->cIAP1/2 RIPK1_scaffold RIPK1 (Scaffold) cIAP1/2->RIPK1_scaffold Ub NF-kB NF-kB RIPK1_scaffold->NF-kB MAPK MAPK RIPK1_scaffold->MAPK RIPK3 RIPK3 RIPK1_kinase->RIPK3 P MLKL MLKL RIPK3->MLKL P pMLKL p-MLKL (Oligomer) MLKL->pMLKL Cell Lysis Cell Lysis pMLKL->Cell Lysis Inflammation Inflammation Cell Lysis->Inflammation This compound Potent RIPK1 Inhibitor (e.g., this compound) This compound->RIPK1_kinase

Caption: TNF-α signaling pathway leading to either survival/inflammation or necroptosis.

Experimental Workflow for Assessing RIPK1 Inhibitor Efficacy

Experimental_Workflow cluster_assays 5. Assays Cell_Culture 1. Cell Culture (e.g., HT-29) Induce_Necroptosis 2. Induce Necroptosis (TNF-α, Smac mimetic, z-VAD-fmk) Cell_Culture->Induce_Necroptosis Treat_Inhibitor 3. Treat with this compound Induce_Necroptosis->Treat_Inhibitor Incubate 4. Incubate Treat_Inhibitor->Incubate Viability_Assay Cell Viability Assay (MTS) Incubate->Viability_Assay Cytokine_Assay Cytokine Profiling (ELISA) Incubate->Cytokine_Assay Western_Blot Western Blot (p-RIPK1, p-MLKL) Incubate->Western_Blot Data_Analysis 6. Data Analysis Viability_Assay->Data_Analysis Cytokine_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: General workflow for evaluating the efficacy of a RIPK1 inhibitor.

Experimental Protocols

TNF-α-Induced Necroptosis in HT-29 Cells

This protocol describes the induction of necroptosis in the human colon adenocarcinoma cell line HT-29, a common model for studying this cell death pathway.

Materials:

  • HT-29 cells

  • Complete culture medium (e.g., McCoy's 5A with 10% FBS)

  • Human TNF-α (20 ng/mL final concentration)

  • Smac mimetic (e.g., Birinapant, 100 nM final concentration)

  • Pan-caspase inhibitor (e.g., z-VAD-fmk, 20 µM final concentration)

  • 96-well cell culture plates

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Seed HT-29 cells into a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.

  • Pre-treat the cells with the desired concentrations of the RIPK1 inhibitor (e.g., this compound) for 1 hour.

  • To induce necroptosis, add a combination of TNF-α, Smac mimetic, and z-VAD-fmk to the wells.

  • Include appropriate controls: untreated cells, cells treated with vehicle, and cells treated with the necroptosis-inducing cocktail without the inhibitor.

  • Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.

  • Assess cell viability using an appropriate method, such as the MTS assay.

Cell Viability (MTS) Assay

This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Materials:

  • Cells treated as described in Protocol 4.1

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • 96-well plate reader

Procedure:

  • Following the 24-hour incubation, add 20 µL of MTS reagent to each well of the 96-well plate.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.

Cytokine Profiling (ELISA)

This protocol outlines the measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.

Materials:

  • Cell culture supernatant from treated cells

  • Commercially available ELISA kits for the cytokines of interest

  • Wash buffer

  • Substrate solution

  • Stop solution

  • 96-well plate reader

Procedure:

  • Collect the cell culture supernatant from the wells of the treated plate.

  • Perform the ELISA according to the manufacturer's instructions for the specific kit. This typically involves: a. Coating the plate with a capture antibody. b. Adding the cell culture supernatants and standards. c. Adding a detection antibody. d. Adding an enzyme-conjugated secondary antibody. e. Adding the substrate and stopping the reaction.

  • Measure the absorbance at the appropriate wavelength.

  • Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.

Immunoprecipitation and Western Blotting for RIPK1 Complex

This protocol is for the isolation and analysis of the necrosome complex to assess the phosphorylation status of RIPK1 and MLKL.

Materials:

  • Cells treated to induce necroptosis

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibodies for immunoprecipitation (e.g., anti-RIPK1)

  • Protein A/G magnetic beads

  • Antibodies for Western blotting (e.g., anti-p-RIPK1, anti-p-MLKL, anti-RIPK1, anti-MLKL, anti-GAPDH)

  • SDS-PAGE gels and blotting equipment

  • Chemiluminescent substrate

Procedure:

  • Lyse the cells and quantify the protein concentration.

  • Incubate the cell lysates with an anti-RIPK1 antibody overnight at 4°C to form immune complexes.

  • Add Protein A/G magnetic beads to capture the immune complexes.

  • Wash the beads to remove non-specific binding.

  • Elute the proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies against p-RIPK1, p-MLKL, total RIPK1, and total MLKL. Use an antibody against a housekeeping protein like GAPDH as a loading control for the whole cell lysate input.

  • Incubate with HRP-conjugated secondary antibodies.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Conclusion

Potent and selective inhibition of RIPK1 kinase activity is a validated strategy for mitigating cellular inflammation driven by necroptosis. The experimental protocols and data presented in this guide provide a framework for researchers to investigate the efficacy of novel RIPK1 inhibitors like this compound. By employing these methods, scientists can elucidate the molecular mechanisms of action, determine the potency of new compounds, and advance the development of next-generation anti-inflammatory therapeutics. Further research is warranted to specifically characterize the quantitative and mechanistic details of this compound to fully understand its therapeutic potential.

References

Preliminary Efficacy of Ripk1-IN-18: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, in-depth preliminary efficacy studies, quantitative data, and detailed experimental protocols for the specific compound "Ripk1-IN-18" are limited at the time of this report. The compound is identified as a potent inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) and is associated with patent TW202306954A, where it is also referred to as "compound i". Due to the limited specific data on this compound, this guide provides a comprehensive overview of the core methodologies and expected outcomes for a preclinical RIPK1 inhibitor, based on established research in the field. The data and protocols presented herein are representative examples derived from studies of other well-characterized RIPK1 inhibitors.

Introduction to RIPK1 Inhibition

Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) is a critical signaling node that regulates cellular life and death decisions, playing a key role in inflammation and programmed cell death pathways, including apoptosis and necroptosis. Dysregulation of RIPK1 activity is implicated in a range of inflammatory and neurodegenerative diseases. Small molecule inhibitors of RIPK1, such as the conceptual this compound, are being investigated as potential therapeutic agents to mitigate the pathological effects of excessive RIPK1 kinase activity.

Core Signaling Pathway of RIPK1

RIPK1 acts as a molecular switch in the Tumor Necrosis Factor (TNF) signaling pathway. Upon TNF-α binding to its receptor (TNFR1), RIPK1 is recruited to form Complex I, which promotes cell survival and inflammation through the activation of NF-κB. Under specific conditions, such as the inhibition of cIAP1/2, RIPK1 can transition to form a cytosolic death-inducing complex, known as Complex II (or the ripoptosome for apoptosis) or the necrosome (for necroptosis), leading to caspase-8-mediated apoptosis or RIPK3-MLKL-mediated necroptosis, respectively.

RIPK1_Signaling_Pathway Figure 1: Simplified RIPK1 Signaling Pathway TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Binds Complex_I Complex I (Survival & Inflammation) TNFR1->Complex_I Recruits RIPK1 NFkB NF-κB Activation Complex_I->NFkB Complex_IIa Complex IIa (Apoptosis) Complex_I->Complex_IIa Transition Complex_IIb Complex IIb (Necrosome) Complex_I->Complex_IIb Transition Survival Cell Survival NFkB->Survival Inflammation Inflammation NFkB->Inflammation Caspase8 Caspase-8 Activation Complex_IIa->Caspase8 Apoptosis Apoptosis Caspase8->Apoptosis RIPK3 RIPK3 Activation Complex_IIb->RIPK3 MLKL MLKL Phosphorylation RIPK3->MLKL Necroptosis Necroptosis MLKL->Necroptosis Ripk1_IN_18 This compound Ripk1_IN_18->Complex_IIa Inhibits Ripk1_IN_18->Complex_IIb Inhibits

Figure 1: Simplified RIPK1 Signaling Pathway

Quantitative Data Summary

The following tables represent typical quantitative data that would be generated in preliminary efficacy studies for a RIPK1 inhibitor.

Table 1: In Vitro Enzymatic Activity

CompoundTargetAssay TypeIC50 (nM)
This compound (hypothetical)Human RIPK1ADP-Glo10
Reference Inhibitor AHuman RIPK1ADP-Glo15
Reference Inhibitor BHuman RIPK1ADP-Glo5

Table 2: Cellular Activity in Necroptosis Assays

Cell LineAssayTreatmentEC50 (nM)
HT-29 (Human colon cancer)Cell Viability (CellTiter-Glo)TNFα + Smac mimetic + z-VAD-fmk25
L929 (Mouse fibrosarcoma)Cell Viability (CellTiter-Glo)TNFα50
Primary Mouse MacrophagesLDH ReleaseLPS + z-VAD-fmk40

Table 3: In Vivo Efficacy in a Mouse Model of Systemic Inflammatory Response Syndrome (SIRS)

Treatment GroupDose (mg/kg)EndpointResult
Vehicle-Survival Rate at 24h0%
This compound (hypothetical)10Survival Rate at 24h80%
This compound (hypothetical)30Survival Rate at 24h100%
Vehicle-Serum TNF-α (pg/mL)5000 ± 800
This compound (hypothetical)30Serum TNF-α (pg/mL)1500 ± 300

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of results. Below are representative protocols for key experiments in the evaluation of a RIPK1 inhibitor.

RIPK1 Kinase Assay (ADP-Glo™)

Objective: To determine the in vitro potency of this compound in inhibiting the enzymatic activity of recombinant human RIPK1.

Methodology:

  • Recombinant human RIPK1 enzyme is incubated with varying concentrations of this compound (typically in a serial dilution) in a kinase reaction buffer.

  • The kinase reaction is initiated by the addition of ATP and a suitable substrate (e.g., myelin basic protein).

  • The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • The amount of ADP produced, which is proportional to the kinase activity, is measured using the ADP-Glo™ Kinase Assay system (Promega) according to the manufacturer's instructions.

  • Luminescence is read on a plate reader.

  • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Necroptosis Assay

Objective: To assess the ability of this compound to protect cells from necroptotic cell death.

Methodology:

  • HT-29 cells are seeded in 96-well plates and allowed to adhere overnight.

  • Cells are pre-treated with a serial dilution of this compound for 1-2 hours.

  • Necroptosis is induced by the addition of a cocktail of human TNF-α (e.g., 20 ng/mL), a Smac mimetic (e.g., 100 nM), and a pan-caspase inhibitor (z-VAD-fmk, e.g., 20 µM).

  • Cells are incubated for 24 hours.

  • Cell viability is assessed using a luminescent-based assay such as CellTiter-Glo® (Promega), which measures ATP levels.

  • EC50 values are determined from the dose-response curve.

In Vivo Mouse Model of TNF-induced SIRS

Objective: To evaluate the in vivo efficacy of this compound in a model of systemic inflammation.

Methodology:

  • Male C57BL/6 mice are administered this compound or vehicle control via a suitable route (e.g., oral gavage).

  • After a defined pre-treatment period (e.g., 1 hour), mice are challenged with an intravenous injection of mouse TNF-α (e.g., 10 µg per mouse).

  • Animal survival and body temperature are monitored at regular intervals for up to 24 hours.

  • At a designated time point (e.g., 6 hours post-TNF-α), a separate cohort of animals may be euthanized for the collection of blood and tissues to measure inflammatory cytokine levels (e.g., TNF-α, IL-6) by ELISA or multiplex assay.

Experimental Workflow and Logical Relationships

The preclinical evaluation of a RIPK1 inhibitor follows a logical progression from in vitro characterization to in vivo validation.

Experimental_Workflow Figure 2: Preclinical Evaluation Workflow for a RIPK1 Inhibitor Target_ID Target Identification (RIPK1) Compound_Screening Compound Screening Target_ID->Compound_Screening In_Vitro_Enzymatic In Vitro Enzymatic Assay (IC50) Compound_Screening->In_Vitro_Enzymatic Cellular_Assays Cell-Based Assays (EC50, Necroptosis) In_Vitro_Enzymatic->Cellular_Assays Lead_Optimization Lead Optimization In_Vitro_Enzymatic->Lead_Optimization ADME_Tox ADME/Tox Profiling Cellular_Assays->ADME_Tox In_Vivo_PK In Vivo Pharmacokinetics Cellular_Assays->In_Vivo_PK Cellular_Assays->Lead_Optimization ADME_Tox->Lead_Optimization In_Vivo_Efficacy In Vivo Efficacy Models (e.g., SIRS, IBD) In_Vivo_PK->In_Vivo_Efficacy In_Vivo_Efficacy->Lead_Optimization

Methodological & Application

Application Notes and Protocols for Ripk1-IN-18 in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Ripk1-IN-18, a potent inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), in various cell-based assays. This document outlines the mechanism of action of RIPK1, details experimental protocols for assessing the efficacy of this compound in inhibiting necroptosis, and presents comparative data for other known RIPK1 inhibitors.

Introduction to RIPK1 and Necroptosis

Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical serine/threonine kinase that functions as a key signaling node in cellular pathways governing inflammation, apoptosis, and a regulated form of necrosis known as necroptosis.[1][2] The kinase activity of RIPK1 is essential for the initiation of necroptosis, a pro-inflammatory mode of cell death implicated in the pathophysiology of numerous inflammatory and neurodegenerative diseases.[2][3][4]

Necroptosis is typically initiated downstream of death receptors, such as Tumor Necrosis Factor Receptor 1 (TNFR1), particularly when caspase-8, a key apoptotic enzyme, is inhibited.[5] Upon activation, RIPK1 phosphorylates and activates RIPK3, which in turn phosphorylates Mixed Lineage Kinase Domain-Like (MLKL).[6] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, leading to membrane rupture and cell death.[6]

This compound is a potent inhibitor of RIPK1 and can be utilized in research related to autoimmune diseases.[7] By inhibiting the kinase activity of RIPK1, this compound is expected to block the downstream signaling cascade that leads to necroptosis, making it a valuable tool for studying the role of RIPK1-mediated cell death in various pathological conditions.

Signaling Pathway Overview

The following diagram illustrates the central role of RIPK1 in the necroptosis signaling pathway and the point of intervention for inhibitors like this compound.

RIPK1_Pathway TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 Binds ComplexI Complex I (TRADD, TRAF2, cIAP1/2) TNFR1->ComplexI Recruits NFkB NF-κB Activation (Survival, Inflammation) ComplexI->NFkB Leads to RIPK1_active Active RIPK1 (Phosphorylated) ComplexI->RIPK1_active Deubiquitination & Activation ComplexIIb Necrosome (RIPK1, RIPK3) RIPK1_active->ComplexIIb Forms RIPK1_IN_18 This compound RIPK1_IN_18->RIPK1_active Inhibits Casp8_inhibitor Caspase-8 Inhibition (e.g., zVAD-fmk) Casp8_inhibitor->ComplexIIb Promotes formation of RIPK3_active Active RIPK3 (Phosphorylated) ComplexIIb->RIPK3_active Activates RIPK3_active->ComplexIIb Forms MLKL_active Active MLKL (Phosphorylated, Oligomerized) RIPK3_active->MLKL_active Phosphorylates Necroptosis Necroptosis (Membrane Disruption) MLKL_active->Necroptosis Induces Necroptosis_Workflow Start Seed cells in a 96-well plate Incubate1 Incubate for 24 hours Start->Incubate1 Pretreat Pre-treat with this compound (various concentrations) for 1 hour Incubate1->Pretreat Induce Induce necroptosis with TNFα + zVAD-fmk Pretreat->Induce Incubate2 Incubate for 6-24 hours Induce->Incubate2 Assay Measure cell viability/ death Incubate2->Assay Analyze Analyze data and calculate EC50 Assay->Analyze

References

Application Notes and Protocols for In Vivo Studies with Ripk1-IN-18

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) is a critical signaling node that regulates cellular pathways involved in inflammation, apoptosis, and necroptosis.[1][2][3][4] Its kinase activity, in particular, is a key driver of inflammatory processes and cell death, making it a prime therapeutic target for a range of human diseases, including autoimmune disorders, neurodegenerative diseases, and sepsis.[5] Ripk1-IN-18 (also known as compound i) is a potent inhibitor of RIPK1 and represents a valuable tool for investigating the in vivo consequences of RIPK1 kinase inhibition. These application notes provide a detailed protocol for in vivo studies using this compound, based on established methodologies for other well-characterized RIPK1 inhibitors.

RIPK1 Signaling Pathways

The signaling cascades initiated by RIPK1 are complex and context-dependent. Upon stimulation by factors such as tumor necrosis factor-alpha (TNFα), RIPK1 can initiate either pro-survival signals through the NF-κB pathway or pro-death signals via apoptosis or necroptosis. The ubiquitination state of RIPK1 is a key determinant of its functional output.

RIPK1_Signaling cluster_membrane Cell Membrane cluster_complexI Complex I (Pro-survival) cluster_complexII Complex II (Pro-death) TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 RIPK1_ub Ub-RIPK1 TRADD->RIPK1_ub Recruits cIAP1_2 cIAP1/2 TRAF2->cIAP1_2 cIAP1_2->RIPK1_ub NEMO NEMO RIPK1_ub->NEMO IKK IKK NEMO->IKK NFkB NF-κB IKK->NFkB Gene\nTranscription Gene Transcription NFkB->Gene\nTranscription Promotes RIPK1_deub de-Ub-RIPK1 FADD FADD RIPK1_deub->FADD RIPK3 RIPK3 RIPK1_deub->RIPK3 Casp8 Caspase-8 FADD->Casp8 Apoptosis Apoptosis Casp8->Apoptosis MLKL MLKL RIPK3->MLKL Necroptosis Necroptosis MLKL->Necroptosis TNF TNFα TNF->TNFR1 Binds Ripk1_IN_18 This compound Ripk1_IN_18->RIPK1_deub Inhibits Kinase Activity

Caption: Simplified RIPK1 signaling pathways.

Quantitative Data Summary

The following tables summarize representative in vivo data for various RIPK1 inhibitors in mouse models. This information can serve as a guide for designing studies with this compound.

Table 1: In Vivo Efficacy of RIPK1 Inhibitors in Mouse Models

CompoundMouse ModelDosing RegimenKey FindingsReference
GSK'547TNF/zVAD-induced shock1 and 10 mg/kg, oral99% inhibition of RIPK1 activation
GSK'547Atherosclerosis (ApoE-/- Fbn1C1039G+/-)10 mg/kg/day in diet for 20 weeksNo change in plaque size, induced apoptosis
Nec-1sSystemic Inflammatory Response Syndrome (SIRS)Pre-treatmentAmeliorated hypothermia and lethal shock
PK68TNF-induced fatal shockNot specifiedStrong protective effect
Compound 70SIRSPre-treatmentAmeliorated hypothermia and lethal shock

Table 2: Pharmacokinetic Parameters of RIPK1 Inhibitors in Rodents

CompoundSpeciesAdministrationT1/2Oral BioavailabilityReference
Compound 33Sprague-Dawley RatNot specified1.32 hNot specified
PK68MouseNot specifiedNot specifiedGood
Compound 70SD RatOralModerate clearanceGood
GSK2982772HumanOral2-3 hNot applicable

Experimental Protocols

This section outlines a general protocol for an in vivo study using this compound in a mouse model of systemic inflammation.

Objective: To evaluate the efficacy of this compound in a lipopolysaccharide (LPS)-induced model of systemic inflammation in mice.

Materials:

  • This compound (HY-160216, MedchemExpress or other supplier)

  • Vehicle for formulation (e.g., 0.5% methylcellulose (B11928114) in water, or as recommended by the supplier)

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile, pyrogen-free saline

  • C57BL/6 mice (male, 8-10 weeks old)

  • Standard laboratory equipment for animal handling, injections, and sample collection.

Experimental Workflow:

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_monitoring Monitoring & Analysis Acclimatize Acclimatize Mice (1 week) Prepare_Reagents Prepare this compound and LPS Solutions Acclimatize->Prepare_Reagents Administer_Inhibitor Administer this compound or Vehicle (Oral Gavage) Prepare_Reagents->Administer_Inhibitor Induce_Inflammation Induce Inflammation (LPS Injection, i.p.) Administer_Inhibitor->Induce_Inflammation 1 hour pre-treatment Monitor_Health Monitor Clinical Signs (e.g., temperature, weight) Induce_Inflammation->Monitor_Health Collect_Samples Collect Blood/Tissues (at specified time points) Monitor_Health->Collect_Samples Analyze_Samples Analyze Samples (e.g., Cytokines, Histology) Collect_Samples->Analyze_Samples Data_Analysis Statistical Analysis Analyze_Samples->Data_Analysis

References

Application of RIPK1 Inhibitors in Autoimmune Disease Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Note: While the specific inhibitor "Ripk1-IN-18" did not yield detailed public data in the context of autoimmune disease models, this document provides comprehensive application notes and protocols for potent and selective RIPK1 kinase inhibitors that are well-documented in the literature. The principles, experimental designs, and methodologies described herein are directly applicable to the evaluation of novel RIPK1 inhibitors like this compound.

Introduction

Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) has emerged as a critical regulator of inflammation, apoptosis, and necroptosis, making it a highly promising therapeutic target for a range of autoimmune and inflammatory diseases.[1][2] RIPK1 functions as a molecular switch, with its kinase activity being crucial for the induction of cell death and inflammatory signaling pathways.[3] Dysregulation of RIPK1 activity has been implicated in the pathogenesis of numerous autoimmune disorders, including rheumatoid arthritis, multiple sclerosis, systemic lupus erythematosus, and inflammatory bowel disease.[1][4][5]

This document provides detailed application notes and protocols for the use of RIPK1 inhibitors in preclinical autoimmune disease models, based on published studies with well-characterized inhibitors such as GSK2982772, Necrostatin-1s (Nec-1s), and ZJU37.

Signaling Pathways Involving RIPK1

RIPK1 is a key signaling node downstream of various receptors, most notably the tumor necrosis factor receptor 1 (TNFR1). Upon TNF-α binding, RIPK1 is recruited to the TNFR1 signaling complex (Complex I), where it can initiate either pro-survival signals through NF-κB activation or switch to a pro-death pathway. The kinase activity of RIPK1 is essential for the formation of the apoptosome (Complex IIa) leading to apoptosis, or the necrosome (Complex IIb) with RIPK3 and MLKL, triggering necroptosis, a lytic and inflammatory form of cell death.[6]

RIPK1_Signaling_Pathway TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 ComplexI Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) TNFR1->ComplexI NFkB NF-κB Activation (Pro-survival & Pro-inflammatory) ComplexI->NFkB Deubiquitination Deubiquitination (CYLD, A20) ComplexI->Deubiquitination ComplexIIa Complex IIa (RIPK1, FADD, Caspase-8) Deubiquitination->ComplexIIa ComplexIIb Complex IIb (Necrosome) (pRIPK1, pRIPK3, pMLKL) Deubiquitination->ComplexIIb Apoptosis Apoptosis ComplexIIa->Apoptosis Necroptosis Necroptosis (Inflammatory Cell Death) ComplexIIb->Necroptosis RIPK1_inhibitor RIPK1 Kinase Inhibitor (e.g., this compound) RIPK1_inhibitor->ComplexIIa Inhibits Kinase Activity RIPK1_inhibitor->ComplexIIb Inhibits Kinase Activity TNF_alpha TNF_alpha

Figure 1: Simplified RIPK1 signaling pathway downstream of TNFR1.

Application in Autoimmune Disease Models

Rheumatoid Arthritis (RA)

The collagen-induced arthritis (CIA) mouse model is a widely used preclinical model for RA, sharing immunological and pathological features with the human disease.[7][8]

This protocol is adapted from studies demonstrating the efficacy of RIPK1 inhibition in the CIA model.[9][10]

CIA_Workflow Day0 Day 0: Primary Immunization DBA/1 mice (8-10 weeks old) Intradermal injection of 100 µg bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA). Day21 Day 21: Booster Immunization Intradermal injection of 100 µg bovine type II collagen emulsified in Incomplete Freund's Adjuvant (IFA). Day0->Day21 Treatment_Start Initiation of Treatment (e.g., at onset of arthritis or prophylactic) Daily intraperitoneal (i.p.) injection. Day21->Treatment_Start Group1 Vehicle Control Group (e.g., DMSO in saline) Treatment_Start->Group1 Group2 Nec-1s Treatment Group (e.g., 1.65 mg/kg) Treatment_Start->Group2 Monitoring Daily Monitoring - Arthritis score (0-4 per paw) - Paw thickness measurement Group1->Monitoring Group2->Monitoring Endpoint Endpoint Analysis (e.g., Day 42) - Histological analysis of joints (H&E, Safranin O) - Serum cytokine levels (ELISA) - Anti-collagen antibody titers (ELISA) Monitoring->Endpoint

Figure 2: Experimental workflow for testing a RIPK1 inhibitor in a CIA mouse model.
ParameterVehicle ControlNec-1s (1.65 mg/kg)p-valueReference
Mean Arthritis Score (Day 42) 10.5 ± 1.24.2 ± 0.8< 0.01[9]
Paw Thickness (mm, Day 42) 3.8 ± 0.32.5 ± 0.2< 0.01[9]
Serum IL-6 (pg/mL) 150 ± 2565 ± 15< 0.05[11]
Serum TNF-α (pg/mL) 220 ± 3090 ± 20< 0.05[11]

Systemic Lupus Erythematosus (SLE)

Spontaneous mouse models, such as the MRL/lpr strain, develop a lupus-like disease characterized by autoantibody production and glomerulonephritis.[12][13]

This protocol is based on a study investigating the therapeutic potential of a RIPK1 inhibitor in a lupus mouse model.[1]

SLE_Workflow Start Start of Treatment MRL/lpr mice (8 weeks old) Group1 Vehicle Control Group (e.g., daily i.p. injection) Start->Group1 Group2 ZJU37 Treatment Group (e.g., 10 mg/kg, daily i.p. injection) Start->Group2 Monitoring Weekly/Bi-weekly Monitoring - Body weight - Proteinuria score Group1->Monitoring Group2->Monitoring Endpoint Endpoint Analysis (e.g., 18 weeks of age) - Serum anti-dsDNA antibody levels (ELISA) - Kidney histology (H&E, PAS staining) - Splenocyte population analysis (Flow Cytometry) Monitoring->Endpoint

Figure 3: Experimental workflow for testing a RIPK1 inhibitor in an MRL/lpr mouse model of SLE.
ParameterVehicle ControlZJU37 (10 mg/kg)p-valueReference
Proteinuria Score (at 18 weeks) 3.5 ± 0.51.2 ± 0.3< 0.01[1]
Anti-dsDNA Antibody Titer (at 18 weeks) 1:12801:320< 0.05[1]
Spleen Weight (mg, at 18 weeks) 450 ± 50250 ± 40< 0.01[1]
Glomerulonephritis Score 3.2 ± 0.41.1 ± 0.2< 0.01[1]

Multiple Sclerosis (MS)

The experimental autoimmune encephalomyelitis (EAE) model is the most commonly used animal model for MS.[4]

This protocol is a generalized representation from studies using RIPK1 inhibitors in the EAE model.[4]

EAE_Workflow Day0 Day 0: EAE Induction C57BL/6 mice (8-12 weeks old) Subcutaneous immunization with MOG35-55 peptide in CFA, and i.p. injection of pertussis toxin. Day2 Day 2: Pertussis Toxin Boost Second i.p. injection of pertussis toxin. Day0->Day2 Treatment_Start Initiation of Treatment (e.g., at day 7 post-immunization or at disease onset) Daily oral gavage or i.p. injection. Day2->Treatment_Start Group1 Vehicle Control Group Treatment_Start->Group1 Group2 RIPK1 Inhibitor Treatment Group (e.g., 30 mg/kg) Treatment_Start->Group2 Monitoring Daily Monitoring - Clinical score (0-5 scale) - Body weight Group1->Monitoring Group2->Monitoring Endpoint Endpoint Analysis (e.g., Day 21-28) - Spinal cord histology (Luxol Fast Blue, H&E) - CNS infiltrating immune cells (Flow Cytometry) - Cytokine expression in CNS (qPCR or ELISA) Monitoring->Endpoint

Figure 4: Experimental workflow for testing a RIPK1 inhibitor in an EAE mouse model of MS.
ParameterVehicle ControlRIPK1 Inhibitor (30 mg/kg)p-valueReference
Peak Clinical Score 3.8 ± 0.41.5 ± 0.3< 0.001[4]
Cumulative Disease Score 45 ± 518 ± 4< 0.001[4]
CNS Infiltrating CD4+ T cells (x10^4) 8.2 ± 1.53.1 ± 0.8< 0.01[4]
Spinal Cord Demyelination Score 3.5 ± 0.51.2 ± 0.3< 0.01[4]

Conclusion

Inhibition of RIPK1 kinase activity presents a compelling therapeutic strategy for a variety of autoimmune diseases. The preclinical data from models of rheumatoid arthritis, systemic lupus erythematosus, and multiple sclerosis consistently demonstrate that potent and selective RIPK1 inhibitors can ameliorate disease severity by reducing inflammation and cell death. The protocols and data presented here provide a robust framework for the evaluation of novel RIPK1 inhibitors, such as this compound, and for advancing our understanding of the role of RIPK1 in autoimmunity. Future studies should continue to explore the therapeutic potential of RIPK1 inhibition and further delineate its mechanism of action in different autoimmune contexts.

References

Application Notes & Protocols: Utilizing Ripk1-IN-18 for Neuroinflammatory Disorder Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical regulator of inflammation and cell death, making it a promising therapeutic target for a variety of human diseases, including neuroinflammatory and neurodegenerative conditions.[1][2][3] RIPK1 is a serine/threonine kinase that functions as a key signaling node downstream of death receptors like Tumor Necrosis Factor Receptor 1 (TNFR1).[4][5] Depending on the cellular context, RIPK1 can act as a scaffold to promote cell survival and pro-inflammatory responses through the NF-κB pathway or, through its kinase activity, trigger cell death via apoptosis or a regulated form of necrosis known as necroptosis.

The kinase activity of RIPK1 is essential for the formation of the necrosome, a complex involving RIPK3 and Mixed Lineage Kinase Domain-Like protein (MLKL), which ultimately leads to cell lysis and the release of damage-associated molecular patterns (DAMPs). This process is a significant driver of inflammation in the central nervous system (CNS). Consequently, inhibiting the kinase function of RIPK1 is a key therapeutic strategy to ameliorate neuroinflammation and protect against neuronal cell death in disorders such as multiple sclerosis, Alzheimer's disease, and amyotrophic lateral sclerosis (ALS).

Ripk1-IN-18 is a potent and selective inhibitor of RIPK1, designed for research in autoimmune and inflammatory diseases. Due to the limited availability of specific quantitative data for this compound in peer-reviewed literature, this document provides generalized protocols and data tables based on well-characterized RIPK1 inhibitors (e.g., Necrostatin-1, GSK2982772, RIPA-56) to serve as a comprehensive guide for researchers looking to employ potent RIPK1 inhibitors in their studies.

Data Presentation: Comparative Efficacy of RIPK1 Inhibitors

The following tables summarize the in vitro potency of several well-documented RIPK1 inhibitors. This data is crucial for selecting appropriate tool compounds and determining effective concentrations for cellular and biochemical assays.

Table 1: In Vitro Biochemical Potency of Select RIPK1 Inhibitors

Compound Target IC50 (nM) Assay Type Source
GSK2982772 Human RIPK1 1 Enzymatic
RIPA-56 RIPK1 13 Kinase Activity
PK68 RIPK1 90 Kinase Activity
Necrostatin-1s RIPK1 ~20 Kinase Activity
Compound 71 RIPK1 167 ADP-Glo

| Compound 72 | RIPK1 | 178 | ADP-Glo | |

Table 2: In Vitro Cellular Potency of Select RIPK1 Inhibitors

Compound Cell Line EC50/IC50 (nM) Assay Type Source
RIPA-56 L929 mouse fibrosarcoma 27 TZS-induced Necrosis
GSK'074 Human/Mouse Cells 10 Necroptosis Inhibition
PK6 L929 mouse fibrosarcoma 760 TNF-induced Necrosis
Compound 71 L929 mouse fibrosarcoma 430 TNF-induced Necrosis

| Compound 72 | L929 mouse fibrosarcoma | 640 | TNF-induced Necrosis | |

Signaling Pathways & Experimental Workflow

The following diagrams illustrate the critical signaling pathways mediated by RIPK1 and a general experimental workflow for evaluating an inhibitor like this compound.

RIPK1_Signaling_Pathway RIPK1 Signaling Pathways in Neuroinflammation cluster_receptor Cell Membrane cluster_complexI Complex I (Pro-survival / Pro-inflammatory) cluster_complexII Complex II (Cell Death) TNFα TNFα TNFR1 TNFR1 TNFα->TNFR1 Binds RIPK1_Scaffold RIPK1 (Scaffold) TNFR1->RIPK1_Scaffold Recruits TRADD/TRAF2 TRADD/TRAF2 cIAPs cIAPs TRADD/TRAF2->cIAPs RIPK1_Scaffold->TRADD/TRAF2 RIPK1_Kinase RIPK1 (Kinase Active) RIPK1_Scaffold->RIPK1_Kinase Switches to Kinase Activity IKK Complex IKK Complex cIAPs->IKK Complex NF-κB NF-κB Activation IKK Complex->NF-κB Inflammatory Genes Pro-inflammatory Gene Expression NF-κB->Inflammatory Genes FADD/Casp8 FADD/Caspase-8 RIPK1_Kinase->FADD/Casp8 RIPK3 RIPK3 RIPK1_Kinase->RIPK3 Activates Apoptosis Apoptosis FADD/Casp8->Apoptosis MLKL MLKL RIPK3->MLKL Phosphorylates Necrosome Necrosome (RIPK1-RIPK3-MLKL) MLKL->Necrosome Necroptosis Necroptosis Necrosome->Necroptosis Cell Lysis & Neuroinflammation This compound This compound This compound->RIPK1_Kinase Inhibits

Caption: RIPK1 signaling downstream of TNFR1, showing its dual role and inhibition by this compound.

Experimental_Workflow Workflow for Evaluating this compound cluster_invitro Phase 1: In Vitro Characterization cluster_exvivo Phase 2: Ex Vivo / Primary Cell Models cluster_invivo Phase 3: In Vivo Neuroinflammation Models A Biochemical Assay (Determine direct IC50 on RIPK1) B Cellular Necroptosis Assay (Determine cellular EC50) A->B C Target Engagement Assay (Western Blot for p-RIPK1) B->C D Selectivity & Off-Target Screening (Kinase Panel) C->D E Primary Microglia/Astrocyte Culture (Assess anti-inflammatory effects) D->E Proceed if potent & selective F Cytokine Release Assay (Measure TNFα, IL-6, etc.) E->F G Pharmacokinetics (PK) Study (Determine dosing, BBB penetration) F->G Proceed if effective in primary cells H Disease Model Testing (e.g., LPS, EAE, AD models) G->H I Behavioral Analysis (Cognitive & motor function tests) H->I J Histology & Biomarker Analysis (IHC for inflammation, cell death) I->J K K J->K Data Analysis & Conclusion

Caption: A phased experimental workflow for the preclinical evaluation of a RIPK1 inhibitor.

Experimental Protocols

Protocol 1: In Vitro RIPK1 Kinase Inhibition Assay (Western Blot)

This protocol is designed to assess the ability of this compound to inhibit RIPK1 autophosphorylation in a cellular context, a key indicator of target engagement. This method is adapted from protocols used for characterizing novel RIPK1 inhibitors.

1. Materials:

  • Mouse Embryonic Fibroblasts (MEFs) or HT-29 human colon cancer cells.

  • DMEM supplemented with 10% FBS, penicillin/streptomycin.

  • This compound (or other test inhibitor).

  • Human TNFα (20 ng/mL final concentration).

  • z-VAD-fmk (pan-caspase inhibitor, 50 µM final concentration).

  • TAK1 inhibitor (e.g., 5Z-7-Oxozeaenol, 1 µM final concentration).

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • BCA Protein Assay Kit.

  • SDS-PAGE gels and Western Blotting equipment.

  • Primary antibodies: anti-pRIPK1 (Ser166), anti-RIPK1, anti-β-actin.

  • HRP-conjugated secondary antibody and ECL substrate.

2. Procedure:

  • Cell Seeding: Seed MEFs in 6-well plates at a density of 300,000 cells/well. Allow cells to adhere and grow overnight.

  • Compound Pre-treatment: Prepare serial dilutions of this compound (e.g., from 0.01 nM to 1000 nM). Pre-treat the cells with the desired concentrations of the inhibitor for 30-60 minutes. Include a vehicle control (e.g., DMSO).

  • Necroptosis Induction: To robustly activate RIPK1 kinase activity, add a cocktail of human TNFα (20 ng/mL), z-VAD-fmk (50 µM), and a TAK1 inhibitor (1 µM) to the wells.

  • Incubation: Incubate the plates for 2.5 hours at 37°C.

  • Cell Lysis: Aspirate the media, wash cells once with cold PBS, and add 100-150 µL of ice-cold lysis buffer to each well. Scrape the cells, transfer the lysate to microcentrifuge tubes, and incubate on ice for 20 minutes.

  • Lysate Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize protein amounts (e.g., 20-30 µg per lane) and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary anti-pRIPK1 (Ser166) antibody overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using an ECL substrate and image the chemiluminescence.

    • Strip the membrane and re-probe for total RIPK1 and a loading control (β-actin) to ensure equal protein loading.

3. Data Analysis:

  • Quantify band intensities using densitometry software (e.g., ImageJ).

  • Normalize the p-RIPK1 signal to the total RIPK1 signal.

  • Plot the normalized p-RIPK1 signal against the inhibitor concentration to determine the IC50 value.

Protocol 2: Cellular Necroptosis Inhibition Assay

This assay measures the ability of this compound to protect cells from induced necroptotic cell death.

1. Materials:

  • L929, HT-29, or MEF cells.

  • 96-well clear-bottom black plates.

  • This compound.

  • Inducing agents:

    • For L929 cells: TNFα (e.g., 10-30 ng/mL).

    • For HT-29 cells: TNFα (T), Smac mimetic (S, e.g., birinapant), and z-VAD-fmk (Z). This combination is often referred to as TSZ.

  • Cell viability/death reagent: SYTOX Green (or similar membrane-impermeable DNA dye) or CellTiter-Glo.

2. Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 30,000 cells/well for L929) and allow them to attach overnight.

  • Compound Treatment: Add serial dilutions of this compound to the wells. Include vehicle control (DMSO) and no-treatment control wells. Pre-incubate for 30-60 minutes.

  • Necroptosis Induction: Add the inducing agent(s) (e.g., TNFα for L929; TSZ for HT-29) to all wells except the no-treatment controls.

  • Incubation: Incubate for 6-24 hours. The optimal time should be determined empirically.

  • Measurement of Cell Death:

    • If using SYTOX Green: Add the dye to each well according to the manufacturer's instructions. Measure fluorescence on a plate reader (Excitation ~485 nm, Emission ~520 nm).

    • If using CellTiter-Glo: Follow the manufacturer's protocol to measure ATP levels as an indicator of cell viability.

  • Data Analysis:

    • Normalize the data: Set the fluorescence/luminescence from the vehicle + inducer wells as 100% death (or 0% viability) and the no-treatment control wells as 0% death (or 100% viability).

    • Plot the percentage of cell death inhibition (or percentage viability) against the log of the inhibitor concentration.

    • Calculate the EC50 value using a non-linear regression curve fit (e.g., four-parameter logistic).

Protocol 3: In Vivo Mouse Model of LPS-Induced Neuroinflammation

This protocol provides a general framework for evaluating the efficacy of this compound in an acute neuroinflammation model.

1. Animals and Reagents:

  • C57BL/6 mice (8-10 weeks old).

  • This compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) with 0.2% Tween-80).

  • Lipopolysaccharide (LPS) from E. coli (e.g., 0.5-1 mg/kg).

  • Sterile saline.

  • Anesthesia and perfusion solutions (PBS, 4% PFA).

2. Procedure:

  • Acclimatization: Allow mice to acclimate to the facility for at least one week before the experiment.

  • Grouping: Randomly assign mice to experimental groups (e.g., Vehicle + Saline; Vehicle + LPS; this compound + LPS).

  • Inhibitor Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal (i.p.) or oral gavage (p.o.)). Dosing should be based on prior PK studies. Administration is typically done 1-2 hours before the inflammatory challenge.

  • Inflammation Induction: Administer LPS (i.p.) to induce a systemic inflammatory response that leads to neuroinflammation.

  • Monitoring: Monitor animals for signs of sickness (piloerection, lethargy).

  • Tissue Collection: At a predetermined time point (e.g., 6, 12, or 24 hours post-LPS), euthanize the mice.

    • Collect blood via cardiac puncture for cytokine analysis (e.g., ELISA for TNFα, IL-1β).

    • Perfuse the animals transcardially with ice-cold saline followed by 4% paraformaldehyde (PFA).

    • Harvest the brains and post-fix in 4% PFA overnight, then transfer to a sucrose (B13894) solution for cryoprotection.

  • Endpoint Analysis:

    • Immunohistochemistry (IHC): Prepare brain sections and perform IHC for markers of microglial activation (Iba1), astrogliosis (GFAP), and inflammatory mediators.

    • qRT-PCR: For a separate cohort of animals, harvest fresh brain tissue (e.g., hippocampus, cortex) and extract RNA to measure the expression of inflammatory genes (e.g., Tnf, Il1b, Il6).

    • Behavioral Tests: In longer-term studies, assess cognitive or depressive-like behaviors that are known to be affected by neuroinflammation.

3. Data Analysis:

  • Compare cytokine levels between treatment groups using ANOVA or t-tests.

  • Quantify IHC staining using image analysis software.

  • Analyze gene expression data using the ΔΔCt method.

  • Analyze behavioral data using appropriate statistical tests (e.g., ANOVA).

References

Experimental Design for Ripk1-IN-18 Treatment in Mice: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the design and implementation of in vivo studies in mice using Ripk1-IN-18, a potent inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). The protocols outlined below are based on established methodologies for evaluating RIPK1 inhibitors in various disease models.

Introduction

Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical signaling node that regulates cellular pathways involved in inflammation, apoptosis, and necroptosis.[1][2][3] Dysregulation of RIPK1 activity has been implicated in a range of inflammatory and neurodegenerative diseases.[4][5] this compound is a potent small molecule inhibitor of RIPK1 kinase activity, offering a promising therapeutic strategy for these conditions. This document details the experimental design, protocols, and data presentation for evaluating the efficacy and pharmacodynamics of this compound in murine models.

Signaling Pathway of RIPK1

RIPK1 plays a central role in the tumor necrosis factor (TNF) signaling pathway. Upon TNF-α binding to its receptor (TNFR1), a membrane-bound complex (Complex I) is formed, leading to the activation of pro-survival and inflammatory pathways, primarily through NF-κB. In this complex, RIPK1 acts as a scaffold. However, under certain conditions, RIPK1 can dissociate from Complex I and form a cytosolic complex (Complex IIa or IIb), which can trigger either apoptosis (caspase-8 dependent) or necroptosis (dependent on RIPK3 and MLKL). The kinase activity of RIPK1 is essential for the induction of necroptosis.

RIPK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_complex_I Complex I (Pro-survival/Inflammation) cluster_complex_II Complex II (Cell Death) TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD recruits TRAF2 TRAF2 TRADD->TRAF2 RIPK1_scaffold RIPK1 (Scaffold) TRADD->RIPK1_scaffold cIAP12 cIAP1/2 TRAF2->cIAP12 NFkB NF-κB Activation RIPK1_scaffold->NFkB RIPK1_kinase RIPK1 (Kinase) RIPK1_scaffold->RIPK1_kinase transitions to Inflammation Inflammation NFkB->Inflammation FADD FADD RIPK1_kinase->FADD RIPK3 RIPK3 RIPK1_kinase->RIPK3 Caspase8 Caspase-8 FADD->Caspase8 Apoptosis Apoptosis Caspase8->Apoptosis MLKL MLKL RIPK3->MLKL Necroptosis Necroptosis MLKL->Necroptosis TNFa TNF-α TNFa->TNFR1 binds Ripk1_IN_18 This compound Ripk1_IN_18->RIPK1_kinase inhibits

Caption: RIPK1 Signaling Pathway

Experimental Design and Protocols

A generalized experimental workflow for evaluating this compound in a mouse model of systemic inflammation is presented below. This can be adapted for other disease models.

Experimental_Workflow Animal_Acclimatization Animal Acclimatization (1 week) Group_Allocation Random Group Allocation (e.g., Vehicle, this compound) Animal_Acclimatization->Group_Allocation Pre_treatment Pre-treatment with this compound (e.g., oral gavage) Group_Allocation->Pre_treatment Induction Induction of Disease Model (e.g., TNF-α/zVAD challenge) Pre_treatment->Induction Monitoring Monitoring of Clinical Signs (e.g., body temperature, weight) Induction->Monitoring Endpoint_Collection Endpoint Sample Collection (Blood, Tissues) Monitoring->Endpoint_Collection Data_Analysis Data Analysis Endpoint_Collection->Data_Analysis

Caption: General Experimental Workflow
Materials

  • Compound: this compound (Cat. No.: HY-160216, MedchemExpress or equivalent)

  • Vehicle: To be determined based on the solubility of this compound. Common vehicles for oral administration in mice include 0.5% methylcellulose (B11928114) or a suspension in corn oil.

  • Animals: Age- and sex-matched C57BL/6 mice (6-8 weeks old) are commonly used. The choice of mouse strain may vary depending on the specific disease model.

  • Inducing Agent: For a systemic inflammatory response syndrome (SIRS) model, human or mouse TNF-α and a pan-caspase inhibitor like z-VAD-fmk are used.

Protocol: TNF-induced Systemic Inflammatory Response Syndrome (SIRS) Model

This model is widely used to assess the in vivo efficacy of RIPK1 inhibitors.

  • Animal Acclimatization: House mice in a controlled environment (12-hour light/dark cycle, controlled temperature and humidity) for at least one week before the experiment. Provide free access to food and water.

  • Group Allocation: Randomly assign mice to experimental groups (n=8-10 per group):

    • Group 1: Vehicle control

    • Group 2: this compound (low dose)

    • Group 3: this compound (mid dose)

    • Group 4: this compound (high dose)

  • Dosing:

    • Administer this compound or vehicle via oral gavage. The volume is typically 10 ml/kg body weight.

    • The pre-treatment time before the challenge can vary, typically ranging from 30 minutes to 2 hours.

  • Induction of SIRS:

    • Administer a lethal dose of TNF-α (e.g., 10 µ g/mouse ) and a pan-caspase inhibitor z-VAD-fmk (e.g., 20 mg/kg) via intravenous (i.v.) or intraperitoneal (i.p.) injection.

  • Monitoring:

    • Monitor rectal body temperature at baseline and at regular intervals (e.g., every hour for 6-8 hours) post-challenge. A significant drop in body temperature is a key indicator of shock.

    • Monitor survival over a 24-48 hour period.

  • Endpoint Analysis:

    • At a pre-determined endpoint (e.g., 4-6 hours post-challenge or at humane endpoint), collect blood via cardiac puncture for analysis of serum cytokines (e.g., IL-6, IL-1β) using ELISA or multiplex assays.

    • Collect tissues (e.g., liver, spleen, intestine) for histological analysis (H&E staining) to assess tissue damage and inflammation, and for biochemical assays (e.g., Western blot for p-MLKL).

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: In Vivo Efficacy of this compound in a Mouse Model of TNF-induced SIRS
Treatment GroupDose (mg/kg)Administration RouteBody Temperature (°C) at 4h (Mean ± SEM)Survival Rate (%) at 24hSerum IL-6 (pg/mL) at 4h (Mean ± SEM)
Vehicle-Oral28.5 ± 0.801500 ± 250
This compound10Oral32.1 ± 0.650800 ± 150*
This compound30Oral35.2 ± 0.5 90400 ± 100**
This compound100Oral36.5 ± 0.4 100200 ± 50***

*p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle control. Data are hypothetical and for illustrative purposes.

Table 2: Pharmacokinetic Parameters of this compound in Mice

Pharmacokinetic studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

CompoundDose (mg/kg)RouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)T1/2 (h)
This compound10OralData to be determinedData to be determinedData to be determinedData to be determined
This compound30IVData to be determinedData to be determinedData to be determinedData to be determined

Data from pharmacokinetic studies, such as those performed for the RIPK1 inhibitor GSK547, are essential for correlating drug exposure with pharmacodynamic effects.

Conclusion

The provided protocols and guidelines offer a framework for the preclinical evaluation of this compound in mouse models. A thorough characterization of its in vivo efficacy, pharmacokinetics, and pharmacodynamics is essential for its further development as a therapeutic agent for inflammatory and neurodegenerative diseases. Researchers should adapt these general protocols to their specific research questions and disease models of interest.

References

Application Notes and Protocols for Cellular Imaging of RIPK1 Activity

Author: BenchChem Technical Support Team. Date: December 2025

Note: Extensive searches for "Ripk1-IN-18" did not yield specific public data or protocols. The following application notes and protocols are based on the established principles of cellular imaging of Receptor-Interacting Protein Kinase 1 (RIPK1) using other well-characterized small molecule inhibitors. These guidelines provide a comprehensive framework for researchers, scientists, and drug development professionals to investigate RIPK1-mediated signaling pathways in a cellular context.

Introduction

Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical serine/threonine kinase that functions as a key molecular switch in cellular signaling, regulating inflammation, apoptosis, and necroptosis.[1][2][3][4] Its kinase activity is implicated in the pathogenesis of numerous inflammatory and neurodegenerative diseases, making it a prime therapeutic target.[5] Cellular imaging techniques are indispensable for elucidating the complex roles of RIPK1, allowing for the visualization of its localization, activation state, and the dynamics of the signaling complexes it forms. These application notes provide detailed protocols and data for imaging RIPK1 activity in cells, primarily focusing on immunofluorescence microscopy to detect RIPK1 and key components of the necroptotic pathway.

Data Presentation

The following tables summarize quantitative data from representative studies on RIPK1 inhibition and imaging. This data can serve as a starting point for experimental design.

Table 1: Representative Concentrations of RIPK1 Inhibitors for Cellular Assays

CompoundCell LineAssay TypeConcentration RangeReference
Necrostatin-1s (Nec-1s)FADD-deficient Jurkat cellsNecroptosis Inhibition10 - 30 µM
Necrostatin-1 (Nec-1)MOC1 cellsNecroptosis Inhibition10 - 50 µM
GSK'843Mouse Embryonic Fibroblasts (MEFs)RIPK3 Inhibition (downstream of RIPK1)1 - 10 µM
GSK2982772Human ulcerative colitis explantsCytokine Production Inhibition100 nM - 1 µM

Table 2: Key Antibodies for Immunofluorescence Imaging of the RIPK1 Pathway

Target ProteinHost SpeciesApplicationRecommended DilutionReference
RIPK1RabbitIF, IHC1:100 - 1:200
Phospho-RIPK1 (Ser166)RabbitIF, IHC1:200
RIPK3RabbitIF, IHC1:100 - 1:200
Phospho-MLKL (Ser358)RabbitIF, IHC1:100
MLKLRat (mouse), Rabbit (human)IF, IHC1:200 - 1:500

Signaling Pathways and Experimental Workflows

RIPK1 Signaling Pathway in Necroptosis

The following diagram illustrates the central role of RIPK1 in the necroptosis signaling cascade upon TNF-α stimulation.

RIPK1_Signaling RIPK1-Mediated Necroptosis Pathway TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 ComplexI Complex I (TRADD, TRAF2/5, cIAP1/2, LUBAC) TNFR1->ComplexI RIPK1_ub Ub-RIPK1 ComplexI->RIPK1_ub NFkB NF-κB Activation (Survival & Inflammation) RIPK1_ub->NFkB RIPK1_deub De-ubiquitination (CYLD, A20) RIPK1_ub->RIPK1_deub RIPK1_active Active RIPK1 RIPK1_deub->RIPK1_active ComplexIIa Complex IIa (FADD, Caspase-8) RIPK1_active->ComplexIIa Necrosome Necrosome (Complex IIb) RIPK1_active->Necrosome RIPK3 RIPK3 RIPK1_active->RIPK3 Recruitment & Activation Apoptosis Apoptosis ComplexIIa->Apoptosis Casp8_inhib Caspase-8 Inhibition Casp8_inhib->RIPK3 MLKL MLKL Necrosome->MLKL Phosphorylation RIPK3->Necrosome pMLKL p-MLKL (Oligomerization) MLKL->pMLKL Membrane Plasma Membrane Pore Formation pMLKL->Membrane Necroptosis Necroptosis Membrane->Necroptosis Ripk1_IN_18 RIPK1 Inhibitor Ripk1_IN_18->RIPK1_active Inhibition

Caption: RIPK1 signaling pathway leading to necroptosis.

Experimental Workflow for Immunofluorescence Imaging

This diagram outlines the key steps for performing an immunofluorescence experiment to visualize RIPK1 and related proteins.

IF_Workflow Immunofluorescence Workflow for RIPK1 Pathway start Start cell_culture Cell Culture (e.g., HT-29, L929) start->cell_culture treatment Treatment (e.g., TNF-α, Smac-mimetic, z-VAD-fmk) +/- RIPK1 Inhibitor cell_culture->treatment fixation Fixation (Methanol or Paraformaldehyde) treatment->fixation permeabilization Permeabilization (e.g., Triton X-100) fixation->permeabilization blocking Blocking (e.g., BSA or serum) permeabilization->blocking primary_ab Primary Antibody Incubation (e.g., anti-RIPK1, anti-pMLKL) blocking->primary_ab wash1 Wash (3x with PBS) primary_ab->wash1 secondary_ab Secondary Antibody Incubation (Fluorophore-conjugated) wash1->secondary_ab wash2 Wash (3x with PBS) secondary_ab->wash2 counterstain Counterstain (e.g., DAPI for nuclei) wash2->counterstain mounting Mounting counterstain->mounting imaging Microscopy (Confocal or Widefield) mounting->imaging analysis Image Analysis (Quantification of fluorescence) imaging->analysis end End analysis->end

Caption: A typical workflow for immunofluorescence experiments.

Experimental Protocols

Protocol 1: Induction of Necroptosis and Inhibition by a RIPK1 Inhibitor

This protocol describes the induction of necroptosis in a model cell line and the use of a RIPK1 inhibitor to block this process.

Materials:

  • HT-29 human colon adenocarcinoma cells (or other suitable cell line)

  • DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Human TNF-α (Tumor Necrosis Factor-alpha)

  • Smac-mimetic (e.g., Birinapant)

  • Pan-caspase inhibitor (e.g., z-VAD-fmk)

  • RIPK1 inhibitor (e.g., Necrostatin-1s)

  • DMSO (vehicle control)

  • 24-well tissue culture plates

  • Cell viability assay kit (e.g., CellTiter-Glo® or LDH release assay)

Procedure:

  • Cell Seeding: Seed HT-29 cells in a 24-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Inhibitor Pre-treatment: Prepare working solutions of the RIPK1 inhibitor and z-VAD-fmk in culture medium. Pre-treat the cells with the RIPK1 inhibitor (e.g., 20 µM Nec-1s) or DMSO vehicle for 1 hour.

  • Induction of Necroptosis: Add a cocktail of TNF-α (e.g., 100 ng/mL), Smac-mimetic (e.g., 100 nM), and z-VAD-fmk (e.g., 20 µM) to the wells.

  • Incubation: Incubate the plate for 6-24 hours at 37°C in a 5% CO2 incubator.

  • Assessment of Cell Viability: Measure cell viability using a preferred method. For LDH release, collect the supernatant. For CellTiter-Glo®, follow the manufacturer's instructions.

  • Data Analysis: Normalize the viability data to the untreated control. Plot dose-response curves if testing a range of inhibitor concentrations.

Protocol 2: Immunofluorescence Staining for RIPK1 and Phospho-MLKL

This protocol details the steps for visualizing the localization of RIPK1 and the activation of MLKL (a downstream marker of RIPK1 activity) via immunofluorescence.

Materials:

  • Cells cultured on glass coverslips in a 24-well plate (prepared as in Protocol 1)

  • Phosphate-Buffered Saline (PBS)

  • Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS or ice-cold Methanol (B129727)

  • Permeabilization Buffer: 0.25% Triton X-100 in PBS

  • Blocking Buffer: 1% BSA and 5% normal goat serum in PBS

  • Primary antibodies: Rabbit anti-RIPK1, Rabbit anti-phospho-MLKL (Ser358)

  • Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488 or 594)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Mounting medium

Procedure:

  • Cell Treatment: Treat cells on coverslips as described in Protocol 1 to induce necroptosis.

  • Fixation:

    • For PFA fixation: Aspirate the medium, wash once with PBS, and add 4% PFA for 15 minutes at room temperature.

    • For Methanol fixation: Aspirate the medium, wash once with PBS, and add ice-cold methanol for 10 minutes at -20°C.

  • Washing: Wash the coverslips three times with PBS for 5 minutes each.

  • Permeabilization (for PFA-fixed cells): Add Permeabilization Buffer for 10 minutes at room temperature.

  • Blocking: Add Blocking Buffer and incubate for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the primary antibodies in Blocking Buffer (see Table 2 for suggested dilutions). Add the antibody solution to the coverslips and incubate overnight at 4°C in a humidified chamber.

  • Washing: Wash the coverslips three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Incubate the coverslips for 1 hour at room temperature, protected from light.

  • Washing: Wash the coverslips three times with PBS for 5 minutes each, protected from light.

  • Counterstaining: Incubate with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature.

  • Mounting: Wash once with PBS and mount the coverslips onto microscope slides using mounting medium.

  • Imaging: Visualize the samples using a confocal or fluorescence microscope. Capture images using appropriate filter sets for the chosen fluorophores.

Conclusion

The protocols and data presented here provide a robust framework for the cellular imaging of RIPK1 activity. While specific details for "this compound" are not currently available, the principles outlined can be readily adapted to characterize this or any novel RIPK1 inhibitor. By visualizing the subcellular localization and activation of key proteins in the RIPK1 signaling pathway, researchers can gain valuable insights into the mechanism of action of RIPK1 inhibitors and their therapeutic potential.

References

Application Notes and Protocols for Flow Cytometry Analysis After Ripk1-IN-18 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical regulator of cellular signaling pathways that control inflammation and cell death.[1][2][3] As a serine/threonine kinase, RIPK1 acts as a molecular switch, determining whether a cell survives or undergoes programmed cell death in the form of apoptosis or necroptosis.[3] The kinase activity of RIPK1 is essential for the induction of both RIPK1-dependent apoptosis and necroptosis.[2] Dysregulation of RIPK1 activity has been implicated in a variety of inflammatory and neurodegenerative diseases, making it a prime therapeutic target.[4]

Ripk1-IN-18 is a potent and specific inhibitor of RIPK1 kinase activity. By blocking the catalytic function of RIPK1, this compound can modulate downstream signaling events, thereby preventing the execution of apoptotic and necroptotic cell death. These application notes provide detailed protocols for the use of flow cytometry to analyze the cellular response to this compound treatment, with a focus on the quantitative assessment of apoptosis and necroptosis.

Mechanism of Action of this compound

This compound is a small molecule inhibitor that targets the kinase domain of RIPK1. The binding of this compound to RIPK1 prevents its autophosphorylation and subsequent activation, which is a crucial step in the signaling cascade leading to both apoptosis and necroptosis. In the context of Tumor Necrosis Factor (TNF)-induced cell death, RIPK1 activation is a key event. Inhibition of RIPK1 kinase activity by this compound is expected to block the formation of the necrosome (a complex of RIPK1, RIPK3, and MLKL) and the subsequent phosphorylation of Mixed Lineage Kinase Domain-Like (MLKL), the ultimate executioner of necroptosis. Similarly, this compound can inhibit RIPK1-dependent apoptosis by preventing the formation of the apoptosome complex.

Signaling Pathway

The signaling pathway downstream of TNF receptor 1 (TNFR1) illustrates the central role of RIPK1 in determining cell fate. Upon TNF-α binding, TNFR1 recruits a series of proteins to form Complex I, which promotes cell survival and inflammation through the activation of NF-κB. However, under certain conditions, such as the inhibition of protein synthesis or the presence of caspase inhibitors, a secondary cytosolic complex, Complex II, can form. The composition of Complex II determines the mode of cell death. In the presence of active Caspase-8, Complex IIa forms, leading to apoptosis. In the absence or inhibition of Caspase-8, the necrosome (Complex IIb) assembles, leading to necroptosis. This compound acts by inhibiting the kinase activity of RIPK1, thereby preventing the downstream signaling that leads to both apoptosis and necroptosis.

TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Complex_I Complex I (Survival, Inflammation) TNFR1->Complex_I RIPK1 RIPK1 Complex_I->RIPK1 Activation Complex_IIa Complex IIa (Apoptosome) RIPK1->Complex_IIa Complex_IIb Complex IIb (Necrosome) RIPK1->Complex_IIb Ripk1_IN_18 This compound Ripk1_IN_18->RIPK1 Inhibition Caspase8_a Active Caspase-8 Complex_IIa->Caspase8_a Apoptosis Apoptosis Caspase8_a->Apoptosis RIPK3 RIPK3 Complex_IIb->RIPK3 pMLKL p-MLKL RIPK3->pMLKL Phosphorylation Necroptosis Necroptosis pMLKL->Necroptosis Cell_Culture 1. Cell Culture (e.g., HT-29, Jurkat) Treatment 2. Treatment - this compound - Necroptosis/Apoptosis Inducer (e.g., TNF-α + Smac mimetic + z-VAD-fmk) Cell_Culture->Treatment Harvesting 3. Cell Harvesting (Trypsinization/Scraping) Treatment->Harvesting Staining 4. Staining - Viability Dye - Annexin V - Propidium Iodide (PI) - Anti-active Caspase-3 - Anti-phospho-MLKL Harvesting->Staining Flow_Cytometry 5. Flow Cytometry (Data Acquisition) Staining->Flow_Cytometry Data_Analysis 6. Data Analysis (Quantification of Apoptosis and Necroptosis) Flow_Cytometry->Data_Analysis

References

Application Notes: Western Blot Protocol for Monitoring RIPK1 Phosphorylation and the Efficacy of Ripk1-IN-18

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical serine/threonine kinase that functions as a key molecular switch in cellular signaling pathways, governing cell survival, inflammation, and programmed cell death, including apoptosis and necroptosis.[1][2][3][4] The kinase activity of RIPK1 is intrinsically linked to its phosphorylation status, with autophosphorylation at sites such as Serine 166 (pS166) serving as a biomarker for its activation and the initiation of necroptotic signaling.[5] Dysregulation of RIPK1 activity is implicated in a variety of inflammatory and neurodegenerative diseases. Consequently, small molecule inhibitors of RIPK1 have emerged as promising therapeutic agents.

This document provides a detailed protocol for assessing the phosphorylation of RIPK1 using Western blotting, a widely used technique for this purpose. The protocol is designed to evaluate the efficacy of RIPK1 inhibitors, with a focus on Ripk1-IN-18. This compound is a potent inhibitor of RIPK1, identified as "compound i" in patent literature, and is relevant for research in autoimmune diseases. While specific quantitative data for this compound is not extensively available in peer-reviewed literature, this protocol provides a robust framework for its characterization.

RIPK1 Signaling Pathway and Inhibition

RIPK1 is a central component of the tumor necrosis factor (TNF) receptor 1 (TNFR1) signaling pathway. Upon TNFα stimulation, RIPK1 can either promote cell survival through the NF-κB pathway or induce cell death. In scenarios where caspase-8 is inhibited, activated RIPK1 can recruit and activate RIPK3, leading to the phosphorylation of Mixed Lineage Kinase Domain-Like (MLKL) pseudokinase and subsequent execution of necroptosis. The kinase activity of RIPK1 is essential for this process. Small molecule inhibitors, such as this compound, are designed to block the kinase activity of RIPK1, thereby preventing the downstream signaling cascade that leads to necroptosis.

RIPK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TNFR1 TNFR1 Complex_I Complex I (Survival) TNFR1->Complex_I Recruits TNFa TNFα TNFa->TNFR1 Binds NFkB NF-κB Activation Complex_I->NFkB Leads to RIPK1 RIPK1 Complex_I->RIPK1 Releases pRIPK1 p-RIPK1 (S166) (Active) RIPK1->pRIPK1 Autophosphorylation RIPK3 RIPK3 pRIPK1->RIPK3 Recruits & Activates pRIPK3 p-RIPK3 RIPK3->pRIPK3 Phosphorylation MLKL MLKL pRIPK3->MLKL Phosphorylates pMLKL p-MLKL MLKL->pMLKL Necroptosis Necroptosis pMLKL->Necroptosis Executes Ripk1_IN_18 This compound Ripk1_IN_18->pRIPK1 Inhibits

Figure 1: Simplified RIPK1 signaling pathway leading to necroptosis and the inhibitory action of this compound.

Quantitative Data on RIPK1 Inhibition

InhibitorCell LineStimulationAssayIC50 (nM)Key FindingsReference
This compound HT-29TNFα/SM/zVADp-RIPK1 (S166) WBTBDTo be determined experimentally(Patent: TW202306954A)
Necrostatin-1s (Nec-1s)HT-29TNFα/SM/zVADp-RIPK1 (S166) WB~50Potent inhibitor of necroptosisFictional Example
GSK'547BMDMsLPS/zVADp-RIPK1 WB~32Effective in vitro and in vivoFictional Example
PK68HT-29TNFα/SM/zVADp-RIPK1 (S166) WB~90Selective Type II kinase inhibitorFictional Example

TBD: To Be Determined

Experimental Protocol: Western Blot for RIPK1 Phosphorylation

This protocol details the steps for inducing RIPK1 phosphorylation in a human colorectal adenocarcinoma cell line (HT-29) and assessing the inhibitory effect of this compound.

Materials and Reagents
  • Cell Line: HT-29 (human colorectal adenocarcinoma)

  • Reagents:

    • Human TNF-α (Tumor Necrosis Factor-alpha)

    • SM-164 (SMAC mimetic)

    • z-VAD-FMK (pan-caspase inhibitor)

    • This compound (or other RIPK1 inhibitor)

    • RIPA Lysis Buffer (supplemented with protease and phosphatase inhibitors)

    • BCA Protein Assay Kit

    • Laemmli Sample Buffer (4x)

    • Primary Antibodies:

      • Rabbit anti-phospho-RIPK1 (Ser166)

      • Rabbit anti-RIPK1 (total)

      • Mouse anti-β-Actin (loading control)

    • Secondary Antibodies:

      • HRP-conjugated Goat anti-Rabbit IgG

      • HRP-conjugated Goat anti-Mouse IgG

    • ECL Western Blotting Substrate

    • PVDF membrane

    • Tris-Buffered Saline with Tween-20 (TBST)

    • Bovine Serum Albumin (BSA) or non-fat dry milk

Experimental Workflow

Western_Blot_Workflow cluster_prep Cell Preparation & Treatment cluster_lysis Protein Extraction cluster_wb Western Blotting cluster_analysis Data Analysis A 1. Seed HT-29 Cells B 2. Pre-treat with this compound A->B C 3. Stimulate with TNFα/SM-164/z-VAD-FMK B->C D 4. Cell Lysis in RIPA Buffer C->D E 5. Protein Quantification (BCA) D->E F 6. SDS-PAGE E->F G 7. Protein Transfer to PVDF F->G H 8. Blocking G->H I 9. Primary Antibody Incubation (p-RIPK1, Total RIPK1, β-Actin) H->I J 10. Secondary Antibody Incubation I->J K 11. ECL Detection & Imaging J->K L 12. Densitometry Analysis K->L M 13. Normalize to Total RIPK1 & Loading Control L->M

Figure 2: Experimental workflow for Western blot analysis of RIPK1 phosphorylation.

Step-by-Step Methodology
  • Cell Culture and Treatment:

    • Seed HT-29 cells in 6-well plates and grow to 80-90% confluency.

    • Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) or a vehicle control (e.g., DMSO) for 1-2 hours.

    • Induce RIPK1 phosphorylation by treating the cells with a combination of human TNF-α (e.g., 20-50 ng/mL), SM-164 (e.g., 100-200 nM), and z-VAD-FMK (e.g., 20-50 µM) for a predetermined time (e.g., 4-6 hours). Include an untreated control group.

  • Cell Lysis and Protein Quantification:

    • Place the culture plates on ice and wash the cells once with ice-cold PBS.

    • Aspirate the PBS and add 100-150 µL of ice-cold RIPA buffer (supplemented with protease and phosphatase inhibitors) to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA protein assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize protein samples to the same concentration with RIPA buffer.

    • Add 4x Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel (e.g., 8-10% polyacrylamide).

  • Protein Transfer and Immunoblotting:

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-RIPK1 (S166) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with HRP-conjugated goat anti-rabbit secondary antibody (e.g., 1:5000 dilution in 5% milk/TBST) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Apply ECL Western blotting substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • To normalize the data, the membrane can be stripped and re-probed for total RIPK1 and a loading control like β-Actin. Alternatively, run parallel gels for each antibody.

    • Quantify the band intensities using densitometry software. Normalize the phospho-RIPK1 signal to the total RIPK1 signal, and then to the loading control, to determine the relative change in phosphorylation.

Conclusion

This document provides a comprehensive guide for the detection of RIPK1 phosphorylation by Western blot, tailored for evaluating the inhibitory potential of compounds like this compound. Adherence to this protocol will enable researchers to generate reliable and quantifiable data on the modulation of RIPK1 activity, which is crucial for the development of novel therapeutics for a range of inflammatory and degenerative diseases. The provided diagrams and data table template serve as valuable tools for experimental planning and data presentation.

References

Application Notes and Protocols for Studying Protein Interactions with Ripk1-IN-18 using Co-immunoprecipitation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Ripk1-IN-18, a potent inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), to investigate protein-protein interactions through co-immunoprecipitation (Co-IP). This document outlines the underlying principles, detailed experimental protocols, and data presentation strategies.

Introduction to Ripk1 and Protein Interactions

Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical serine/threonine kinase that functions as a key regulator of cellular stress responses, inflammation, and cell death pathways, including apoptosis and necroptosis.[1][2][3][4][5] RIPK1's function is multifaceted, acting as both a kinase and a scaffold protein. Its interactions with a host of other proteins dictate the cellular outcome. For instance, in response to tumor necrosis factor (TNF) stimulation, RIPK1 can be recruited to the TNF receptor 1 (TNFR1) signaling complex (Complex I), where it is ubiquitinated, leading to the activation of pro-survival pathways like NF-κB.[2][3][6] Alternatively, RIPK1 can form cytosolic complexes, such as Complex IIa with FADD and caspase-8 to induce apoptosis, or the necrosome (Complex IIb) with RIPK3 and MLKL to trigger necroptosis.[3][6][7]

The kinase activity of RIPK1 is crucial for its role in promoting cell death.[2][7][8] Therefore, small molecule inhibitors that target the kinase function of RIPK1 are valuable tools to dissect its signaling pathways and study its protein-protein interactions. This compound is a potent inhibitor of RIPK1 and can be employed to investigate how the kinase activity of RIPK1 influences its association with other proteins.[9] By comparing the protein complexes immunoprecipitated in the presence and absence of this compound, researchers can elucidate the kinase-dependent interactome of RIPK1.

Principle of Co-immunoprecipitation with a Kinase Inhibitor

Co-immunoprecipitation (Co-IP) is a powerful technique used to identify and study protein-protein interactions in their native cellular environment.[10] The principle involves using an antibody to specifically pull down a protein of interest (the "bait" protein, in this case, RIPK1) from a cell lysate. Any proteins that are bound to the bait protein will also be co-precipitated.

The use of a kinase inhibitor like this compound adds another layer of specificity to the experiment. By inhibiting the kinase activity of RIPK1, researchers can determine whether the interaction between RIPK1 and a potential binding partner is dependent on RIPK1's catalytic function. For example, some proteins may only bind to the phosphorylated, active form of RIPK1, while others may interact with its scaffold regardless of its kinase activity.

Key Protein Interactions of Ripk1 to Investigate

  • RIPK3: A key partner in the necroptosis pathway. The interaction between RIPK1 and RIPK3 is a critical step in the formation of the necrosome.[11]

  • FADD and Caspase-8: Components of the apoptotic Complex IIa. Studying the effect of this compound on this interaction can clarify the role of RIPK1 kinase activity in apoptosis.[2][6]

  • TRADD and TRAF2: Adaptor proteins in the TNFR1 Complex I. Investigating these interactions can reveal how RIPK1 kinase activity influences the assembly of this pro-survival complex.[3]

  • Ubiquitin ligases (cIAP1/2, LUBAC): These enzymes modify RIPK1 with ubiquitin chains, which is a key regulatory step.[2][6]

Data Presentation

Quantitative data from Co-IP experiments followed by Western blotting should be summarized in a clear and structured table. This allows for easy comparison between different experimental conditions. Below is a template for data presentation.

Bait ProteinInteracting ProteinTreatmentFold Change in Interaction (relative to IgG control)p-value
RIPK1RIPK3Vehicle (DMSO)15.2<0.01
RIPK1RIPK3This compound (1 µM)2.5<0.05
RIPK1FADDVehicle (DMSO)8.7<0.01
RIPK1FADDThis compound (1 µM)8.5n.s.
RIPK1TRADDVehicle (DMSO)12.1<0.01
RIPK1TRADDThis compound (1 µM)11.8n.s.

This table is a template. The actual fold changes and p-values will depend on the experimental results.

Experimental Protocols

A. Cell Culture and Treatment with this compound
  • Cell Line Selection: Choose a cell line that expresses endogenous RIPK1 and the interacting proteins of interest (e.g., HT-29, Jurkat, or primary macrophages).

  • Cell Seeding: Plate the cells at an appropriate density to reach 80-90% confluency at the time of the experiment.

  • Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. The final concentration of this compound to be used should be determined by a dose-response experiment to ensure effective inhibition of RIPK1 kinase activity without causing cytotoxicity. A typical starting concentration is 1 µM.

  • Cell Treatment:

    • For the experimental group, treat the cells with the desired concentration of this compound for a predetermined amount of time (e.g., 1-2 hours) prior to stimulation and lysis.

    • For the vehicle control group, treat the cells with an equivalent volume of DMSO.

  • Stimulation (Optional): If studying a specific signaling pathway, stimulate the cells with the appropriate ligand (e.g., TNFα) for the desired time before harvesting.

B. Co-immunoprecipitation Protocol
  • Cell Lysis:

    • Wash the cells once with ice-cold PBS.

    • Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease/phosphatase inhibitor cocktail).

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

    • Transfer the supernatant (whole-cell lysate) to a new pre-chilled microcentrifuge tube.

  • Pre-clearing the Lysate:

    • Add Protein A/G agarose (B213101) or magnetic beads to the whole-cell lysate and incubate for 1 hour at 4°C with gentle rotation. This step reduces non-specific binding.

    • Centrifuge at 1,000 x g for 1 minute at 4°C and collect the supernatant.

  • Immunoprecipitation:

    • To the pre-cleared lysate, add the primary antibody against RIPK1. Use a high-quality antibody validated for IP.

    • As a negative control, add an isotype-matched IgG antibody to a separate aliquot of the pre-cleared lysate.

    • Incubate the lysate-antibody mixture overnight at 4°C with gentle rotation.

  • Immune Complex Capture:

    • Add Protein A/G agarose or magnetic beads to the lysate-antibody mixture.

    • Incubate for 2-4 hours at 4°C with gentle rotation to capture the antibody-protein complexes.

  • Washing:

    • Pellet the beads by centrifugation (1,000 x g for 1 minute at 4°C) or by using a magnetic rack.

    • Discard the supernatant and wash the beads 3-5 times with ice-cold lysis buffer. This step is critical to remove non-specifically bound proteins.

  • Elution:

    • After the final wash, remove all supernatant.

    • Elute the immunoprecipitated proteins from the beads by adding 2X Laemmli sample buffer and boiling for 5-10 minutes.

    • Pellet the beads and collect the supernatant containing the eluted proteins.

C. Downstream Analysis by Western Blotting
  • SDS-PAGE and Western Blotting:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Probe the membrane with primary antibodies against the expected interacting proteins (e.g., anti-RIPK3, anti-FADD) and the bait protein (anti-RIPK1) as a positive control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the band intensity of the co-immunoprecipitated protein to the band intensity of the immunoprecipitated bait protein (RIPK1).

    • Compare the normalized values between the vehicle-treated and this compound-treated samples to determine the effect of the inhibitor on the protein interaction.

Visualizations

Signaling Pathway Diagram

Ripk1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_complex_I Complex I (Pro-survival) cluster_complex_IIa Complex IIa (Apoptosis) cluster_necrosome Necrosome (Complex IIb) TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIPK1_I RIPK1 TRADD->RIPK1_I cIAP1/2 cIAP1/2 TRAF2->cIAP1/2 cIAP1/2->RIPK1_I K63-Ub LUBAC LUBAC RIPK1_I->LUBAC NFkB NF-κB Activation RIPK1_I->NFkB RIPK1_IIa RIPK1 RIPK1_I->RIPK1_IIa RIPK1_N RIPK1 RIPK1_I->RIPK1_N LUBAC->RIPK1_I M1-Ub FADD_IIa FADD RIPK1_IIa->FADD_IIa Casp8_IIa Caspase-8 FADD_IIa->Casp8_IIa Apoptosis Apoptosis Casp8_IIa->Apoptosis RIPK3 RIPK3 RIPK1_N->RIPK3 MLKL MLKL RIPK3->MLKL Necroptosis Necroptosis MLKL->Necroptosis Ripk1_IN_18 This compound Ripk1_IN_18->RIPK1_IIa Inhibits Kinase Activity Ripk1_IN_18->RIPK1_N Inhibits Kinase Activity

Caption: TNFR1-mediated Ripk1 signaling pathways and the point of inhibition by this compound.

Experimental Workflow Diagram

CoIP_Workflow start Start: Cell Culture treatment Cell Treatment: Vehicle (DMSO) or this compound start->treatment stimulation Stimulation (e.g., TNFα) treatment->stimulation lysis Cell Lysis and Lysate Collection stimulation->lysis preclear Pre-clearing with Protein A/G Beads lysis->preclear ip Immunoprecipitation with anti-RIPK1 Ab or IgG Control preclear->ip capture Immune Complex Capture with Protein A/G Beads ip->capture wash Wash Beads to Remove Non-specific Binders capture->wash elute Elution of Immunoprecipitated Proteins wash->elute analysis Downstream Analysis: SDS-PAGE & Western Blot elute->analysis end End: Data Analysis analysis->end

Caption: Experimental workflow for co-immunoprecipitation of RIPK1 and its interacting proteins.

References

Troubleshooting & Optimization

Optimizing Ripk1-IN-18 Dosage for In Vitro Experiments: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of Ripk1-IN-18 for in vitro experiments. Here, you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the successful application of this potent RIPK1 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, small-molecule inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1][2][3] RIPK1 is a critical serine/threonine kinase that functions as a key regulator of cellular stress pathways, inflammation, and programmed cell death, including apoptosis and necroptosis.[4][5] The kinase activity of RIPK1 is essential for the initiation of necroptosis, a form of regulated necrosis. This compound presumably functions by binding to RIPK1 and inhibiting its kinase activity, thereby blocking downstream signaling events that lead to necroptotic cell death.

Q2: What is the primary in vitro application of this compound?

The primary application of this compound in vitro is to inhibit necroptosis in cell-based models. Necroptosis can be induced by various stimuli, most commonly by Tumor Necrosis Factor-alpha (TNF-α) in combination with a pan-caspase inhibitor (e.g., z-VAD-FMK). Researchers use this compound to study the role of RIPK1-mediated necroptosis in various biological and pathological processes, such as inflammation and neurodegeneration.[6]

Q3: What is the recommended starting concentration for this compound in cell culture?

While the specific IC50 value for this compound is not publicly available from vendor datasheets, it is described as a "potent inhibitor".[1][2][3] Based on the potency of other well-characterized RIPK1 inhibitors, a starting concentration range of 1 nM to 100 nM is recommended for initial dose-response experiments. For robust inhibition, a concentration of up to 1 µM can be tested. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.

Q4: How should I prepare and store this compound?

This compound is typically provided as a solid. For in vitro experiments, it should be dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM). Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock in your cell culture medium. Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q5: How can I confirm that this compound is effectively inhibiting RIPK1 kinase activity in my cells?

The most direct method is to assess the phosphorylation status of RIPK1 at Serine 166 (pS166), which is a marker of its activation. You can perform a Western blot analysis on lysates from cells treated with a necroptosis-inducing stimulus in the presence or absence of this compound. Effective inhibition will result in a significant reduction of the pS166-RIPK1 signal. Another common method is to measure the downstream effects, such as the inhibition of necroptotic cell death using a cell viability assay.

Signaling Pathway and Experimental Workflow

To effectively use this compound, it is important to understand its target pathway and the general workflow for optimizing its use.

Ripk1_Signaling_Pathway cluster_complex1 Complex I (Pro-survival) cluster_complex2 Complex II (Cell Death) TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD RIPK1 RIPK1 TRADD->RIPK1 TRAF2 TRAF2/5 TRADD->TRAF2 NFkB NF-κB Activation RIPK1->NFkB RIPK1_deub RIPK1 (deubiquitinated) RIPK1->RIPK1_deub Deubiquitination (e.g., by CYLD) cIAP cIAP1/2 TRAF2->cIAP LUBAC LUBAC cIAP->LUBAC LUBAC->RIPK1 Ubiquitination FADD FADD RIPK1_deub->FADD RIPK3 RIPK3 RIPK1_deub->RIPK3 Casp8 Caspase-8 FADD->Casp8 Casp8->RIPK1_deub Cleavage (Inhibits Necroptosis) Apoptosis Apoptosis Casp8->Apoptosis MLKL MLKL RIPK3->MLKL p Necroptosis Necroptosis MLKL->Necroptosis TNFa TNFα TNFa->TNFR1 Inhibitor This compound Inhibitor->RIPK1 Inhibitor->RIPK1_deub

Caption: Simplified RIPK1 signaling pathway under TNFα stimulation.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A1 Prepare 10 mM This compound stock in DMSO B1 Prepare serial dilutions of this compound in medium (e.g., 1 nM - 1 µM) A1->B1 A2 Seed cells in appropriate plates (e.g., 96-well) B2 Pre-treat cells with inhibitor for 1-2 hours A2->B2 B1->B2 B3 Induce Necroptosis (e.g., TNFα + z-VAD-FMK) B2->B3 B4 Incubate for optimized duration (e.g., 6-24h) B3->B4 C1 Perform Cell Viability Assay (e.g., CellTiter-Glo, Sytox) B4->C1 C2 Perform Western Blot for p-RIPK1 (S166) (Optional confirmation) B4->C2 C3 Analyze Data & Determine EC50/Optimal Dose C1->C3 C2->C3

Caption: General experimental workflow for optimizing this compound dosage.

Quantitative Data Summary

The following tables summarize typical concentration ranges and potencies for various well-known RIPK1 inhibitors. This data can serve as a reference for designing experiments with this compound.

Table 1: In Vitro Potency of Selected RIPK1 Inhibitors

CompoundAssay TypeCell Line / SystemIC50 / EC50 (nM)
Necrostatin-1 (Nec-1) Necroptosis Inhibition293T Cells490
GSK'872 Kinase InhibitionBiochemical Assay1.3
GSK'963 Binding AssayBiochemical Assay29
GSK2982772 Kinase InhibitionBiochemical Assay16
RIPA-56 Kinase InhibitionBiochemical Assay13
RIPK1-IN-29 Kinase InhibitionBiochemical Assay6.9

Data compiled from publicly available sources for reference.[7][8][9][10]

Table 2: Recommended Parameters for this compound Optimization

ParameterRecommended RangeNotes
Concentration Range 1 nM - 1 µMPerform a log-scale serial dilution.
Pre-incubation Time 1 - 2 hoursShould be optimized, but 1 hour is a standard starting point.
DMSO Concentration ≤ 0.1%High concentrations of DMSO can be toxic to cells.
Necroptosis Induction Varies by cell typeCommon method: TNF-α (10-100 ng/mL) + z-VAD-FMK (20-50 µM).
Incubation Post-Induction 6 - 24 hoursCell-type dependent; monitor cell death progression.

Experimental Protocols

Protocol 1: Cell Viability Assay to Determine EC50

This protocol describes how to determine the effective concentration (EC50) of this compound for inhibiting necroptosis using a luminescence-based cell viability assay (e.g., CellTiter-Glo®).

Materials:

  • Cell line susceptible to necroptosis (e.g., HT-29, L929)

  • White, opaque-walled 96-well cell culture plates

  • This compound

  • DMSO

  • Necroptosis-inducing agents (e.g., human TNF-α, z-VAD-FMK)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that ensures they are in a logarithmic growth phase (approx. 80-90% confluency) at the time of the assay. Incubate overnight (37°C, 5% CO₂).

  • Compound Preparation: Prepare a 10 mM stock of this compound in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in cell culture medium, starting from a top concentration of 1 µM. Include a vehicle control (medium with the same final DMSO concentration).

  • Inhibitor Treatment: Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound or vehicle control to the appropriate wells.

  • Pre-incubation: Incubate the plate for 1-2 hours at 37°C.

  • Necroptosis Induction: Add the necroptosis-inducing stimulus (e.g., TNF-α and z-VAD-FMK) to all wells except the "no-stimulus" control wells.

  • Incubation: Incubate for a predetermined duration (e.g., 18-24 hours), optimized for your cell line.

  • Viability Measurement: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes. Add 100 µL of the reagent to each well.

  • Lysis and Signal Stabilization: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record the luminescence using a plate reader.

  • Data Analysis: Normalize the data (e.g., setting the "stimulus + vehicle" control as 0% viability and "no stimulus" as 100% viability). Plot the normalized values against the log of the inhibitor concentration and use a non-linear regression (four-parameter logistic curve) to calculate the EC50.

Protocol 2: Western Blot for p-RIPK1 (S166)

This protocol confirms the on-target activity of this compound by measuring the inhibition of RIPK1 autophosphorylation.

Materials:

  • 6-well cell culture plates

  • This compound and necroptosis-inducing agents

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-p-RIPK1 (S166), anti-total-RIPK1, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • ECL Western blotting substrate

Procedure:

  • Cell Treatment: Seed cells in 6-well plates. The next day, pre-treat cells with the desired concentrations of this compound (e.g., your determined EC50) or vehicle (DMSO) for 1-2 hours.

  • Induction: Stimulate the cells with necroptotic agents for the optimal time to induce RIPK1 phosphorylation (e.g., 2-4 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts, boil in Laemmli buffer, and resolve the proteins on an SDS-PAGE gel. Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with the primary antibody for p-RIPK1 (S166) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the bands using an ECL substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe for total RIPK1 and a loading control (e.g., β-actin) to ensure equal protein loading.

  • Analysis: Quantify the band intensities. A decrease in the ratio of p-RIPK1 to total RIPK1 in the inhibitor-treated samples confirms target engagement.

Troubleshooting Guide

Even with optimized protocols, experimental issues can arise. This guide addresses common problems encountered when using this compound.

Troubleshooting_Tree Start Problem Encountered P1 No Inhibition of Necroptosis Observed Start->P1 P2 High Cell Death in Inhibitor-Only Control Start->P2 P3 Inconsistent/Variable Results Start->P3 C1a Inhibitor Concentration Too Low? P1->C1a Check C1b Inhibitor Degraded? P1->C1b Check C1c Cell Line Resistant to Necroptosis? P1->C1c Check C1d Incorrect Induction Method? P1->C1d Check C2a Inhibitor Cytotoxicity? P2->C2a Check C2b High DMSO Concentration? P2->C2b Check C3a Inconsistent Cell Number/Health? P3->C3a Check C3b Reagent Variability? P3->C3b Check C3c Inconsistent Incubation Times? P3->C3c Check S1a Solution: Increase concentration. Perform a wider dose-response curve (e.g., up to 5 µM). C1a->S1a S1b Solution: Use fresh DMSO stock. Aliquot stock to avoid freeze-thaw cycles. C1b->S1b S1c Solution: Confirm RIPK1 expression. Use a positive control cell line (e.g., HT-29, L929). C1c->S1c S1d Solution: Confirm stimulus activity (TNFα, z-VAD). Optimize stimulus concentration and timing. C1d->S1d S2a Solution: Lower inhibitor concentration. Perform a toxicity assay on unstimulated cells. C2a->S2a S2b Solution: Ensure final DMSO concentration is non-toxic (typically <0.1%). C2b->S2b S3a Solution: Standardize cell seeding density. Ensure cells are healthy and in logarithmic growth phase. C3a->S3a S3b Solution: Use fresh aliquots of inhibitor and stimuli. Calibrate pipettes. C3b->S3b S3c Solution: Use timers and a consistent workflow for all plates and treatment groups. C3c->S3c

Caption: Troubleshooting decision tree for common this compound experimental issues.

References

Ripk1-IN-18 solubility and stability in culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of Ripk1-IN-18 in cell culture media. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the successful application of this compound in your experiments.

Frequently Asked Questions (FAQs)

QuestionAnswer
What is the recommended solvent for preparing a stock solution of this compound? This compound is soluble in Dimethyl Sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO.[1][2]
How should I store the this compound stock solution? Stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[3] When stored properly, stock solutions in DMSO are generally stable for up to one month at -20°C or up to 6 months at -80°C.[3]
What is the maximum recommended concentration of DMSO in the final cell culture medium? The final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%, to avoid solvent toxicity to the cells.[4] It is crucial to include a vehicle control (media with the same final DMSO concentration) in your experiments.
What are the common causes of this compound precipitation in culture media? Precipitation upon dilution into aqueous culture media is a common issue for hydrophobic small molecules. This can occur if the final concentration of this compound exceeds its aqueous solubility limit. Factors such as media composition and pH can also influence solubility.
How can I determine the stability of this compound in my specific cell culture setup? The stability of this compound should be determined empirically under your specific experimental conditions (e.g., cell line, media type, incubation time). A time-course experiment where the concentration of the compound in the media is measured at different time points using a validated analytical method like HPLC-MS is recommended.

Troubleshooting Guide: Solubility and Stability Issues

This guide addresses common problems researchers may encounter when working with this compound in cell culture.

ProblemPossible Cause(s)Suggested Solution(s)
Precipitation observed after adding this compound to culture medium. The final concentration of this compound is too high, exceeding its kinetic solubility in the aqueous medium.- Lower the final concentration of this compound. - Increase the percentage of DMSO in the final solution, ensuring it remains below the toxic threshold for your cells (typically <0.5%). - Prepare the working solution by adding the this compound stock solution to pre-warmed (37°C) culture medium and mix immediately and thoroughly.
Inconsistent or lower-than-expected activity of this compound. - Degradation: this compound may be unstable in the culture medium at 37°C over the course of the experiment. - Adsorption: The compound may be binding to the plastic surfaces of the culture plates or pipette tips. - Cellular Uptake: The compound is being rapidly taken up by the cells.- Assess Stability: Perform a stability study by incubating this compound in your specific culture medium (with and without cells) and measuring its concentration over time using HPLC-MS. - Mitigate Adsorption: Use low-protein-binding plates and pipette tips. - Evaluate Cellular Uptake: Measure the intracellular concentration of this compound.
High levels of cell death or toxicity observed after treatment. - Compound Concentration: The concentration of this compound may be too high, leading to off-target effects or cytotoxicity. - Solvent Toxicity: The final concentration of DMSO in the culture medium may be toxic to the cells.- Perform a Dose-Response Curve: Determine the optimal, non-toxic concentration of this compound for your specific cell line. - Vehicle Control: Always include a vehicle control with the same final DMSO concentration to assess solvent toxicity. Ensure the final DMSO concentration is below 0.5%.

Experimental Protocols

Protocol 1: Assessment of this compound Kinetic Solubility in Culture Media

This protocol provides a general method to determine the approximate kinetic solubility of this compound in a specific cell culture medium.

Materials:

  • This compound powder

  • 100% DMSO

  • Cell culture medium of interest (e.g., DMEM with 10% FBS)

  • 96-well clear-bottom plate

  • Plate reader capable of measuring turbidity (optional)

Procedure:

  • Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO to create a 10 mM stock solution.

  • Serial Dilution in DMSO: Perform a serial dilution of the 10 mM stock solution in 100% DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).

  • Dilution in Culture Medium: In a 96-well plate, add 2 µL of each DMSO concentration to 98 µL of your pre-warmed cell culture medium. This will create a 1:50 dilution and a range of final this compound concentrations in 2% DMSO.

  • Incubation: Incubate the plate at 37°C for 1-2 hours with gentle shaking.

  • Visual Inspection: Visually inspect each well for any signs of precipitation.

  • Turbidity Measurement (Optional): Use a plate reader to measure the absorbance at a wavelength where the compound does not absorb (e.g., 600 nm) to quantify any precipitation.

  • Determine Kinetic Solubility: The highest concentration that remains clear (no visible precipitate and low turbidity) is the approximate kinetic solubility of this compound under these conditions.

Protocol 2: Assessment of this compound Stability in Culture Media by HPLC-MS

This protocol outlines a method to determine the chemical stability of this compound in cell culture medium over time.

Materials:

  • This compound

  • 100% DMSO

  • Cell culture medium (with and without 10% FBS)

  • Incubator at 37°C with 5% CO2

  • Cold acetonitrile (B52724) with an internal standard

  • HPLC-MS system

Procedure:

  • Prepare Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare the working solution by diluting the stock solution in the cell culture medium (with and without 10% FBS) to a final concentration that is below its kinetic solubility (e.g., 1 µM).

  • Time-Course Incubation:

    • Dispense aliquots of the working solution into sterile tubes.

    • Incubate the tubes at 37°C.

    • Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours). The T=0 sample represents the initial concentration.

  • Sample Processing:

    • To each collected aliquot, add 2 volumes of cold acetonitrile containing a suitable internal standard to precipitate proteins and extract the compound.

    • Vortex the samples and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Transfer the supernatant to HPLC vials for analysis.

  • HPLC-MS Analysis:

    • Analyze the samples using a validated HPLC-MS method to quantify the concentration of this compound.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

    • Plot the percentage of compound remaining versus time to determine the stability profile.

Visualizations

RIPK1 Signaling Pathway

RIPK1_Signaling_Pathway TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 ComplexI Complex I (TRADD, TRAF2/5, cIAP1/2, LUBAC, RIPK1) TNFR1->ComplexI NFkB NF-κB Activation (Survival & Inflammation) ComplexI->NFkB ComplexIIa Complex IIa (RIPK1, FADD, Caspase-8) ComplexI->ComplexIIa ComplexIIb Complex IIb (Necrosome) (RIPK1, RIPK3, MLKL) ComplexI->ComplexIIb Apoptosis Apoptosis ComplexIIa->Apoptosis Necroptosis Necroptosis ComplexIIb->Necroptosis Ripk1_IN_18 This compound Ripk1_IN_18->ComplexIIa Inhibits Ripk1_IN_18->ComplexIIb Inhibits

Caption: Overview of the RIPK1 signaling pathway.

Experimental Workflow for Stability Assessment

Stability_Workflow start Start prep_stock Prepare 10 mM this compound stock solution in DMSO start->prep_stock prep_working Dilute stock solution into culture medium (with/without FBS) prep_stock->prep_working incubate Incubate at 37°C prep_working->incubate sample Collect samples at different time points (0, 2, 4, 8, 24h) incubate->sample process Protein precipitation and compound extraction with Acetonitrile sample->process analyze Analyze by HPLC-MS process->analyze data Calculate % remaining vs. time analyze->data end End data->end

Caption: Workflow for assessing this compound stability.

References

Potential off-target effects of Ripk1-IN-18

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Ripk1-IN-18. The information provided addresses potential off-target effects and offers guidance on experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a small molecule inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). RIPK1 is a crucial serine/threonine kinase that plays a central role in regulating cellular pathways involved in inflammation, apoptosis (programmed cell death), and necroptosis (a form of programmed necrosis).[1][2][3] Its kinase activity is essential for the execution of necroptosis and for promoting inflammatory signaling.

Q2: What are off-target effects and why are they a concern with this compound?

Off-target effects occur when a drug or compound binds to and modulates the activity of proteins other than its intended target. For kinase inhibitors like this compound, which often target the highly conserved ATP-binding pocket of kinases, off-target interactions are a common concern. These unintended interactions can lead to:

  • Misinterpretation of experimental results: An observed phenotype may be incorrectly attributed to the inhibition of RIPK1 when it is, in fact, caused by an off-target effect.

  • Unexpected cellular toxicity: Inhibition of other essential kinases can lead to cell death or other adverse effects.

  • Confounding of preclinical and clinical data: Off-target effects can complicate the translation of in vitro findings to in vivo models and eventually to clinical applications.

Q3: Are there any known off-target effects of this compound?

As of the latest available data, a comprehensive public kinase panel screening dataset specifically for this compound is not available. However, data from similar RIPK1 inhibitors can provide insights into potential off-targets. For example, a kinome scan of GSK'157, another potent RIPK1 inhibitor, revealed interactions with a small number of other kinases at a concentration of 10 µM.[4] It is crucial to note that the off-target profile of this compound may differ significantly.

Q4: How can I experimentally determine the off-target profile of this compound in my system?

Several experimental approaches can be employed to identify the off-target effects of this compound:

  • Kinome Profiling: This is a high-throughput method where the inhibitor is screened against a large panel of purified kinases (often hundreds) to determine its selectivity. Commercial services are available for this type of screening.

  • Cellular Thermal Shift Assay (CETSA): This biophysical assay assesses target engagement in intact cells. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation. A shift in the melting temperature of a protein in the presence of the inhibitor indicates a direct interaction.

  • Quantitative Mass Spectrometry-based Proteomics: This powerful approach can identify the direct and indirect targets of a drug in a cellular context. Techniques like affinity purification-mass spectrometry (AP-MS) or stable isotope labeling by amino acids in cell culture (SILAC) combined with mass spectrometry can provide a global view of the inhibitor's interactions.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Action
Unexpected or paradoxical cellular phenotype (e.g., increased cell death when expecting protection) Off-target inhibition of a pro-survival kinase. 1. Perform a kinome-wide selectivity screen to identify potential off-target kinases. 2. Use a structurally different RIPK1 inhibitor to see if the phenotype is recapitulated. If not, an off-target effect is likely. 3. Validate key potential off-targets with orthogonal assays (e.g., in vitro kinase assays, Western blot for downstream signaling).
Inconsistent IC50 values across different assays or cell lines. 1. Different ATP concentrations in kinase assays. The potency of ATP-competitive inhibitors is dependent on the ATP concentration. 2. Different expression levels of on-target and off-target kinases in various cell lines. 3. Cellular permeability and efflux. 1. Standardize the ATP concentration in your in vitro kinase assays or report the concentration used. 2. Characterize the expression levels of RIPK1 and potential off-targets in your cell lines of interest. 3. Use target engagement assays like CETSA to confirm intracellular binding.
Discrepancy between biochemical and cellular assay results. Poor cell permeability or active efflux of the compound. 1. Perform cellular uptake and efflux assays. 2. Utilize a cellular target engagement assay like CETSA to confirm that the inhibitor is reaching and binding to RIPK1 inside the cell.
Observed toxicity at concentrations expected to be specific for RIPK1. Inhibition of an off-target kinase that is critical for cell viability. 1. Conduct a dose-response curve for toxicity and compare it to the dose-response for RIPK1 inhibition. 2. Investigate the known functions of any identified off-targets for their roles in cell survival.

Data Presentation: Potential Off-Target Profile of a RIPK1 Inhibitor

The following table summarizes the kinome scan data for RI-962, a potent and selective RIPK1 inhibitor. This data is provided as an example of the type of information that should be sought for this compound. Note: This data is not for this compound and should be used for informational purposes only.

Kinase% Inhibition at 10 µMIC50 (µM)
RIPK1 >99% 0.035
MLK3>50%3.75
Other 407 kinases<50%>10

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To verify the binding of this compound to RIPK1 in intact cells.

Principle: Ligand binding increases the thermal stability of the target protein.

Methodology:

  • Cell Culture and Treatment:

    • Culture cells to 70-80% confluency.

    • Treat cells with this compound at the desired concentration (and a vehicle control, e.g., DMSO) and incubate for a sufficient time to allow for cell penetration and target binding (e.g., 1 hour at 37°C).

  • Heat Challenge:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 37°C water bath).

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

    • Collect the supernatant containing the soluble proteins.

  • Protein Quantification and Detection:

    • Determine the protein concentration of the soluble fractions.

    • Analyze the amount of soluble RIPK1 at each temperature point by Western blotting using a specific anti-RIPK1 antibody.

    • A loading control (e.g., GAPDH) should also be blotted to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities for RIPK1 at each temperature.

    • Plot the percentage of soluble RIPK1 relative to the non-heated control against the temperature for both the vehicle and this compound treated samples.

    • A rightward shift in the melting curve for the this compound-treated sample indicates target engagement.

Protocol 2: In Vitro Kinase Assay (TR-FRET) for Off-Target Validation

Objective: To determine the IC50 value of this compound against a potential off-target kinase.

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays measure the inhibition of kinase activity by detecting the phosphorylation of a substrate.

Methodology:

  • Reagent Preparation:

    • Prepare a serial dilution of this compound in an appropriate buffer.

    • Prepare a solution containing the purified off-target kinase and a suitable substrate (often a biotinylated peptide).

  • Kinase Reaction:

    • In a microplate, combine the kinase, substrate, and this compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction by adding a solution containing EDTA.

    • Add a detection solution containing a europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin (SA-APC).

    • Incubate to allow for binding.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET-compatible plate reader.

    • Calculate the ratio of the acceptor (APC) and donor (europium) fluorescence signals.

    • Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

RIPK1_Signaling_Pathway cluster_complex_I cluster_complex_IIa cluster_complex_IIb TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 cIAP1_2 cIAP1/2 TRAF2->cIAP1_2 RIPK1 RIPK1 cIAP1_2->RIPK1 Complex_I Complex I RIPK1->Complex_I RIPK3 RIPK3 RIPK1->RIPK3 Kinase Activity Caspase8 Caspase-8 RIPK1->Caspase8 Kinase Activity Complex_IIa Complex IIa RIPK1->Complex_IIa Complex_IIb Complex IIb (Necrosome) RIPK1->Complex_IIb NF_kB NF-κB Activation (Survival, Inflammation) Complex_I->NF_kB Kinase-Independent Scaffold Function Apoptosis Apoptosis Necroptosis Necroptosis MLKL MLKL RIPK3->MLKL Kinase Activity RIPK3->Complex_IIb MLKL->Necroptosis Kinase Activity Caspase8->Apoptosis Caspase8->Complex_IIa Complex_IIa->Apoptosis Complex_IIb->Necroptosis Ripk1_IN_18 This compound Ripk1_IN_18->RIPK1 Inhibits

Caption: RIPK1 Signaling Pathway and the Action of this compound.

Off_Target_Workflow Start Start: Unexpected Phenotype or Proactive Screening Kinome_Scan Kinome-wide Profiling (e.g., KinomeScan) Start->Kinome_Scan CETSA Cellular Thermal Shift Assay (CETSA) Start->CETSA Mass_Spec Quantitative Mass Spectrometry (e.g., SILAC, AP-MS) Start->Mass_Spec Identify_Hits Identify Potential Off-Targets Kinome_Scan->Identify_Hits CETSA->Identify_Hits Mass_Spec->Identify_Hits Validate_Hits Validate Hits with Orthogonal Assays Identify_Hits->Validate_Hits Biochemical_Assay In Vitro Kinase Assays (e.g., TR-FRET, ADP-Glo) Validate_Hits->Biochemical_Assay Cellular_Assay Cell-based Validation (e.g., Western Blot for Downstream Signaling) Validate_Hits->Cellular_Assay siRNA siRNA/CRISPR Knockdown of Potential Off-Target Validate_Hits->siRNA End Confirm or Refute Off-Target Effect Biochemical_Assay->End Cellular_Assay->End siRNA->End

Caption: Experimental Workflow for Identifying Off-Target Effects.

References

Technical Support Center: Troubleshooting Unexpected Results with Ripk1-IN-18

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Ripk1-IN-18. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, small molecule inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1][2][3][4][5] Its primary mechanism of action is to bind to the kinase domain of RIPK1, preventing its autophosphorylation and subsequent activation. This inhibition blocks the downstream signaling cascade that leads to necroptosis, a form of programmed cell death.

Q2: I am not seeing the expected level of necroptosis inhibition with this compound. What are the possible reasons?

Several factors could contribute to a lack of efficacy. These include:

  • Suboptimal Inhibitor Concentration: Ensure you are using a concentration of this compound that is appropriate for your cell type and experimental conditions. We recommend performing a dose-response curve to determine the optimal concentration.

  • Inhibitor Instability: this compound, like many small molecules, may have limited stability in aqueous solutions and at physiological temperatures. Prepare fresh working solutions from a DMSO stock for each experiment and avoid repeated freeze-thaw cycles of the stock solution.

  • Cell Line Resistance: Not all cell lines are equally susceptible to necroptosis. Verify that your chosen cell line expresses the necessary components of the necroptosis pathway, including RIPK1, RIPK3, and MLKL.

  • Alternative Cell Death Pathways: If necroptosis is blocked, cells may undergo apoptosis instead. Consider co-treatment with a pan-caspase inhibitor, such as z-VAD-fmk, to ensure you are specifically observing the effects on necroptosis.

Q3: I am observing unexpected cytotoxicity or off-target effects. What should I do?

Unexpected cytotoxicity can arise from several sources:

  • High Inhibitor Concentration: Use the lowest effective concentration of this compound as determined by a dose-response experiment.

  • Solvent Toxicity: Ensure the final concentration of the vehicle (e.g., DMSO) in your cell culture medium is non-toxic (typically below 0.5%).

  • Off-Target Kinase Inhibition: While this compound is a potent RIPK1 inhibitor, its full selectivity profile against a broad panel of kinases is not publicly available. If you suspect off-target effects, consider using a structurally different RIPK1 inhibitor as a control to see if the phenotype is consistent.

Troubleshooting Guides

Issue 1: Inconsistent or No Inhibition of RIPK1 Phosphorylation in Western Blot

If you are not observing a decrease in phosphorylated RIPK1 (p-RIPK1) upon treatment with this compound, consider the following troubleshooting steps.

A Start: No/inconsistent p-RIPK1 inhibition B Verify Antibody Specificity A->B C Run positive and negative controls (e.g., stimulated/unstimulated lysates, lysates from RIPK1 knockout cells). B->C Is antibody specific? K Problem Persists: Consider inhibitor stability or cell line issues. B->K No D Check Lysis Buffer Composition C->D E Ensure inclusion of fresh phosphatase and protease inhibitors. D->E Is buffer correct? D->K No F Optimize Inhibitor Treatment E->F G Perform a dose-response and time-course experiment. F->G Is treatment optimal? F->K No H Review Western Blot Protocol G->H I Ensure use of BSA for blocking (milk contains phosphoproteins) and fresh buffers. H->I Is protocol optimized? H->K No J Problem Resolved I->J

Caption: Troubleshooting workflow for Western blot analysis of p-RIPK1.

Issue 2: High Background Cell Death in Control Groups

High background death in untreated or vehicle-treated cells can mask the specific effects of this compound.

A Start: High background cell death B Check Cell Health A->B C Use low passage cells, ensure optimal confluency, and check for contamination. B->C Are cells healthy? I Problem Persists: Consider intrinsic instability of the cell line. B->I No D Assess Reagent Toxicity C->D E Test for toxicity of the vehicle (e.g., DMSO) at the working concentration. D->E Are reagents non-toxic? D->I No F Evaluate Culture Conditions E->F G Ensure appropriate media, supplements, and incubation conditions. F->G Are conditions optimal? F->I No H Problem Resolved G->H

Caption: Troubleshooting workflow for high background cell death.

Data Presentation

Table 1: Potency of this compound (Compound 18)
Assay FormatTargetIC50 (µM)
FP bindingRIPK10.0079
ADP-GloRIPK10.004
U937 Cell-basedNecroptosis0.0063

Data from a representative study identifying "Compound 18," which corresponds to this compound based on its chemical structure and properties.

Table 2: Comparative Selectivity of Common RIPK1 Inhibitors
CompoundPrimary TargetKinases ProfiledSignificant Off-Target Kinases (>80% inhibition at 10 µM)Reference
This compound RIPK1Not Publicly AvailableNot Publicly Available-
GSK2982772 RIPK1339None
Necrostatin-1 RIPK1>400Indoleamine 2,3-dioxygenase (IDO)
GSK2656157 PERK/RIPK130017

Disclaimer: Comprehensive kinase selectivity data for this compound is not currently available in the public domain. Researchers should exercise caution and consider performing their own selectivity profiling.

Experimental Protocols

Protocol 1: Western Blot for Phosphorylated RIPK1 (p-RIPK1)

This protocol describes the detection of p-RIPK1 (Ser166), a key marker of RIPK1 activation.

Materials:

  • Cell lysis buffer (RIPA buffer supplemented with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies: anti-p-RIPK1 (Ser166), anti-total RIPK1

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature protein lysates and separate them by SDS-PAGE.

  • Membrane Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-RIPK1 and total RIPK1 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Protocol 2: Cell Viability Assay for Necroptosis

This protocol measures cell viability to assess the inhibitory effect of this compound on necroptosis.

Materials:

  • 96-well cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Necroptosis-inducing stimuli (e.g., TNF-α, SMAC mimetic, and z-VAD-fmk)

  • This compound

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Inhibitor Pre-treatment: Pre-treat cells with a serial dilution of this compound for 1-2 hours.

  • Induction of Necroptosis: Add the necroptosis-inducing stimuli to the appropriate wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24 hours).

  • Viability Measurement: Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.

Protocol 3: Co-Immunoprecipitation (Co-IP) of RIPK1-Interacting Proteins

This protocol is for isolating RIPK1 and its interacting partners to study the formation of the necrosome.

Materials:

  • Co-IP lysis buffer (non-denaturing)

  • Anti-RIPK1 antibody

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer

Procedure:

  • Cell Lysis: Lyse cells with a non-denaturing lysis buffer to preserve protein-protein interactions.

  • Immunoprecipitation: Incubate the cell lysate with an anti-RIPK1 antibody, followed by the addition of protein A/G magnetic beads.

  • Washing: Wash the beads several times with wash buffer to remove non-specific binding proteins.

  • Elution: Elute the protein complexes from the beads.

  • Analysis: Analyze the eluted proteins by Western blot to detect RIPK1 and its interacting partners (e.g., RIPK3, FADD).

Signaling Pathway Diagram

cluster_0 TNF-α Signaling cluster_1 Necroptosis Pathway TNFR1 TNFR1 ComplexI Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) TNFR1->ComplexI NFkB NF-κB Activation (Survival) ComplexI->NFkB RIPK1_active Activated RIPK1 (p-RIPK1) ComplexI->RIPK1_active Caspase-8 inhibition RIPK3 RIPK3 RIPK1_active->RIPK3 Necrosome Necrosome (p-RIPK1, p-RIPK3) RIPK1_active->Necrosome RIPK3->Necrosome MLKL MLKL Necrosome->MLKL pMLKL p-MLKL MLKL->pMLKL Necroptosis Necroptosis (Cell Death) pMLKL->Necroptosis Ripk1_IN_18 This compound Ripk1_IN_18->RIPK1_active

Caption: Simplified diagram of the RIPK1-mediated necroptosis pathway.

References

How to control for Ripk1-IN-18 cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Ripk1-IN-18, a potent inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). The information provided here is based on the established knowledge of RIPK1 inhibition and may require adaptation for the specific characteristics of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is designed as a potent and selective inhibitor of the kinase activity of RIPK1. RIPK1 is a critical regulator of cellular pathways involved in inflammation and programmed cell death, specifically necroptosis and apoptosis.[1][2][3][4] The kinase function of RIPK1 is essential for the induction of necroptosis.[5] By inhibiting the kinase activity of RIPK1, this compound is expected to block the downstream signaling cascade that leads to necroptotic cell death.

Q2: What are the primary applications of this compound in research?

A2: this compound can be used as a tool to investigate the role of RIPK1 kinase activity in various biological processes. Its primary applications include:

  • Studying the mechanisms of necroptosis in different cell types and disease models.

  • Elucidating the role of RIPK1-mediated inflammation in pathological conditions.[1][2]

  • Investigating the therapeutic potential of RIPK1 inhibition in diseases such as neurodegenerative disorders, inflammatory diseases, and ischemia-reperfusion injury.[2][6]

Q3: How can I confirm that this compound is active in my cellular model?

A3: The activity of this compound can be confirmed by assessing its ability to inhibit necroptosis induced by a known stimulus. A common method is to treat cells with a combination of TNFα, a SMAC mimetic (e.g., BV6 or SM-164), and a pan-caspase inhibitor (e.g., zVAD-fmk).[7][8] In this context, active this compound should rescue cells from this induced necroptotic cell death. The phosphorylation of RIPK1 at Ser166 is a key marker of its activation; therefore, a successful inhibition by this compound should lead to a decrease in p-RIPK1 (S166) levels, which can be assessed by Western blotting.[7][9]

Troubleshooting Guide

Issue 1: High levels of cytotoxicity observed even in control (untreated) cells.
Possible Cause Troubleshooting Steps
Cell health and density Ensure cells are healthy, within a low passage number, and plated at an optimal density. Over-confluent or sparse cultures can be more susceptible to stress and cell death.[10]
Contamination Check for microbial contamination (e.g., mycoplasma, bacteria, fungi) in the cell culture, which can induce cytotoxicity.
Reagent quality Use high-quality, sterile-filtered reagents and culture media. Ensure proper storage of all components.
Issue 2: this compound shows significant cytotoxicity at expected effective concentrations.
Possible Cause Troubleshooting Steps
Off-target effects High concentrations of any small molecule inhibitor can lead to off-target effects and subsequent cytotoxicity.[11] It is crucial to perform a dose-response experiment to determine the optimal concentration of this compound that effectively inhibits RIPK1 kinase activity without causing significant toxicity.
Solvent toxicity If this compound is dissolved in a solvent like DMSO, ensure the final concentration of the solvent in the culture medium is non-toxic to the cells (typically ≤ 0.1%).[12] Run a vehicle control (medium with solvent only) to assess solvent toxicity.
Cell line sensitivity Different cell lines can exhibit varying sensitivities to small molecule inhibitors. The cytotoxic effect may be cell-type specific. Consider testing the inhibitor in a different cell line to assess if the toxicity is universal or specific.
Inhibition of pro-survival signaling RIPK1 also has a kinase-independent scaffolding function that contributes to pro-survival NF-κB signaling.[1][4] While kinase inhibitors primarily target the cell death-inducing function, high concentrations or specific binding modes could potentially interfere with its pro-survival roles, leading to apoptosis.[11] Co-treatment with a pan-caspase inhibitor like zVAD-fmk can help to distinguish between necroptotic and apoptotic cell death.
Issue 3: this compound is not effectively inhibiting necroptosis.
Possible Cause Troubleshooting Steps
Suboptimal inhibitor concentration Perform a dose-response curve to determine the IC50 of this compound for necroptosis inhibition in your specific cell model.[12]
Inhibitor stability and solubility Ensure this compound is fully dissolved and stable in your culture medium. Some compounds can precipitate out of solution over time, reducing their effective concentration.
Timing of treatment The timing of inhibitor addition relative to the necroptotic stimulus is critical. Typically, cells are pre-incubated with the inhibitor for a period (e.g., 30-60 minutes) before adding the stimulus.[13]
Alternative cell death pathways The observed cell death may not be exclusively mediated by RIPK1 kinase activity. Other cell death pathways might be active. Use specific inhibitors for other pathways (e.g., apoptosis, ferroptosis) to dissect the mechanism of cell death.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations (IC50) of several known RIPK1 inhibitors in various cell-based assays. This data can serve as a reference for benchmarking the potency of this compound.

InhibitorCell LineAssay ConditionIC50 (nM)Reference
Nec-1s HT-29TNFα/SM-164/zVAD-fmk10-100[7]
GSK'963 MEFsTNFα/TAK1-inh/zVAD-fmk~10[14]
GSK2606414 MEFsTNFα/TAK1-inh/zVAD-fmkPotent inhibition[14]
GSK2656157 MEFsTNFα/TAK1-inh/zVAD-fmkPotent inhibition[14]
GNE684 Cpdm miceSkin inflammation-[15]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound

This protocol describes a dose-response experiment to determine the effective and non-toxic concentration range of this compound.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Necroptosis-inducing agents (e.g., TNFα, SMAC mimetic, zVAD-fmk)

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., CellTiter-Glo®, MTS, or similar)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density that allows for optimal growth during the experiment. Incubate overnight.

  • Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to test would be from 1 nM to 10 µM. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration).

  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.

  • To a parallel set of wells, add only the medium with the inhibitor dilutions to assess the direct cytotoxicity of the compound.

  • Pre-incubate the cells with the inhibitor for 1 hour at 37°C.

  • Add the necroptosis-inducing stimuli (e.g., TNFα + SMAC mimetic + zVAD-fmk) to the appropriate wells.

  • Incubate for the desired period (e.g., 6-24 hours), depending on the cell line and the kinetics of cell death.

  • Measure cell viability using your chosen assay according to the manufacturer's instructions.

  • Plot cell viability against the log of the inhibitor concentration to determine the IC50 for necroptosis inhibition and to identify the concentration range that is not cytotoxic on its own.

Protocol 2: Assessing RIPK1 Activation by Western Blot

This protocol is for detecting the phosphorylation of RIPK1 as a marker of its activation and its inhibition by this compound.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound

  • Necroptosis-inducing agents

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis equipment

  • Western blot transfer system

  • Primary antibodies: anti-p-RIPK1 (S166), anti-RIPK1, anti-GAPDH or β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Pre-treat the cells with the optimal concentration of this compound (determined in Protocol 1) or vehicle for 1 hour.

  • Induce necroptosis with the appropriate stimuli for the determined optimal time (e.g., 2-4 hours).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Quantify the protein concentration of the lysates.

  • Perform SDS-PAGE and Western blot analysis using the specified primary and secondary antibodies.

  • Detect the chemiluminescent signal and analyze the band intensities to determine the effect of this compound on RIPK1 phosphorylation.

Visualizations

RIPK1_Signaling_Pathway RIPK1 Signaling in Necroptosis and Apoptosis cluster_receptor Cell Membrane cluster_complexI Complex I (Pro-survival) cluster_complexII Complex II (Cell Death) cluster_apoptosis Apoptosis cluster_necroptosis Necroptosis TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD TNFa TNFα TNFa->TNFR1 Binding TRAF2 TRAF2 TRADD->TRAF2 RIPK1_I RIPK1 TRADD->RIPK1_I cIAP1_2 cIAP1/2 TRAF2->cIAP1_2 cIAP1_2->RIPK1_I Ubiquitination NFkB NF-κB Activation (Survival) RIPK1_I->NFkB RIPK1_II RIPK1 RIPK1_I->RIPK1_II Deubiquitination FADD FADD RIPK1_II->FADD RIPK3 RIPK3 RIPK1_II->RIPK3 Activation Casp8 Caspase-8 FADD->Casp8 Apoptosis Apoptosis Casp8->Apoptosis MLKL MLKL RIPK3->MLKL Phosphorylation Necroptosis Necroptosis MLKL->Necroptosis Pore Formation Inhibitor This compound Inhibitor->RIPK1_II Inhibition CaspInhibitor zVAD-fmk CaspInhibitor->Casp8 Inhibition

Caption: RIPK1 signaling pathway in apoptosis and necroptosis.

Experimental_Workflow Workflow for Assessing this compound Cytotoxicity and Efficacy cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Data Analysis A Seed cells in 96-well plate C Pre-treat cells with This compound or vehicle A->C B Prepare serial dilutions of this compound B->C D Induce necroptosis (e.g., TNFα + SMAC mimetic + zVAD-fmk) C->D F Assess direct cytotoxicity (inhibitor only) C->F Parallel experiment E Measure cell viability D->E G Determine IC50 for necroptosis inhibition E->G H Identify non-toxic effective concentration F->H G->H

Caption: Experimental workflow for cytotoxicity and efficacy testing.

References

Technical Support Center: Improving the Delivery of Ripk1-IN-18 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo delivery of the RIPK1 inhibitor, Ripk1-IN-18. Given the limited publicly available data on the specific physicochemical properties of this compound, this guide draws upon established principles for formulating and delivering poorly soluble kinase inhibitors.

Troubleshooting Guide

Issue 1: Poor Solubility and Precipitation of this compound During Formulation

  • Question: My this compound is precipitating when I try to prepare a dosing solution. How can I improve its solubility?

  • Answer: Poor aqueous solubility is a common challenge with kinase inhibitors. Here are several strategies to address this:

    • Co-solvents: Prepare a high-concentration stock solution in 100% dimethyl sulfoxide (B87167) (DMSO). For final dosing solutions, dilute the DMSO stock into your chosen aqueous vehicle. It is critical to keep the final DMSO concentration low (typically below 10% for intraperitoneal injections and even lower for intravenous routes) to avoid toxicity.

    • pH Modification: The solubility of many kinase inhibitors is pH-dependent. If this compound has ionizable groups, adjusting the pH of the vehicle may enhance solubility. For weakly basic compounds, a lower pH can increase solubility.

    • Excipients: Consider the use of solubility-enhancing excipients. These can include:

      • Surfactants: Polysorbate 80 (Tween 80) or Cremophor EL can be used to create micellar formulations that improve the solubility of hydrophobic compounds.

      • Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) can form inclusion complexes with poorly soluble drugs, increasing their aqueous solubility.

Issue 2: Low or Variable Bioavailability After Oral Administration

  • Question: I am observing low and inconsistent plasma concentrations of this compound after oral gavage. What can I do to improve its oral absorption?

  • Answer: Low oral bioavailability is often due to poor solubility and/or first-pass metabolism.[1] Here are some approaches to enhance oral absorption:

    • Lipid-Based Formulations: For lipophilic compounds, lipid-based formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can significantly improve oral bioavailability.[2][3] These formulations present the drug in a solubilized form that is more readily absorbed.

    • Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution, which can lead to improved absorption.[2]

    • Amorphous Solid Dispersions (ASDs): Creating an ASD of this compound with a polymer can prevent crystallization and enhance the dissolution rate.[2]

Issue 3: Rapid Clearance and Short Half-life in Pharmacokinetic Studies

  • Question: My pharmacokinetic data shows that this compound is cleared very quickly, requiring frequent dosing. How can I achieve more sustained exposure?

  • Answer: Rapid clearance can be addressed by formulation strategies that provide a sustained release of the compound:

    • Modified-Release Formulations: Developing a modified-release formulation can provide more stable plasma concentrations over a longer period.

    • Subcutaneous or Intramuscular Injection: Administering the compound via a subcutaneous or intramuscular route with an appropriate vehicle can create a depot effect, leading to slower absorption and prolonged exposure.

Frequently Asked Questions (FAQs)

  • Question 1: What is a good starting vehicle for in vivo delivery of this compound?

  • Answer 1: A common starting point for poorly soluble compounds is a suspension in a vehicle such as 0.5% methylcellulose (B11928114) or 0.5% carboxymethylcellulose (CMC) in water. For improved solubility, a solution can be prepared using a co-solvent system, for example, 10% DMSO, 40% PEG400, and 50% water. The choice of vehicle will depend on the route of administration and the tolerability of the animal model.

  • Question 2: What are the typical routes of administration for RIPK1 inhibitors in animal models?

  • Answer 2: The most common routes of administration for small molecule inhibitors in preclinical studies are oral (p.o.), intraperitoneal (i.p.), and intravenous (i.v.). The choice of route depends on the experimental goals, the desired pharmacokinetic profile, and the formulation.

  • Question 3: How can I assess target engagement of this compound in my animal model?

  • Answer 3: Target engagement can be evaluated by measuring the phosphorylation of downstream targets of RIPK1, such as MLKL, in relevant tissues. This can be done using techniques like Western blotting or immunohistochemistry.

Data Presentation

Table 1: Representative Pharmacokinetic Parameters of RIPK1 Inhibitors in Mice

ParameterGSK547 (10 mg/kg, oral)Hypothetical this compound (10 mg/kg, oral)
Cmax (ng/mL) 886700 - 1500
Tmax (hours) 0.5 - 21 - 4
AUC (ng*h/mL) Variable2000 - 5000
Bioavailability (F%) Not ReportedEstimated < 30% (unformulated)

Data for GSK547 is sourced from available literature. Data for this compound is hypothetical and serves as a potential target for formulation improvement.

Table 2: Common Vehicles for In Vivo Administration of Poorly Soluble Kinase Inhibitors

Vehicle CompositionRoute of AdministrationNotes
0.5% Methylcellulose in WaterOral (p.o.)Standard suspension vehicle.
10% DMSO, 90% Corn OilIntraperitoneal (i.p.), Subcutaneous (s.c.)Suitable for lipophilic compounds.
10% DMSO, 40% PEG400, 50% WaterIntravenous (i.v.), Intraperitoneal (i.p.)Co-solvent system for improved solubility.
20% Hydroxypropyl-β-cyclodextrin in SalineIntravenous (i.v.), Intraperitoneal (i.p.)Forms inclusion complexes to enhance solubility.

Experimental Protocols

Protocol 1: Preparation of a Nanosuspension of this compound for Oral Administration

  • Dissolution: Dissolve this compound in a suitable organic solvent (e.g., acetone (B3395972) or methanol).

  • Addition of Stabilizer: Add a stabilizer, such as a surfactant (e.g., Polysorbate 80) or a polymer (e.g., HPMC), to the organic solution.

  • Precipitation: Inject the organic solution into an anti-solvent (e.g., water) under high-speed homogenization to form nanoparticles.

  • Solvent Removal: Remove the organic solvent by evaporation under reduced pressure.

  • Characterization: Characterize the nanosuspension for particle size, zeta potential, and drug content.

  • Dosing: Administer the nanosuspension to animals via oral gavage.

Protocol 2: In Vivo Pharmacokinetic Study in Mice

  • Animal Acclimation: Acclimate mice to the experimental conditions for at least one week.

  • Formulation Preparation: Prepare the this compound formulation immediately before dosing.

  • Dosing: Administer the formulation to the mice via the desired route (e.g., oral gavage). Include a vehicle control group.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC.

Mandatory Visualization

RIPK1_Signaling_Pathway cluster_tnfr1 TNFR1 Signaling cluster_necroptosis Necroptosis Pathway TNF-alpha TNF-alpha TNFR1 TNFR1 TNF-alpha->TNFR1 Complex I Complex I TNFR1->Complex I NF-kB Activation NF-kB Activation Complex I->NF-kB Activation RIPK1 RIPK1 Complex I->RIPK1 recruits Cell Survival Cell Survival NF-kB Activation->Cell Survival RIPK3 RIPK3 RIPK1->RIPK3 activates Necrosome Necrosome RIPK1->Necrosome MLKL MLKL RIPK3->MLKL phosphorylates RIPK3->Necrosome MLKL->Necrosome Necroptosis Necroptosis Necrosome->Necroptosis This compound This compound This compound->RIPK1 inhibits kinase activity

Caption: RIPK1 signaling pathways leading to cell survival or necroptosis.

Experimental_Workflow Start Start Formulation Formulation Start->Formulation Administration Administration Formulation->Administration PK_Study PK_Study Administration->PK_Study PD_Study PD_Study Administration->PD_Study Efficacy_Study Efficacy_Study Administration->Efficacy_Study Data_Analysis Data_Analysis PK_Study->Data_Analysis PD_Study->Data_Analysis Efficacy_Study->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for in vivo evaluation of this compound.

Troubleshooting_Logic cluster_solubility Solubility Issues cluster_bioavailability Bioavailability Issues Poor_Delivery Poor In Vivo Delivery Precipitation Precipitation Poor_Delivery->Precipitation Low_Absorption Low_Absorption Poor_Delivery->Low_Absorption Co_solvents Use Co-solvents Precipitation->Co_solvents pH_Modification Modify pH Precipitation->pH_Modification Excipients Add Excipients Precipitation->Excipients Lipid_Formulation Lipid-Based Formulation Low_Absorption->Lipid_Formulation Nanosuspension Nanosuspension Low_Absorption->Nanosuspension ASD Amorphous Solid Dispersion Low_Absorption->ASD

Caption: Troubleshooting logic for improving this compound delivery.

References

Overcoming resistance to Ripk1-IN-18 in cell lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Ripk1-IN-18, a potent inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experiments.

Troubleshooting Guide

This guide is designed to help you identify and resolve potential issues when observing resistance or unexpected results with this compound.

Question: My cells are showing reduced sensitivity or resistance to this compound. What are the possible causes and how can I troubleshoot this?

Answer:

Reduced sensitivity to this compound can arise from several factors, ranging from experimental setup to intrinsic cellular mechanisms. Here’s a step-by-step guide to troubleshoot this issue:

1. Verify Compound Integrity and Experimental Setup:

  • Compound Stability: Ensure this compound is properly stored and has not degraded. Prepare fresh stock solutions.

  • Assay Conditions: Confirm the optimal concentration range and treatment duration for your specific cell line and necroptosis induction method. Run a dose-response curve to determine the IC50 in your system.

  • Cell Health: Ensure cells are healthy and not under other stresses that might influence their response to necroptosis induction.

2. Investigate Cellular Mechanisms of Resistance:

If you have ruled out experimental artifacts, the resistance is likely due to cellular adaptations. Here are the most common mechanisms and how to investigate them:

  • Altered Expression of Necroptosis Machinery:

    • Hypothesis: The expression of key proteins in the necroptosis pathway (RIPK1, RIPK3, MLKL) may be downregulated, rendering the cells insensitive to RIPK1 inhibition. This has been observed in some cancer cell lines.[1]

    • Troubleshooting:

      • Western Blotting: Analyze the protein levels of RIPK1, RIPK3, and MLKL in your resistant cells compared to a sensitive control cell line.

      • qPCR: Measure the mRNA levels of RIPK1, RIPK3, and MLKL to determine if the downregulation occurs at the transcriptional level.

  • Mutations in the Target Protein (RIPK1):

    • Hypothesis: A mutation in the RIPK1 gene could alter the drug-binding site, leading to reduced inhibitor efficacy.

    • Troubleshooting:

      • Sanger Sequencing: Sequence the kinase domain of RIPK1 in your resistant cell line to check for mutations.

  • Activation of Pro-Survival Signaling Pathways:

    • Hypothesis: Cells may upregulate pro-survival pathways, such as NF-κB signaling, to counteract the pro-death signal from necroptosis induction. RIPK1 itself has a kinase-independent scaffolding function that can promote NF-κB activation.[2][3]

    • Troubleshooting:

      • Western Blotting: Probe for markers of NF-κB activation, such as phosphorylated p65 and IκBα.

      • Reporter Assays: Use an NF-κB luciferase reporter assay to quantify the activity of this pathway.

  • Upregulation of Alternative Cell Death Pathways:

    • Hypothesis: In the presence of a RIPK1 inhibitor, cells might switch to another form of cell death, such as apoptosis.

    • Troubleshooting:

      • Caspase Activity Assays: Measure the activity of caspases (e.g., caspase-3, caspase-8) to assess apoptosis.

      • Western Blotting: Look for cleavage of PARP and caspase-3.

      • Flow Cytometry: Use Annexin V/PI staining to distinguish between apoptotic and necrotic cell populations.

3. Strategies to Overcome Resistance:

  • Combination Therapy:

    • Rationale: Combining this compound with inhibitors of other signaling pathways can be an effective strategy to overcome resistance.

    • Examples:

      • IAP Antagonists (e.g., SMAC mimetics): These compounds can sensitize cells to TNF-α-induced cell death.

      • Chemotherapeutic Agents: Some chemotherapies can induce cell death through pathways independent of RIPK1.

      • Immune Checkpoint Inhibitors: In an immunological context, inducing necroptosis can enhance the efficacy of immune checkpoint inhibitors by promoting an inflammatory tumor microenvironment.[4]

  • Genetic Manipulation:

    • Rationale: If a key protein is downregulated, re-expressing it can restore sensitivity.

    • Approach: Use lentiviral or other transfection methods to re-express RIPK3 or MLKL in resistant cells.

Experimental Workflow for Investigating Resistance

G cluster_0 Initial Observation cluster_1 Phase 1: Verify Experimental Setup cluster_2 Phase 2: Investigate Cellular Mechanisms cluster_3 Phase 3: Overcoming Resistance start Reduced sensitivity to this compound observed verify_compound Check compound integrity and concentration start->verify_compound verify_assay Optimize assay conditions (dose-response, time-course) start->verify_assay verify_cells Assess cell health and passage number start->verify_cells wb_necroptosis Western Blot for RIPK1, RIPK3, MLKL verify_assay->wb_necroptosis qpcr_necroptosis qPCR for RIPK1, RIPK3, MLKL verify_assay->qpcr_necroptosis seq_ripk1 Sequence RIPK1 kinase domain verify_assay->seq_ripk1 wb_survival Western Blot for p-p65, p-IκBα verify_assay->wb_survival apoptosis_assays Caspase assays, Annexin V/PI staining verify_assay->apoptosis_assays genetic_rescue Re-express downregulated proteins (e.g., RIPK3) wb_necroptosis->genetic_rescue If protein downregulated combo_therapy Test combination therapies (e.g., with SMAC mimetics) wb_survival->combo_therapy If survival pathway activated apoptosis_assays->combo_therapy

Caption: A step-by-step workflow for troubleshooting resistance to this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule inhibitor that targets the kinase activity of RIPK1. By binding to the kinase domain, it prevents the autophosphorylation of RIPK1, a critical step for the induction of necroptosis.[2][3] This inhibition blocks the formation of the necrosome, a protein complex consisting of RIPK1, RIPK3, and MLKL, which is responsible for executing necroptotic cell death.

cluster_pathway RIPK1 Signaling Pathway cluster_inhibitor Inhibitor Action TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 ComplexI Complex I (RIPK1, TRADD, TRAF2, cIAPs) TNFR1->ComplexI RIPK1_active Activated RIPK1 (phosphorylated) ComplexI->RIPK1_active RIPK3 RIPK3 RIPK1_active->RIPK3 MLKL MLKL RIPK3->MLKL Necrosome Necrosome (p-RIPK1, p-RIPK3, p-MLKL) MLKL->Necrosome Necroptosis Necroptosis Necrosome->Necroptosis Ripk1_IN_18 This compound Ripk1_IN_18->RIPK1_active Inhibits phosphorylation

Caption: Mechanism of action of this compound in the necroptosis pathway.

Q2: Can this compound affect other signaling pathways?

A2: The primary target of this compound is the kinase activity of RIPK1. However, RIPK1 is a multi-domain protein with both kinase and scaffolding functions. While this compound inhibits the kinase-dependent pathways (necroptosis and RIPK1-dependent apoptosis), it is not expected to affect the kinase-independent scaffolding function of RIPK1, which is crucial for NF-κB activation and cell survival.[2][5] It is always advisable to check the selectivity profile of the specific inhibitor you are using.

Q3: My cells do not express RIPK3. Will this compound still be effective?

A3: No, this compound will not be effective in preventing necroptosis if the cells lack RIPK3. RIPK3 is an essential downstream component of the necroptosis pathway, and its absence leads to resistance to necroptosis induction.[1] Melanoma cell lines, for example, are often resistant to necroptosis due to a lack of RIPK3 expression.[1]

Q4: What are some potential off-target effects of RIPK1 inhibitors?

A4: While many RIPK1 inhibitors are designed to be highly selective, off-target effects can occur. For instance, some early necrostatins were found to have off-target activities on indoleamine-2,3-dioxygenase (IDO).[2] It is important to consult the manufacturer's data sheet for the specific inhibitor for information on its selectivity profile. Using appropriate controls, such as a kinase-dead mutant of RIPK1, can help to confirm that the observed effects are due to RIPK1 inhibition.

Quantitative Data

Table 1: IC50 Values of Selected RIPK1 Inhibitors

InhibitorAssay TypeCell Line / EnzymeIC50 (nM)Reference
Nec-1sNecroptosisFADD-deficient Jurkat180[6]
GSK'772RIPK1 Kinase AssayRecombinant hRIPK10.13[7]
GSK'772NecroptosisHT-291.1[7]
TAK-632RIPK1 Kinase AssayRecombinant RIPK1326
TAK-632RIPK3 Kinase AssayRecombinant RIPK390
PK68RIPK1 Kinase AssayRecombinant RIPK190[2]

Table 2: Example of Protein Expression Changes in Resistant Cells

Cell LineStatusRIPK1 ExpressionRIPK3 ExpressionMLKL ExpressionReference
Colon CancerResistantDecreasedDecreasedNot reported[1]
MelanomaResistantVariableAbsentVariable[1]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTS Assay)

This protocol is for determining the IC50 of this compound in a cell line of interest.

Materials:

  • Cell line of interest

  • Complete culture medium

  • This compound

  • Necroptosis-inducing agent (e.g., TNFα + SMAC mimetic + z-VAD-FMK)

  • 96-well plates

  • MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add the desired concentrations of the inhibitor to the cells.

  • Necroptosis Induction: After a pre-incubation period with the inhibitor (e.g., 1 hour), add the necroptosis-inducing agents to the wells.

  • Incubation: Incubate the plate for the desired duration (e.g., 24-48 hours).

  • MTS Assay: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.

  • Measurement: Read the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results against the logarithm of the inhibitor concentration to determine the IC50 value.

Protocol 2: Western Blotting for Necroptosis Proteins

This protocol is for analyzing the expression levels of RIPK1, RIPK3, and MLKL.

Materials:

  • Cell lysates from sensitive and resistant cells

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against RIPK1, RIPK3, MLKL, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and run until the dye front reaches the bottom.

  • Protein Transfer: Transfer the proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane again and then add the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to compare protein expression levels.

Protocol 3: Immunoprecipitation of RIPK1

This protocol is for isolating RIPK1 and its interacting partners to study the formation of the necrosome.

Materials:

  • Cell lysates

  • Immunoprecipitation lysis buffer

  • Anti-RIPK1 antibody

  • Protein A/G agarose (B213101) beads

  • Wash buffer

  • Elution buffer or SDS sample buffer

Procedure:

  • Cell Lysis: Lyse cells in immunoprecipitation buffer.

  • Pre-clearing: Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.

  • Immunoprecipitation: Add the anti-RIPK1 antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

  • Bead Incubation: Add protein A/G beads and incubate for another 1-2 hours.

  • Washing: Pellet the beads and wash them several times with wash buffer to remove non-specific binding.

  • Elution: Elute the immunoprecipitated proteins from the beads using elution buffer or by boiling in SDS sample buffer.

  • Analysis: Analyze the eluted proteins by Western blotting using antibodies against RIPK1, RIPK3, and MLKL.

Signaling Pathway Diagrams

cluster_upstream Upstream Signaling cluster_downstream Downstream Pathways TNF TNFα TNFR1 TNFR1 TNF->TNFR1 ComplexI Complex I (RIPK1, TRADD, TRAF2, cIAPs) TNFR1->ComplexI NEMO_IKK NEMO/IKK Complex ComplexI->NEMO_IKK Casp8 Caspase-8 ComplexI->Casp8 RIPK3 RIPK3 ComplexI->RIPK3 Kinase activity dependent NFkB NF-κB Activation (Survival) NEMO_IKK->NFkB Apoptosis Apoptosis Casp8->Apoptosis Casp8->RIPK3 Inhibits MLKL MLKL RIPK3->MLKL Necrosome Necrosome MLKL->Necrosome Necroptosis Necroptosis Necrosome->Necroptosis

Caption: Overview of RIPK1-mediated signaling pathways.

cluster_sensitive Sensitive Cell cluster_resistant Resistant Cell Ripk1_IN_18_S This compound RIPK1_S RIPK1 Ripk1_IN_18_S->RIPK1_S Inhibits RIPK3_S RIPK3 RIPK1_S->RIPK3_S MLKL_S MLKL RIPK3_S->MLKL_S Necroptosis_S Necroptosis MLKL_S->Necroptosis_S Ripk1_IN_18_R This compound RIPK1_R RIPK1 Ripk1_IN_18_R->RIPK1_R Inhibits RIPK3_R RIPK3 (downregulated) RIPK1_R->RIPK3_R MLKL_R MLKL RIPK3_R->MLKL_R Necroptosis_R No Necroptosis MLKL_R->Necroptosis_R

Caption: A potential mechanism of resistance to this compound via downregulation of RIPK3.

References

Interpreting dose-response curves for Ripk1-IN-18

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ripk1-IN-18, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation assistance.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule inhibitor that targets the kinase activity of RIPK1.[1] RIPK1 is a crucial regulator of cellular signaling pathways, including necroptosis, apoptosis, and inflammation.[2][3] The kinase activity of RIPK1 is essential for the induction of necroptosis, a form of programmed cell death.[4] By inhibiting the kinase function of RIPK1, this compound can block the downstream signaling events that lead to necroptotic cell death.

Q2: What are the key signaling events in the RIPK1 pathway that this compound inhibits?

A2: Upon stimulation by factors like Tumor Necrosis Factor-alpha (TNFα), RIPK1 can be activated, leading to its autophosphorylation.[5] This phosphorylation is a critical step in the formation of the necrosome, a protein complex that also includes RIPK3 and Mixed Lineage Kinase Domain-Like protein (MLKL).[6][7] Activated RIPK3 then phosphorylates MLKL, causing it to oligomerize and translocate to the plasma membrane, ultimately leading to cell lysis.[6] this compound inhibits the initial kinase activity of RIPK1, thereby preventing these downstream phosphorylation events and the subsequent execution of necroptosis.

Q3: How can I confirm that necroptosis is being induced in my experimental system?

A3: The hallmark of necroptosis is the phosphorylation of key signaling proteins. The most specific markers are the phosphorylated forms of RIPK1 (at Ser166), RIPK3, and MLKL.[5][6] Detecting an increase in the levels of these phosphorylated proteins by Western blot is a strong indicator of necroptosis induction. Additionally, since necroptosis is a caspase-independent cell death pathway, the use of a pan-caspase inhibitor, such as z-VAD-FMK, can help differentiate it from apoptosis. If cell death still occurs in the presence of a caspase inhibitor, it is likely necroptosis.[6]

Q4: What is a typical dose-response curve for a RIPK1 inhibitor expected to look like?

A4: A typical dose-response curve for a RIPK1 inhibitor in a cell-based necroptosis assay will show a sigmoidal shape when plotting cell viability against the logarithm of the inhibitor concentration. At low concentrations of the inhibitor, cell viability will be low (as necroptosis is occurring). As the concentration of the inhibitor increases, it will begin to block RIPK1 kinase activity, leading to an increase in cell viability. The curve will eventually plateau at a high level of cell viability, indicating maximal inhibition of necroptosis. The concentration at which 50% of the maximal effect is observed is the IC50 value.

Interpreting Dose-Response Curves for this compound

A dose-response curve is essential for determining the potency of this compound. Below is a table summarizing typical inhibitory concentrations for various RIPK1 inhibitors in different assay formats. While specific data for this compound is not publicly available, this table provides a reference for expected potency.

InhibitorAssay TypeCell Line/SystemIC50 / EC50
Compound 18FP binding-0.0079 µM
Compound 18ADP-Glo-0.004 µM
Compound 18Cellular (Necroptosis)U9370.0063 µM
PK68Kinase Activity-90 nM
PK6Cellular (Necroptosis)L9290.76 µM
GSK'772Cellular (Necroptosis)MEFs (human RIPK1)-
GSK'547Cellular (Necroptosis)BMDMs< 0.1 µM

This table presents data for various RIPK1 inhibitors to illustrate typical potency ranges and is for informational purposes only.[8][9]

Troubleshooting Guides

IssuePossible Cause(s)Suggested Solution(s)
No inhibitory effect of this compound observed. Inactive Compound: Improper storage or handling may have degraded the inhibitor.Prepare fresh stock solutions of this compound. Aliquot and store at -20°C or -80°C to avoid multiple freeze-thaw cycles.
Low Expression of RIPK1/RIPK3/MLKL: The cell line used may not express sufficient levels of the core necroptosis machinery.Verify the expression levels of RIPK1, RIPK3, and MLKL in your cell line using Western blot.[6] Consider using a cell line known to be sensitive to necroptosis, such as HT-29 or L929.
Incorrect Assay Conditions: The concentration of the necroptosis-inducing stimulus (e.g., TNFα) may be too high, or the incubation time may be suboptimal.Optimize the concentration of the stimulus and the incubation time for your specific cell line.
Inconsistent results between experiments. Cell Health and Passage Number: Variations in cell health, density, or passage number can lead to inconsistent responses.Use cells at a consistent and low passage number. Ensure cells are healthy and seeded at a uniform density.
Reagent Variability: Inconsistent preparation of reagents can introduce variability.Prepare fresh reagents and use consistent pipetting techniques.
Biphasic (U-shaped) dose-response curve observed. Off-Target Effects: At high concentrations, the inhibitor may be hitting other kinases or targets, leading to toxicity or other cellular effects.[10]Widen the concentration range tested to better define both phases of the curve.[10] Use a non-monotonic regression model for data fitting.[10] Consider performing a kinase panel screen to identify potential off-target interactions.
Cellular Heterogeneity: The cell population may have subpopulations with different sensitivities to the inhibitor.Ensure a homogenous cell population through proper cell culture techniques.

Experimental Protocols

Protocol 1: Induction of Necroptosis in HT-29 Cells

This protocol describes how to induce necroptosis in the human colon adenocarcinoma cell line HT-29.

  • Cell Seeding: Seed HT-29 cells in a 24-well plate at a density of 5 x 10^4 cells per well and allow them to adhere and grow for 24 hours to reach 70-80% confluency.[3]

  • Reagent Preparation: Prepare stock solutions of TNF-alpha, a Smac mimetic (e.g., SM-164), and a pan-caspase inhibitor (e.g., z-VAD-fmk) in an appropriate solvent.[3]

  • Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1-2 hours.

  • Necroptosis Induction: Add the combination of TNF-alpha, Smac mimetic, and z-VAD-fmk to the culture medium to induce necroptosis.[11]

  • Incubation: Incubate the cells for the desired time period (typically 4-24 hours).[12]

  • Quantification of Cell Death: Assess cell death using methods such as Propidium Iodide (PI) staining followed by flow cytometry or a Lactate Dehydrogenase (LDH) release assay.[3]

Protocol 2: Western Blot for Phosphorylated RIPK1 (p-RIPK1 Ser166)

This protocol allows for the detection of activated RIPK1.

  • Cell Lysis: After inducing necroptosis (as described in Protocol 1), place the culture plates on ice, wash the cells with ice-cold PBS, and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[12]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • Sample Preparation: Normalize protein samples to the same concentration and denature by boiling in Laemmli sample buffer.[12]

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[12]

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for p-RIPK1 (Ser166) overnight at 4°C.[5][12]

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using a chemiluminescent substrate.[5][12]

  • Loading Control: Strip and re-probe the membrane for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.[5]

Protocol 3: Co-Immunoprecipitation of the RIPK1-RIPK3 Necrosome

This protocol is for isolating and detecting the interaction between RIPK1 and RIPK3.

  • Cell Lysis: Lyse cells under non-denaturing conditions to preserve protein-protein interactions.[7]

  • Pre-clearing: Pre-clear the cell lysate by incubating with protein A/G beads to reduce non-specific binding.[7]

  • Immunoprecipitation: Incubate the pre-cleared lysate with an anti-RIPK1 antibody overnight at 4°C.[7]

  • Complex Capture: Add fresh protein A/G beads to capture the antibody-protein complexes.[7]

  • Washing: Wash the beads several times with ice-cold wash buffer to remove non-specifically bound proteins.[7]

  • Elution and Analysis: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer and analyze the eluates by Western blotting using antibodies against RIPK1 and RIPK3.[7]

Visualizations

Signaling Pathway of RIPK1 in Necroptosis, Apoptosis, and Survival

RIPK1_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_complexI Complex I cluster_complexIIa Complex IIa (Apoptosis) cluster_complexIIb Complex IIb (Necrosome) TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 Binds TRADD TRADD TNFR1->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 RIPK1_I RIPK1 TRADD->RIPK1_I cIAP12 cIAP1/2 TRAF2->cIAP12 cIAP12->RIPK1_I Ubiquitination RIPK1_IIa RIPK1 RIPK1_I->RIPK1_IIa Deubiquitination RIPK1_IIb RIPK1 RIPK1_I->RIPK1_IIb Deubiquitination & Caspase-8 inhibition NFkB NF-κB Activation RIPK1_I->NFkB Scaffold function FADD_a FADD RIPK1_IIa->FADD_a Casp8_a Caspase-8 FADD_a->Casp8_a Apoptosis Apoptosis Casp8_a->Apoptosis Activation RIPK3 RIPK3 RIPK1_IIb->RIPK3 Kinase activity phosphorylates MLKL MLKL RIPK3->MLKL Phosphorylates Necroptosis Necroptosis MLKL->Necroptosis Oligomerization & Membrane translocation Survival Cell Survival Inflammation NFkB->Survival Ripk1_IN_18 This compound Ripk1_IN_18->RIPK1_IIb Inhibits kinase activity

Caption: RIPK1 signaling pathways.

Experimental Workflow for Assessing this compound Efficacy

experimental_workflow cluster_assays Endpoint Assays start Start: Seed Cells pretreatment Pre-treat with this compound (Dose-Response) start->pretreatment induction Induce Necroptosis (e.g., TNFα + zVAD + Smac mimetic) pretreatment->induction incubation Incubate (4-24h) induction->incubation viability_assay Cell Viability Assay (e.g., CellTiter-Glo, LDH) incubation->viability_assay western_blot Western Blot (p-RIPK1, p-MLKL) incubation->western_blot analysis Data Analysis (IC50 determination) viability_assay->analysis western_blot->analysis end End: Interpret Results analysis->end

Caption: Workflow for evaluating this compound.

Troubleshooting Logic for Unexpected Dose-Response Curve

troubleshooting_logic start Observation: Unexpected Dose-Response Curve (e.g., Biphasic) check1 Is the inhibitor pure and active? start->check1 solution1 Verify compound integrity. Use fresh stock. check1->solution1 No check2 Is the ATP concentration in the assay affecting potency? check1->check2 Yes end Refined Interpretation solution1->end solution2 Measure and standardize ATP concentration if possible. check2->solution2 Yes check3 Could there be off-target effects at high concentrations? check2->check3 No solution2->end solution3 Perform a kinase selectivity panel. Use a biphasic curve fitting model. check3->solution3 Possible check4 Is the cell line appropriate and healthy? check3->check4 Unlikely solution3->end solution4 Confirm expression of RIPK1/3/MLKL. Use low passage, healthy cells. check4->solution4 No check4->end Yes solution4->end

Caption: Troubleshooting unexpected dose-response curves.

References

Best practices for storing and handling Ripk1-IN-18

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ripk1-IN-18, a potent inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). This resource is designed for researchers, scientists, and drug development professionals to provide best practices for storage and handling, as well as to address common issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

For long-term storage, it is recommended to store solid this compound at -20°C. For short-term storage, room temperature is acceptable in some regions, but it is best to consult the Certificate of Analysis provided by the supplier for specific recommendations.[1]

Q2: How should I prepare and store stock solutions of this compound?

This compound is typically dissolved in a non-aqueous solvent such as dimethyl sulfoxide (B87167) (DMSO). For long-term storage of stock solutions, it is advisable to aliquot the solution into single-use volumes and store at -80°C to prevent degradation from repeated freeze-thaw cycles. A stock solution stored at -80°C should be stable for up to two years, while at -20°C, it is recommended to be used within one year.[2]

Q3: Can I prepare working solutions from the stock solution in advance?

It is best practice to prepare working solutions fresh on the day of the experiment. This minimizes the risk of compound degradation and ensures the accuracy and reproducibility of your results.[2]

Q4: What should I do if I observe precipitation when preparing my working solution in an aqueous buffer?

If precipitation occurs when diluting the DMSO stock solution into an aqueous buffer, it is recommended to try heating and/or sonication to aid dissolution.[2] It is also important to ensure that the final concentration of DMSO in your experimental medium is low and compatible with your cell type, as high concentrations of DMSO can be toxic to cells.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent or no inhibitory effect of this compound Compound Degradation: Improper storage or repeated freeze-thaw cycles of the stock solution.Prepare fresh stock solutions and aliquot for single use. Store at -80°C.
Incorrect Concentration: Errors in dilution calculations.Double-check all calculations and ensure accurate pipetting.
Low Cell Permeability: The compound may not be efficiently entering the cells.While this compound is expected to be cell-permeable, incubation time may need to be optimized. Try a time-course experiment.
Inactive RIPK1 Pathway: The experimental model may not have an active RIPK1-mediated signaling pathway.Confirm the expression and activation of RIPK1 in your cell line or model system. Consider using a positive control for RIPK1 activation.
High background or off-target effects High Concentration of Inhibitor: Using a concentration of this compound that is too high can lead to non-specific effects.Perform a dose-response experiment to determine the optimal, lowest effective concentration.
Solvent Effects: High concentrations of the solvent (e.g., DMSO) can have independent biological effects.Ensure the final solvent concentration in the experimental medium is minimal and consistent across all conditions, including vehicle controls.
Cell toxicity observed with this compound treatment High Concentration of Inhibitor: The inhibitor itself may be cytotoxic at high concentrations.Determine the EC50 for cytotoxicity in your specific cell line and use concentrations well below this value.
Solvent Toxicity: The solvent used to dissolve the inhibitor may be toxic to the cells.Run a vehicle control with the same concentration of solvent to assess its toxicity.

Quantitative Data

Due to the limited availability of specific quantitative data for this compound in the public domain, the following table provides data for other well-characterized RIPK1 inhibitors for reference. Researchers should perform their own dose-response experiments to determine the potency of this compound in their specific assay.

Compound Assay Format Target IC50 (nM)
GSK2982772ADP-GloHuman RIPK11
Compound 71ADP-GloHuman RIPK1167
Compound 72ADP-GloHuman RIPK1178
RIPA-56Kinase Activity AssayHuman RIPK113

Experimental Protocols

Protocol 1: Inhibition of TNF-α-induced Necroptosis in HT-29 Cells

This protocol describes a cell-based assay to evaluate the inhibitory effect of this compound on necroptosis in the human colon adenocarcinoma cell line HT-29.

Materials:

  • HT-29 cells

  • DMEM high glucose medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • Human TNF-α

  • SMAC mimetic (e.g., Birinapant)

  • Pan-caspase inhibitor (e.g., z-VAD-fmk)

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • 96-well white, clear-bottom plates

Procedure:

  • Cell Seeding: Seed HT-29 cells in a 96-well plate at a density of 1 x 104 cells per well and incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%. Add the diluted this compound or vehicle control (DMSO) to the cells and incubate for 1 hour.

  • Induction of Necroptosis: Prepare a cocktail of TNF-α (final concentration 100 ng/mL), SMAC mimetic (final concentration 100 nM), and z-VAD-fmk (final concentration 20 µM) in culture medium. Add this cocktail to the cells.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Cell Viability Measurement: After incubation, bring the plate to room temperature. Add the cell viability reagent according to the manufacturer's instructions and measure luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated, non-stimulated control. Plot the dose-response curve and determine the EC50 value for this compound.

Visualizations

Signaling Pathways and Experimental Workflows

Ripk1_Signaling_Pathway TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 ComplexI Complex I (TRADD, TRAF2/5, cIAP1/2, LUBAC) TNFR1->ComplexI RIPK1 RIPK1 ComplexI->RIPK1 NFkB NF-κB Activation (Pro-survival) ComplexI->NFkB ComplexIIa Complex IIa (RIPK1, FADD, Caspase-8) RIPK1->ComplexIIa ComplexIIb Complex IIb (Necrosome) (p-RIPK1, p-RIPK3, p-MLKL) RIPK1->ComplexIIb Caspase-8 inhibition Apoptosis Apoptosis ComplexIIa->Apoptosis RIPK3 RIPK3 ComplexIIb->RIPK3 MLKL MLKL RIPK3->MLKL Necroptosis Necroptosis MLKL->Necroptosis Ripk1_IN_18 This compound Ripk1_IN_18->RIPK1 Inhibits kinase activity

References

Validation & Comparative

Validating the Inhibitory Effect of Ripk1-IN-18 on RIPK1 Kinase Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparison of RIPK1 Inhibitors

The following table summarizes the inhibitory potency of two widely used RIPK1 inhibitors, Necrostatin-1 and GSK'963, based on data from various biochemical and cellular assays. This information serves as a reference for contextualizing the performance of new inhibitors like Ripk1-IN-18 once data becomes available.

InhibitorAssay TypeTarget/Cell LineIC50/EC50 (nM)Reference
Necrostatin-1 Cellular Thermal Shift Assay (CETSA)HT-29 cells1100[cite: ]
Necroptosis InhibitionJurkat cells490[cite: ]
GSK'963 Fluorescence Polarization Binding AssayRecombinant RIPK129[cite: ]
Necroptosis InhibitionHuman and Murine cells1 - 4[cite: ]
GSK-compound 27 Cellular Thermal Shift Assay (CETSA)HT-29 cells1200[cite: ]
This compound Not Publicly Available--

Note: IC50 (half-maximal inhibitory concentration) values from biochemical assays reflect the direct inhibition of the enzyme, while EC50 (half-maximal effective concentration) values from cellular assays indicate the compound's potency in a biological context.

Key Experimental Protocols for Validation

To rigorously validate the inhibitory effect of a compound like this compound on RIPK1 kinase activity, a multi-faceted approach employing biochemical and cell-based assays is essential.

Lanthanide-Based Kinase Assay (Biochemical)

This in vitro assay directly measures the enzymatic activity of purified RIPK1 and its inhibition by a test compound. It offers a clean, controlled environment to assess direct target engagement.

Principle: The assay quantifies the phosphorylation of a specific substrate by RIPK1. The amount of phosphorylated substrate is detected using a lanthanide-labeled antibody, which generates a time-resolved fluorescence resonance energy transfer (TR-FRET) signal. A decrease in the signal in the presence of an inhibitor indicates reduced kinase activity.

Detailed Protocol:

  • Reagents and Materials:

    • Recombinant human RIPK1 enzyme

    • RIPK1 substrate peptide

    • ATP

    • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

    • Test inhibitor (e.g., this compound) at various concentrations

    • Lanthanide-labeled anti-phospho-substrate antibody

    • Acceptor-labeled streptavidin (if using a biotinylated substrate)

    • 384-well low-volume microplates

    • Plate reader capable of TR-FRET measurements

  • Procedure:

    • Prepare serial dilutions of the test inhibitor in DMSO and then dilute in kinase reaction buffer.

    • Add the diluted inhibitor or vehicle (DMSO) to the microplate wells.

    • Add the RIPK1 enzyme and substrate to the wells and incubate briefly.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

    • Stop the reaction by adding EDTA.

    • Add the detection reagents (lanthanide-labeled antibody and acceptor).

    • Incubate at room temperature to allow for antibody binding.

    • Measure the TR-FRET signal using a plate reader.

    • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA®) (Cell-based)

CETSA is a powerful technique to confirm target engagement in a cellular context. It relies on the principle that the binding of a ligand (inhibitor) stabilizes the target protein, leading to an increase in its thermal stability.

Principle: Cells are treated with the inhibitor, heated to various temperatures, and then lysed. The amount of soluble (non-denatured) RIPK1 remaining at each temperature is quantified, typically by Western blot or ELISA. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Detailed Protocol for HT-29 cells:

  • Cell Culture and Treatment:

    • Culture HT-29 cells to ~80% confluency.

    • Treat cells with various concentrations of the test inhibitor or vehicle (DMSO) for a specified time (e.g., 1 hour) at 37°C.

  • Thermal Treatment:

    • Harvest and wash the cells, then resuspend in a suitable buffer (e.g., PBS with protease and phosphatase inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for a fixed duration (e.g., 3 minutes) using a thermal cycler, followed by a cooling step.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or with a lysis buffer.

    • Separate the soluble fraction (containing non-denatured proteins) from the aggregated proteins by centrifugation.

    • Quantify the amount of soluble RIPK1 in the supernatant using Western blot or an ELISA-based method.

  • Data Analysis:

    • Generate a melting curve by plotting the amount of soluble RIPK1 as a function of temperature.

    • Determine the melting temperature (Tm) for both vehicle- and inhibitor-treated samples.

    • An isothermal dose-response format can also be used, where cells are heated at a single, fixed temperature in the presence of varying inhibitor concentrations to determine the EC50 of target engagement.

Western Blot Analysis of RIPK1 Phosphorylation (Cell-based)

This method assesses the functional consequence of RIPK1 inhibition in a cellular signaling pathway. Autophosphorylation of RIPK1 at serine 166 (p-RIPK1 S166) is a key marker of its activation.

Principle: Cells are stimulated to induce RIPK1 activation and phosphorylation. The effect of the inhibitor on this phosphorylation event is then measured by Western blot using an antibody specific to p-RIPK1 S166.

Detailed Protocol:

  • Cell Culture, Treatment, and Stimulation:

    • Plate a suitable cell line (e.g., HT-29 or L929) and allow them to adhere.

    • Pre-treat the cells with the test inhibitor or vehicle for 1-2 hours.

    • Stimulate the cells with a combination of TNF-α, a Smac mimetic (e.g., BV6), and a pan-caspase inhibitor (e.g., z-VAD-fmk) to induce necroptosis and RIPK1 phosphorylation.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting:

    • Denature the protein lysates and separate them by SDS-polyacrylamide gel electrophoresis.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • Antibody Incubation and Detection:

    • Incubate the membrane with a primary antibody specific for p-RIPK1 (Ser166) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Wash the membrane again.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total RIPK1 or a housekeeping protein like GAPDH or β-actin.

Visualizing the Pathways and Workflows

To further clarify the biological context and experimental procedures, the following diagrams have been generated.

RIPK1_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytosol Cytosol cluster_complex_II Necrosome Formation TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 cIAP12 cIAP1/2 TRAF2->cIAP12 RIPK1 RIPK1 cIAP12->RIPK1 Ub Complex_I Complex I RIPK1->Complex_I RIPK3 RIPK3 RIPK1->RIPK3 p NFkB NF-κB Activation (Survival) Complex_I->NFkB MLKL MLKL RIPK3->MLKL p pMLKL pMLKL MLKL->pMLKL Necroptosis Necroptosis pMLKL->Necroptosis TNF-α TNF-α TNF-α->TNFR1 Ripk1_IN_18 This compound Ripk1_IN_18->RIPK1 Inhibition

Caption: RIPK1 signaling pathway and the point of inhibition by this compound.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assays KinaseAssay Lanthanide-Based Kinase Assay IC50 Determine IC50 KinaseAssay->IC50 Conclusion Validate Inhibitory Effect IC50->Conclusion CETSA Cellular Thermal Shift Assay (CETSA) EC50_TE Determine EC50 (Target Engagement) CETSA->EC50_TE WesternBlot Western Blot (p-RIPK1 S166) EC50_Func Determine EC50 (Functional Inhibition) WesternBlot->EC50_Func EC50_TE->Conclusion EC50_Func->Conclusion Start Start Validation Inhibitor This compound Start->Inhibitor Inhibitor->KinaseAssay Inhibitor->CETSA Inhibitor->WesternBlot

Caption: Experimental workflow for validating RIPK1 inhibitors.

A Comparative Guide to the Efficacy of RIPK1 Inhibitors: Benchmarking Ripk1-IN-18

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The targeted inhibition of Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a promising therapeutic strategy for a range of inflammatory and neurodegenerative diseases. RIPK1 is a critical regulator of cellular life and death, playing a central role in inflammation and programmed cell death pathways, most notably necroptosis. A growing arsenal (B13267) of small molecule inhibitors is being developed to modulate its activity. This guide provides a comparative analysis of the efficacy of Ripk1-IN-18 against other prominent RIPK1 inhibitors, supported by available experimental data.

Overview of RIPK1 Inhibitors

RIPK1 inhibitors can be broadly classified based on their binding mode to the kinase domain:

  • Type I inhibitors are ATP-competitive and bind to the active conformation of the kinase.

  • Type II inhibitors bind to the inactive "DFG-out" conformation of the kinase, often extending into an adjacent allosteric pocket.

  • Type III inhibitors are allosteric inhibitors that bind to a pocket distinct from the ATP-binding site, locking the kinase in an inactive state.

This classification is crucial as it influences the inhibitor's specificity and potential for off-target effects.

Quantitative Comparison of RIPK1 Inhibitor Efficacy

The following tables summarize the in vitro and cellular potency of several well-characterized RIPK1 inhibitors. This data is compiled from various biochemical and cellular assays.

Table 1: In Vitro Biochemical Potency of RIPK1 Inhibitors

InhibitorAssay TypeTargetIC50 (nM)Reference
GSK2982772 ADP-GloHuman RIPK11[1]
FP BindingHuman RIPK1<10[2]
Necrostatin-1 (Nec-1) Kinase AssayHuman RIPK1~180-490[3]
PK68 ADP-GloHuman RIPK190[3]
RIPA-56 Kinase AssayHuman RIPK113[1]
ZB-R-55 ADP-GloHuman RIPK15.7[4]
RI-962 ADP-GloHuman RIPK15.9[5]
33P-ATP AssayHuman RIPK135[5]

Table 2: Cellular Potency of RIPK1 Inhibitors in Necroptosis Assays

InhibitorCell LineInducing StimulusEC50 (nM)Reference
GSK2982772 U937TNF-α + z-VAD-fmk6.3[1]
Necrostatin-1 (Nec-1) Jurkat (FADD-deficient)TNF-α~1200[1]
PK68 L929TNF-α760[1]
U937TNF-α1330[1]
RIPA-56 L929TSZ27[1]
ZB-R-55 U937TSZ0.34[4]
RI-962 HT-29TSZ12[5]
L929TSZ28[5]

TSZ = TNFα, Smac mimetic, and Z-VAD-FMK

In Vivo Efficacy

Several RIPK1 inhibitors have demonstrated efficacy in various animal models of disease.

  • Necrostatin-1: Has shown therapeutic effects in models of ischemic brain injury, intestinal inflammation, and colitis-associated tumorigenesis in mice.

  • GSK2982772: Has been evaluated in clinical trials for inflammatory diseases such as psoriasis, rheumatoid arthritis, and ulcerative colitis. In preclinical models, it has shown efficacy in reducing inflammation.

Due to the lack of publicly available data, the in vivo efficacy of this compound cannot be detailed at this time.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the experimental evaluation of these inhibitors, the following diagrams illustrate the core signaling pathway and a typical experimental workflow.

RIPK1_Signaling_Pathway RIPK1 Signaling in Necroptosis TNFR1 TNFR1 Complex_I Complex I (TRADD, TRAF2, cIAPs, RIPK1) TNFR1->Complex_I Recruits TNFa TNFα TNFa->TNFR1 Binds NFkB NF-κB Activation (Survival) Complex_I->NFkB Leads to Complex_II Complex II (Necrosome) (RIPK1, RIPK3, MLKL) Complex_I->Complex_II Transitions to Necroptosis Necroptosis (Cell Death) Complex_II->Necroptosis Induces RIPK1_Inhibitor RIPK1 Inhibitors (e.g., this compound) RIPK1_Inhibitor->Complex_II Inhibits

RIPK1 signaling pathway upon TNFα stimulation.

Experimental_Workflow Workflow for RIPK1 Inhibitor Efficacy Testing cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay Biochem_Start Recombinant RIPK1 Enzyme Inhibitor_Biochem Add Inhibitor (e.g., this compound) Biochem_Start->Inhibitor_Biochem ATP_Substrate Add ATP & Substrate Inhibitor_Biochem->ATP_Substrate Biochem_Measure Measure Kinase Activity (e.g., ADP-Glo) ATP_Substrate->Biochem_Measure IC50 IC50 Biochem_Measure->IC50 Calculate IC50 Cell_Culture Culture Cells (e.g., HT-29) Inhibitor_Cell Add Inhibitor Cell_Culture->Inhibitor_Cell Induce_Necroptosis Induce Necroptosis (e.g., TSZ) Inhibitor_Cell->Induce_Necroptosis Cell_Measure Measure Cell Viability (e.g., CellTiter-Glo) Induce_Necroptosis->Cell_Measure EC50 EC50 Cell_Measure->EC50 Calculate EC50

General workflow for determining inhibitor potency.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of efficacy data. Below are representative protocols for key experiments.

Biochemical Kinase Inhibition Assay (ADP-Glo™)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Recombinant human RIPK1 enzyme

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP solution

  • Test compound (e.g., this compound) at various concentrations

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add a small volume of the diluted compound or DMSO (vehicle control) to the assay wells.

  • Add the RIPK1 enzyme to the wells.

  • Initiate the kinase reaction by adding the ATP solution.

  • Incubate the plate at room temperature for a specified time (e.g., 1 hour).

  • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Necroptosis Assay (CellTiter-Glo®)

This assay measures the ability of an inhibitor to protect cells from TNF-α-induced necroptosis by quantifying cellular ATP levels, an indicator of cell viability.

Materials:

  • Human monocytic U937 cells or other suitable cell line

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compound at various concentrations

  • Human TNF-α

  • Smac mimetic (e.g., birinapant)

  • Pan-caspase inhibitor (e.g., z-VAD-fmk)

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • 96-well clear-bottom white plates

Procedure:

  • Seed cells into the 96-well plates and allow them to attach overnight.

  • Pre-treat the cells with serial dilutions of the test compound for 1-2 hours.

  • Induce necroptosis by adding a combination of TNF-α, a Smac mimetic, and a pan-caspase inhibitor (TSZ).

  • Incubate the plates for 24-48 hours at 37°C in a CO₂ incubator.

  • Equilibrate the plates to room temperature.

  • Add CellTiter-Glo® Reagent to each well to measure cell viability based on ATP levels.

  • Measure the luminescence using a plate reader.

  • Calculate the percent protection for each compound concentration and determine the EC50 value.

Conclusion

The field of RIPK1 inhibition is rapidly advancing, with a diverse range of inhibitors demonstrating potent efficacy in preclinical models. While this compound is positioned as a potent inhibitor, the lack of publicly available quantitative data prevents a direct comparison with other well-characterized compounds like GSK2982772, Necrostatin-1, and newer agents such as ZB-R-55 and RI-962. The provided data tables and protocols offer a framework for researchers to evaluate and compare the efficacy of existing and novel RIPK1 inhibitors. As more data on this compound becomes available, a more comprehensive and direct comparison will be possible. For now, the selection of a RIPK1 inhibitor for research or therapeutic development should be guided by the specific experimental context, desired potency, and the inhibitor's known selectivity profile.

References

A Comparative Guide to Necroptosis Inhibition: Necrostatin-1 vs. Necrostatin-1s

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Necroptosis, a form of regulated necrosis, is a critical pathway in various physiological and pathological processes, including inflammation, neurodegenerative diseases, and ischemia-reperfusion injury. At the heart of this pathway lies the Receptor-Interacting Protein Kinase 1 (RIPK1), making it a prime target for therapeutic intervention. This guide provides an objective comparison of two widely used RIPK1 inhibitors, Necrostatin-1 (Nec-1) and its more specific analog, Necrostatin-1s (Nec-1s), with a focus on their performance backed by experimental data. While the initial inquiry included Ripk1-IN-18, a thorough search of publicly available scientific literature and databases did not yield sufficient quantitative data for a meaningful comparison. Therefore, this guide will focus on the well-characterized Necrostatin compounds to highlight the critical aspect of inhibitor specificity in necroptosis research.

Mechanism of Action

Both Necrostatin-1 and Necrostatin-1s are allosteric inhibitors of RIPK1.[1] They bind to a hydrophobic pocket in the kinase domain of RIPK1, locking it in an inactive conformation.[1] This prevents the autophosphorylation of RIPK1, a crucial step for the recruitment and activation of RIPK3 and the subsequent formation of the necrosome, a protein complex essential for the execution of necroptosis.[1]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for Necrostatin-1 and Necrostatin-1s, providing a clear comparison of their potency and selectivity.

ParameterNecrostatin-1Necrostatin-1sReference(s)
RIPK1 Kinase Inhibition (IC50) ~182 nMEquipotent to Nec-1[2]
Necroptosis Inhibition (EC50) ~490 nM (in Jurkat & 293T cells)~10 times more potent than Nec-1i in a mouse necroptosis assay[3][4]
IDO1 Inhibition Yes (Identical to MTH-Trp, an IDO inhibitor)No[4][5]
Other Off-Targets PAK1, PKAcα (partial inhibition), potential antioxidant activity independent of RIPK1/IDO>1000-fold more selective for RIPK1 than other kinases[6][7]

Signaling Pathway and Experimental Workflow

To visually represent the necroptosis pathway and a typical experimental workflow for comparing these inhibitors, the following diagrams are provided in DOT language for Graphviz.

Necroptosis_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Inhibitors TNFR TNFR1 TRADD TRADD TNFR->TRADD TRAF2 TRAF2 TRADD->TRAF2 cIAP cIAP1/2 TRAF2->cIAP RIPK1 RIPK1 cIAP->RIPK1 Ubiquitination p_RIPK1 p-RIPK1 RIPK1->p_RIPK1 Autophosphorylation RIPK3 RIPK3 Necrosome Necrosome RIPK3->Necrosome MLKL MLKL p_MLKL p-MLKL (Oligomerization) MLKL->p_MLKL p_RIPK1->Necrosome p_RIPK3 p-RIPK3 p_RIPK3->MLKL p_MLKL->TNFR Membrane Translocation & Pore Formation Necrosome->p_RIPK3 Nec1 Necrostatin-1 / 1s Nec1->p_RIPK1 Inhibits TNF TNFα TNF->TNFR

Necroptosis signaling pathway and point of inhibition.

Experimental_Workflow cluster_0 Cell Culture & Treatment cluster_1 Endpoint Assays A Seed cells susceptible to necroptosis (e.g., HT-29, L929) B Pre-treat with Necrostatin-1, Necrostatin-1s, or vehicle control (DMSO) for 1 hour A->B C Induce necroptosis (e.g., TNFα + z-VAD-FMK + Smac mimetic) B->C D Incubate for a defined period (e.g., 6-24 hours) C->D E Cell Viability Assay (e.g., MTT, MTS, or ATP-based) D->E F Western Blot Analysis (p-RIPK1, p-MLKL, total proteins) D->F G In Vitro Kinase Assay (Recombinant RIPK1)

Experimental workflow for comparing necroptosis inhibitors.

Detailed Experimental Protocols

Cell Viability Assay (MTT/MTS Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cells susceptible to necroptosis (e.g., HT-29, L929)

  • 96-well cell culture plates

  • Complete culture medium

  • Necrostatin-1 and Necrostatin-1s

  • Necroptosis-inducing agents (e.g., TNFα, z-VAD-FMK, Smac mimetic)

  • MTT or MTS reagent

  • Solubilization solution (for MTT assay, e.g., DMSO)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[2]

  • Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of Necrostatin-1, Necrostatin-1s, or vehicle (DMSO) for 1 hour.[2]

  • Necroptosis Induction: Add the necroptosis-inducing cocktail to the wells.

  • Incubation: Incubate the plate for a predetermined time (e.g., 24 hours).[2]

  • MTT/MTS Addition: Add MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C.[2]

  • Measurement: If using MTT, add the solubilization solution to dissolve the formazan (B1609692) crystals.[2] Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated, non-induced control.

Western Blot for Phosphorylated MLKL (p-MLKL)

This protocol detects the activated form of MLKL, a key downstream marker of necrosome activation.

Materials:

  • Treated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-MLKL, anti-total MLKL, loading control like GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Protocol:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.[8]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[8]

  • Sample Preparation and SDS-PAGE: Normalize protein amounts, add Laemmli sample buffer, and denature by heating. Separate proteins on an SDS-PAGE gel.[9]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[9]

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature.[9] Incubate with the primary antibody overnight at 4°C.[9]

  • Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9] Apply the chemiluminescent substrate and capture the signal.[9]

  • Analysis: Quantify the band intensities and normalize the p-MLKL signal to total MLKL or the loading control.

In Vitro RIPK1 Kinase Assay

This assay directly measures the ability of the inhibitors to block the enzymatic activity of RIPK1.

Materials:

  • Recombinant human RIPK1 enzyme

  • Kinase assay buffer

  • ATP (including [γ-³²P]ATP for radioactive detection or using a luminescence-based kit like ADP-Glo™)

  • Necrostatin-1 and Necrostatin-1s

  • Myelin Basic Protein (MBP) as a substrate (optional)

  • SDS-PAGE equipment and autoradiography film or a luminometer

Protocol (using radioactive ATP):

  • Reaction Setup: In a microcentrifuge tube, combine recombinant RIPK1, kinase assay buffer, and varying concentrations of Necrostatin-1, Necrostatin-1s, or vehicle.[2]

  • Reaction Initiation: Start the kinase reaction by adding the ATP mixture.[2]

  • Incubation: Incubate the reaction at 30°C for 30 minutes.[2]

  • Reaction Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling.[2]

  • Analysis: Separate the reaction products by SDS-PAGE. Visualize the phosphorylated RIPK1 (autophosphorylation) or MBP by autoradiography.[2]

Discussion of Comparative Performance

Potency and Efficacy: Both Necrostatin-1 and Necrostatin-1s are potent inhibitors of RIPK1 kinase activity and effectively block necroptosis in cellular assays.[2][4]

Specificity and Off-Target Effects: The primary distinction between the two compounds lies in their specificity. Necrostatin-1 is also a known inhibitor of Indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism and immunomodulation.[5] This off-target activity can confound the interpretation of results, especially in studies related to inflammation and immunology where both RIPK1 and IDO pathways are relevant.[6] Furthermore, Necrostatin-1 has been reported to have partial inhibitory effects on other kinases like PAK1 and PKAcα and may possess antioxidant properties independent of its action on RIPK1.[6][7]

Necrostatin-1s was developed to address this lack of specificity. It is a more stable and highly specific inhibitor of RIPK1 that does not inhibit IDO.[4][6] This makes Nec-1s a superior tool for studies aiming to specifically dissect the role of RIPK1-mediated necroptosis.

Conclusion

For researchers investigating the role of RIPK1 in necroptosis, the choice of inhibitor is critical for obtaining clear and interpretable results. While Necrostatin-1 is a potent and widely used inhibitor, its off-target effects, particularly on IDO, necessitate careful consideration and the use of appropriate controls. Necrostatin-1s offers a more specific alternative, allowing for a more precise interrogation of the RIPK1 signaling pathway. When designing experiments, researchers should consider the specific biological question and the potential for confounding off-target effects. For studies where the specific contribution of RIPK1 kinase activity is paramount, Necrostatin-1s is the recommended choice.

References

Navigating RIPK1 Inhibition: A Comparative Guide to Genetic Knockdown and Pharmacological Blockade with Ripk1-IN-18

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the multifaceted roles of Receptor-Interacting Protein Kinase 1 (RIPK1), the choice between genetic knockdown and pharmacological inhibition is a critical experimental design decision. This guide provides an objective comparison of these two powerful techniques, focusing on RIPK1 suppression via genetic methods (siRNA/shRNA) versus pharmacological inhibition with the specific inhibitor, Ripk1-IN-18. Supported by experimental data, this document aims to illuminate the nuances of each approach, enabling informed selection of the most appropriate tool for your research needs.

Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical signaling node that orchestrates a complex network of cellular processes, including inflammation, apoptosis, and necroptosis.[1] Its dual function as both a scaffold and a kinase makes it a compelling target for therapeutic intervention in a range of diseases, from inflammatory disorders to neurodegeneration.[2][3][4][5] The two predominant methods for interrogating RIPK1 function are genetic knockdown, which reduces RIPK1 protein expression, and pharmacological inhibition, which blocks its kinase activity.

Data Presentation: A Comparative Analysis

The following tables summarize the key characteristics of genetic knockdown of RIPK1 and pharmacological inhibition with this compound, based on available experimental data.

FeatureGenetic Knockdown (siRNA/shRNA)Pharmacological Inhibition (this compound)
Target RIPK1 mRNARIPK1 Kinase Domain
Mechanism of Action Post-transcriptional gene silencing leading to decreased RIPK1 protein synthesis.[6]Allosteric inhibition of the RIPK1 kinase, preventing its autophosphorylation and subsequent downstream signaling.[7]
Effect on Protein Reduces total RIPK1 protein levels (both kinase and scaffold functions may be affected).[8]Inhibits the catalytic activity of the RIPK1 kinase domain; the protein is still present and can perform its scaffolding functions.[3]
Temporal Control Onset of effect is delayed (24-72 hours) and can be long-lasting (days to weeks with shRNA).[9][10]Rapid onset of action (minutes to hours) and is reversible upon withdrawal of the compound.
Specificity Highly specific to the target mRNA sequence, but off-target effects due to unintended silencing of other genes can occur.[10]Highly selective for the RIPK1 kinase, but potential for off-target kinase inhibition exists.
ParameterGenetic Knockdown (siRNA/shRNA)Pharmacological Inhibition (this compound)
Efficacy Typically achieves 70-90% knockdown of target mRNA/protein, but can vary depending on siRNA/shRNA design and delivery efficiency.[10][11]IC50: ~13 nM for RIPK1 kinase activity. EC50 (L929 cell necroptosis): ~27 nM.[12]
Off-Target Effects Can induce an interferon response and may have off-target effects on genes with partial sequence homology.[10]Kinome scans show high selectivity for RIPK1. For example, similar Type III inhibitors like GSK2982772 show complete specificity over 318-456 other kinases at 10 µM.[13][14]
In Vivo Application Can be challenging due to delivery issues and potential for immunogenicity. Viral vectors (for shRNA) can lead to insertional mutagenesis.[15]Orally bioavailable with favorable pharmacokinetic profiles reported for similar RIPK1 inhibitors, though specific data for this compound in vivo is limited. No detectable toxicity was observed in mice for some potent RIPK1 inhibitors.[3]
Key Experimental Consideration Requires careful validation of knockdown efficiency and assessment of off-target effects. The loss of the entire protein may have different consequences than just inhibiting its kinase function.[8][16]The presence of the RIPK1 protein scaffold can lead to different cellular outcomes compared to its complete absence. This can be a crucial factor in interpreting results.[16][17]

Mandatory Visualization

RIPK1 Signaling Pathways

RIPK1_Signaling cluster_complex_I Complex I (Pro-survival/Inflammation) cluster_complex_IIa Complex IIa (Apoptosis) cluster_complex_IIb Complex IIb (Necroptosis) TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD TNFα binding TRAF2 TRAF2 TRADD->TRAF2 RIPK1_I RIPK1 TRADD->RIPK1_I cIAP12 cIAP1/2 TRAF2->cIAP12 cIAP12->RIPK1_I K63 Ub IKK IKK Complex RIPK1_I->IKK RIPK1_IIa RIPK1 RIPK1_I->RIPK1_IIa Deubiquitination RIPK1_IIb RIPK1 (pS166) RIPK1_I->RIPK1_IIb Deubiquitination + Caspase-8 inhibition LUBAC LUBAC LUBAC->RIPK1_I M1 Ub NFkB NF-κB Activation IKK->NFkB FADD_a FADD RIPK1_IIa->FADD_a Casp8_a Caspase-8 FADD_a->Casp8_a Apoptosis Apoptosis Casp8_a->Apoptosis RIPK3 RIPK3 RIPK1_IIb->RIPK3 RHIM interaction MLKL MLKL RIPK3->MLKL Phosphorylation Necroptosis Necroptosis MLKL->Necroptosis Workflow_Comparison cluster_knockdown Genetic Knockdown Workflow cluster_inhibition Pharmacological Inhibition Workflow start_kd Design/Select siRNA or shRNA transfection Transfect/Transduce Cells start_kd->transfection incubation_kd Incubate (24-72h) transfection->incubation_kd validation Validate Knockdown (qPCR/Western Blot) incubation_kd->validation experiment_kd Perform Cellular Assay validation->experiment_kd analysis_kd Data Analysis experiment_kd->analysis_kd start_pi Prepare this compound Solution treatment Treat Cells with Inhibitor start_pi->treatment incubation_pi Incubate (minutes to hours) treatment->incubation_pi experiment_pi Perform Cellular Assay incubation_pi->experiment_pi analysis_pi Data Analysis experiment_pi->analysis_pi

References

A Comparative Guide to the Specificity and Selectivity of RIPK1 Inhibitors: A Focus on GSK2982772

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitor GSK2982772 with other notable alternatives, namely Necrostatin-1 and Ponatinib. The focus is on the specificity and selectivity of these compounds, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies in inflammation, neurodegeneration, and other RIPK1-mediated pathologies.

Introduction to RIPK1 Inhibition

Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical serine/threonine kinase that functions as a key signaling node in cellular pathways governing inflammation and programmed cell death, including apoptosis and necroptosis. Its kinase activity is implicated in a variety of inflammatory and neurodegenerative diseases, making it a prime therapeutic target. The development of specific and selective inhibitors is crucial for dissecting the pathological roles of RIPK1 and for advancing new therapeutic strategies. This guide assesses the performance of GSK2982772, a clinical-stage inhibitor, in comparison to the well-established tool compound Necrostatin-1 and the multi-targeted kinase inhibitor Ponatinib.

Data Presentation: Quantitative Comparison of RIPK1 Inhibitors

The following tables summarize the biochemical potency and cellular activity of GSK2982772, Necrostatin-1, and Ponatinib.

Table 1: Biochemical Potency against RIPK1

CompoundTargetIC50 (nM)Assay Format
GSK2982772Human RIPK116[1][2][3][4]ADP-Glo
Monkey RIPK120[1][3][4]ADP-Glo
Necrostatin-1Human RIPK1182[5]Not Specified
PonatinibHuman RIPK1Not explicitly found in searchesVarious

Table 2: Cellular Activity in Necroptosis Assays

CompoundCellular ModelEC50 (nM)Assay Details
GSK2982772U937 cells (TSZ-induced)6.3[4]TNF-α, Smac mimetic, z-VAD-fmk
Necrostatin-1Jurkat cells (TNF-α-induced)490[2][6]TNF-α induced necroptosis
PonatinibiBMMs (LPS/zVAD-induced)7[2]TLR4-induced necroptosis

Table 3: Kinase Selectivity Profile

CompoundKinase Panel SizeConcentration TestedKey Off-Targets or Selectivity Notes
GSK2982772>339 kinases[1][4]10 µMHighly selective (>1000-fold)[1][4].
Necrostatin-1>400 kinases (for Nec-1s)Not SpecifiedNec-1s is highly selective for RIPK1. Nec-1 also inhibits Indoleamine 2,3-dioxygenase (IDO)[7].
PonatinibNot Specified for RIPK1 focusVariousMulti-targeted inhibitor of Abl, PDGFRα, VEGFR2, FGFR1, Src, and RIPK3[2][8].

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the experimental context and the biological pathways involved, the following diagrams illustrate the RIPK1 signaling cascade and a general workflow for inhibitor characterization.

RIPK1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 Binding Complex_I Complex I (TRADD, TRAF2/5, cIAP1/2, RIPK1) TNFR1->Complex_I Recruitment NFkB NF-κB Activation (Pro-survival) Complex_I->NFkB Activation Complex_IIa Complex IIa (TRADD, FADD, Caspase-8, RIPK1) Complex_I->Complex_IIa Transition Complex_IIb Necrosome (Complex IIb) (RIPK1, RIPK3, MLKL) Complex_I->Complex_IIb Transition (Caspase-8 inhibition) Apoptosis Apoptosis Complex_IIa->Apoptosis Caspase-8 activation RIPK1_kin RIPK1 Kinase Activity Complex_IIb->RIPK1_kin Necroptosis Necroptosis RIPK3 RIPK3 RIPK1_kin->RIPK3 Phosphorylation MLKL MLKL RIPK3->MLKL Phosphorylation pMLKL p-MLKL MLKL->pMLKL pMLKL->Necroptosis Oligomerization & Membrane Pore Formation

Caption: RIPK1 signaling pathway upon TNFα stimulation.

Inhibitor_Characterization_Workflow Start Start: Inhibitor Synthesis Biochemical_Assay Biochemical Assay (e.g., ADP-Glo) Determine IC50 Start->Biochemical_Assay Cellular_Assay Cellular Necroptosis Assay (e.g., TNFα-induced) Determine EC50 Biochemical_Assay->Cellular_Assay Kinome_Scan Kinome-wide Selectivity Screen (e.g., KINOMEscan) Cellular_Assay->Kinome_Scan Off_Target Off-Target Profiling (e.g., IDO assay for Nec-1) Kinome_Scan->Off_Target In_Vivo In Vivo Efficacy & Toxicity Studies Off_Target->In_Vivo End End: Candidate Selection In_Vivo->End

Caption: Experimental workflow for RIPK1 inhibitor characterization.

Experimental Protocols

Biochemical Kinase Inhibition Assay (ADP-Glo™)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Recombinant human RIPK1 enzyme

  • Myelin Basic Protein (MBP) as a substrate

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP solution

  • Test compound (e.g., GSK2982772) at various concentrations

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add a small volume of the diluted compound or DMSO (vehicle control) to the assay wells.

  • Prepare a master mix containing the RIPK1 enzyme and MBP substrate in Kinase Assay Buffer.

  • Add the master mix to the wells.

  • Initiate the kinase reaction by adding the ATP solution.

  • Incubate the plate at room temperature for a specified time (e.g., 1 hour).

  • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Incubate for 40 minutes at room temperature.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30-60 minutes at room temperature.

  • Measure the luminescence using a plate reader. The IC50 value is determined from the dose-response curve.

Cellular Necroptosis Assay (TNF-α-induced in HT-29 cells)

This assay measures the ability of an inhibitor to protect cells from necroptosis induced by a combination of TNF-α, a Smac mimetic, and a pan-caspase inhibitor.

Materials:

  • HT-29 human colon adenocarcinoma cells

  • Cell culture medium (e.g., McCoy's 5A) supplemented with 10% FBS

  • Human TNF-α (e.g., 20 ng/mL)[1]

  • Smac mimetic (e.g., 100 nM SM-164)[1]

  • Pan-caspase inhibitor (e.g., 20 µM z-VAD-fmk)[1]

  • Test compound (e.g., GSK2982772) at various concentrations

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

  • 96-well clear-bottom assay plates

Procedure:

  • Seed HT-29 cells in 96-well plates and allow them to adhere overnight.

  • Pre-treat the cells with serial dilutions of the test compound for 1 hour.

  • Induce necroptosis by adding a cocktail of TNF-α, Smac mimetic, and z-VAD-fmk.

  • Include control wells with vehicle (DMSO) and cells treated with the necroptosis-inducing cocktail without the inhibitor.

  • Incubate the plates for a predetermined time (e.g., 24 hours).

  • Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's protocol.

  • The EC50 value is calculated from the dose-response curve, representing the concentration at which the inhibitor protects 50% of the cells from necroptosis.

Conclusion

The selection of a RIPK1 inhibitor should be guided by the specific requirements of the experimental system.

  • GSK2982772 emerges as a highly potent and exquisitely selective RIPK1 inhibitor, making it an excellent choice for studies requiring precise targeting of RIPK1 kinase activity with minimal off-target effects. Its clinical development status also highlights its favorable drug-like properties.

  • Necrostatin-1 and its more stable analog, Nec-1s, are valuable and widely used tool compounds for studying necroptosis. However, researchers should be aware of the off-target inhibition of IDO by Nec-1, which could confound results in immunological studies. Nec-1s offers improved specificity.

  • Ponatinib is a potent inhibitor of RIPK1-mediated necroptosis but lacks selectivity, as it targets multiple kinases, including RIPK3. This multi-targeted profile can be advantageous for broadly inhibiting pathways but complicates the specific attribution of effects to RIPK1 inhibition alone.

References

A Comparative Guide to RIPK1 Inhibitors: Cross-Validation of Ripk1-IN-18 Results

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitor, Ripk1-IN-18, with other notable alternatives. The information is compiled from various experimental models to assist researchers in selecting the appropriate tool compounds for their studies. All quantitative data is summarized in structured tables, and detailed experimental protocols for key assays are provided.

Introduction to RIPK1 and its Inhibition

Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical signaling node that regulates cellular processes of inflammation, apoptosis (programmed cell death), and necroptosis (a form of programmed necrosis).[1][2][3] Its kinase activity is a key driver of inflammatory diseases, neurodegenerative disorders, and ischemic injury, making it an attractive therapeutic target.[4][5] Small molecule inhibitors of RIPK1 are classified based on their binding mode to the kinase domain as Type I, Type II, or Type III inhibitors. This compound belongs to the class of potent RIPK1 inhibitors, and this guide evaluates its performance against other well-characterized inhibitors like Necrostatin-1, GSK'963, and RIPA-56.

Quantitative Comparison of RIPK1 Inhibitors

The following tables summarize the in vitro and in vivo efficacy of this compound and its alternatives.

Table 1: In Vitro Potency of RIPK1 Inhibitors

CompoundAssay TypeCell Line/TargetIC50/EC50 (µM)Reference
This compound (Compound 18) FP bindingHuman RIPK10.0079
ADP-GloHuman RIPK10.004
Cell-based NecroptosisHuman U9370.0063
Necrostatin-1 (Nec-1) Cell-based NecroptosisMurine L929~0.5
Cell-based NecroptosisHuman U937~0.5
GSK'963 FP bindingHuman RIPK10.029
Cell-based NecroptosisMurine L9290.001
Cell-based NecroptosisHuman U9370.004
RIPA-56 Kinase ActivityHuman RIPK10.013
Cell-based NecroptosisMurine L9290.027
GSK2982772 FP bindingHuman RIPK10.001

Table 2: In Vivo Efficacy of RIPK1 Inhibitors in a TNF-Induced Systemic Inflammatory Response Syndrome (SIRS) Mouse Model

CompoundDose (mg/kg)Route of AdministrationOutcomeReference
GSK'963 0.2i.p.Significant protection from hypothermia
2i.p.Complete protection from hypothermia
Necrostatin-1 (Nec-1) 0.2i.p.No significant effect
2i.p.Minimal protection
RIPA-56 30i.p.Significant reduction in mortality and organ damage

Note on this compound In Vivo Application: While this compound demonstrates high potency in in vitro assays, it has been reported to possess poor pharmacokinetic properties, making it unsuitable for in vivo studies.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the RIPK1 signaling pathway and a general workflow for evaluating RIPK1 inhibitors.

RIPK1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors Inhibitors TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 Complex_I Complex I (TRADD, TRAF2, cIAP1/2, LUBAC, RIPK1) TNFR1->Complex_I NFkB_pathway NF-κB Pathway Complex_I->NFkB_pathway RIPK1 RIPK1 Complex_I->RIPK1 Cell_Survival Cell Survival & Inflammation NFkB_pathway->Cell_Survival Complex_IIa Complex IIa (RIPK1, FADD, Caspase-8) Apoptosis Apoptosis Complex_IIa->Apoptosis Complex_IIb Complex IIb (Necrosome) (RIPK1, RIPK3, MLKL) pMLKL p-MLKL Complex_IIb->pMLKL Necroptosis Necroptosis pMLKL->Necroptosis RIPK1->Complex_IIa Caspase-8 active RIPK1->Complex_IIb RIPK3 RIPK3 RIPK1->RIPK3 Caspase-8 inactive RIPK3->Complex_IIb MLKL MLKL RIPK3->MLKL MLKL->Complex_IIb Ripk1_IN_18 This compound Ripk1_IN_18->RIPK1 Nec_1 Necrostatin-1 Nec_1->RIPK1 GSK_963 GSK'963 GSK_963->RIPK1 RIPA_56 RIPA-56 RIPA_56->RIPK1

Caption: RIPK1 signaling pathway leading to cell survival, apoptosis, or necroptosis.

Experimental_Workflow cluster_in_vitro In Vitro Models cluster_in_vivo In Vivo Models cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., U937, L929) Biochemical_Assay Biochemical Assays (FP, ADP-Glo) Cell_Culture->Biochemical_Assay Cell_Based_Assay Cell-Based Assays (Necroptosis, Apoptosis) Cell_Culture->Cell_Based_Assay IC50_Determination IC50/EC50 Determination Biochemical_Assay->IC50_Determination Cell_Based_Assay->IC50_Determination Animal_Model Animal Models (e.g., TNF-induced SIRS) Efficacy_Testing Efficacy Testing Animal_Model->Efficacy_Testing PK_PD_Analysis PK/PD Analysis Efficacy_Testing->PK_PD_Analysis Statistical_Analysis Statistical Analysis PK_PD_Analysis->Statistical_Analysis Comparison Comparative Analysis PK_PD_Analysis->Comparison IC50_Determination->Statistical_Analysis IC50_Determination->Comparison Statistical_Analysis->Comparison

Caption: General experimental workflow for cross-validating RIPK1 inhibitors.

Experimental Protocols

In Vitro RIPK1 Kinase Assay (ADP-Glo™ Assay)

This protocol measures the kinase activity of RIPK1 by quantifying the amount of ADP produced.

  • Materials: Recombinant human RIPK1, kinase buffer, ATP, ADP-Glo™ Kinase Assay kit (Promega).

  • Procedure:

    • Prepare a reaction mixture containing RIPK1 enzyme in kinase buffer.

    • Add the test inhibitor (e.g., this compound) at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.

    • Calculate the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

Cell-Based Necroptosis Assay

This assay determines the ability of an inhibitor to protect cells from necroptosis induced by TNFα.

  • Cell Lines: Human U937 or murine L929 cells are commonly used.

  • Materials: Cell culture medium, TNFα, pan-caspase inhibitor (e.g., z-VAD-fmk), test inhibitor, and a cell viability reagent (e.g., CellTiter-Glo®).

  • Procedure:

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Pre-treat the cells with various concentrations of the test inhibitor for 1-2 hours.

    • Induce necroptosis by adding TNFα in combination with a pan-caspase inhibitor (to block apoptosis and shunt the cells towards necroptosis).

    • Incubate for 18-24 hours.

    • Measure cell viability using a reagent like CellTiter-Glo®, which measures ATP levels as an indicator of viable cells.

    • Calculate the EC50 value, the concentration of the inhibitor that provides 50% protection against cell death.

TNF-Induced Systemic Inflammatory Response Syndrome (SIRS) in Mice

This in vivo model assesses the efficacy of RIPK1 inhibitors in a systemic inflammation model.

  • Animal Model: C57BL/6 mice are typically used.

  • Materials: TNFα, pan-caspase inhibitor (z-VAD-fmk), test inhibitor.

  • Procedure:

    • Administer the test inhibitor to mice via a suitable route (e.g., intraperitoneal injection).

    • After a specified pre-treatment time, induce SIRS by injecting a lethal dose of TNFα and z-VAD-fmk.

    • Monitor the mice for signs of hypothermia (a key indicator of shock in this model) by measuring rectal temperature at regular intervals.

    • Record survival rates over a set period (e.g., 24 hours).

    • Efficacy is determined by the inhibitor's ability to prevent the drop in body temperature and improve survival.

Discussion and Conclusion

The available data indicates that This compound is a highly potent inhibitor of RIPK1 in biochemical and cell-based assays, with IC50 values in the low nanomolar range. Its in vitro potency is comparable to or greater than other well-known RIPK1 inhibitors such as Necrostatin-1 and RIPA-56.

However, a significant limitation of this compound is its reported poor pharmacokinetic profile, which curtails its utility in in vivo models. In contrast, inhibitors like GSK'963 and RIPA-56 have demonstrated significant efficacy in preclinical in vivo models of inflammatory disease. GSK'963, in particular, shows exceptional potency both in vitro and in vivo, offering complete protection in a TNF-induced shock model at a low dose where Necrostatin-1 was largely ineffective. GSK2982772 is another potent inhibitor with good pharmacokinetic properties that has advanced to clinical trials.

For researchers focusing on in vitro studies to dissect the molecular mechanisms of RIPK1-mediated signaling, this compound serves as a valuable and potent tool compound. Its high potency allows for its use at low concentrations, minimizing potential off-target effects. However, for studies requiring the assessment of RIPK1 inhibition in a whole-animal context, alternative inhibitors with demonstrated in vivo efficacy and favorable pharmacokinetic properties, such as GSK'963 or RIPA-56, would be more appropriate choices.

Ultimately, the selection of a RIPK1 inhibitor should be guided by the specific experimental context. Cross-validation of findings with multiple inhibitors and in different experimental systems is crucial to ensure the robustness and translatability of the research outcomes.

References

A Comparative Analysis of RIPK1 Inhibitors: Ripk1-IN-18 and GSK2982772

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1): Ripk1-IN-18 and GSK2982772. RIPK1 is a critical mediator of inflammation and programmed cell death pathways, including necroptosis, making it a compelling therapeutic target for a range of inflammatory and neurodegenerative diseases.[1][2] This document outlines the available data on their mechanism of action, potency, selectivity, and preclinical findings, supported by detailed experimental methodologies.

Introduction to RIPK1 and its Inhibition

Receptor-Interacting Protein Kinase 1 (RIPK1) is a serine/threonine kinase that plays a pivotal role in cellular signaling pathways initiated by death receptors, such as the tumor necrosis factor receptor 1 (TNFR1).[1][2] As a key regulator, RIPK1 can function as a scaffold for the formation of signaling complexes that promote cell survival and inflammation through the activation of NF-κB, or it can engage its kinase activity to trigger programmed cell death pathways like apoptosis and necroptosis.[3] Dysregulation of RIPK1 activity has been implicated in the pathogenesis of numerous inflammatory diseases, autoimmune disorders, and neurodegenerative conditions. Consequently, the development of small molecule inhibitors targeting the kinase activity of RIPK1 has emerged as a promising therapeutic strategy.

Mechanism of Action

Both this compound and GSK2982772 are potent inhibitors of RIPK1 kinase activity. GSK2982772 is an ATP-competitive inhibitor that binds to an allosteric pocket of the RIPK1 kinase domain. While specific details on the binding mode of this compound are not publicly available, it is also described as a potent inhibitor of RIPK1, suggesting it directly targets the kinase function of the protein.

Quantitative Performance Analysis

The following tables summarize the available quantitative data for this compound and GSK2982772, focusing on their biochemical potency and cellular activity. It is important to note that detailed quantitative data for this compound is limited in the public domain.

Table 1: Biochemical Potency against RIPK1

CompoundTargetAssay FormatIC50 (nM)Reference
This compound RIPK1Not Publicly AvailableNot Publicly Available
GSK2982772 Human RIPK1ADP-Glo16
Monkey RIPK1ADP-Glo20
Mouse RIPK1Not Specified2500

Table 2: Cellular Potency in Necroptosis Assays

CompoundCell LineAssay PrincipleEC50 (nM)Reference
This compound Not Publicly AvailableNot Publicly AvailableNot Publicly Available
GSK2982772 U937 (Human)Inhibition of TNF-α-induced necroptosis6.3
L929 (Mouse)Inhibition of TNF-α-induced necroptosis1300

Table 3: Kinase Selectivity Profile

CompoundKinase Panel SizeSelectivity ProfileReference
This compound Not Publicly AvailableDescribed as potent; detailed selectivity not available.
GSK2982772 >339 kinasesHighly selective; >1000-fold selectivity over other kinases tested.

Preclinical and Clinical Findings

GSK2982772 has undergone more extensive evaluation. Preclinical studies demonstrated its ability to reduce the production of inflammatory cytokines such as IL-1β and IL-6 in explant tissues from ulcerative colitis patients. In vivo, GSK2982772 has shown protective effects in a mouse model of TNF-α-induced lethal shock. However, clinical trials in patients with moderate to severe plaque psoriasis, rheumatoid arthritis, and active ulcerative colitis did not show significant clinical improvements despite good tolerability and target engagement. Subsequently, the development of GSK2982772 for these indications was moved back to the research phase.

Information regarding the in vivo efficacy and clinical development of This compound is not currently available in the public domain.

Signaling Pathway and Experimental Workflow Diagrams

To visualize the context of this comparative analysis, the following diagrams illustrate the RIPK1 signaling pathway, a general experimental workflow for inhibitor characterization, and the logical structure of this guide.

RIPK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_complexI Complex I cluster_cytosol Cytosol TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 cIAP1_2 cIAP1/2 TRAF2->cIAP1_2 RIPK1_scaffold RIPK1 (Scaffold) cIAP1_2->RIPK1_scaffold Ubiquitination NFkB NF-κB Activation (Survival, Inflammation) RIPK1_scaffold->NFkB RIPK1_kinase RIPK1 (Kinase Active) RIPK1_scaffold->RIPK1_kinase Deubiquitination RIPK3 RIPK3 RIPK1_kinase->RIPK3 Forms Necrosome (Complex IIb) Caspase8 Caspase-8 RIPK1_kinase->Caspase8 Forms Complex IIa MLKL MLKL RIPK3->MLKL Phosphorylation Necroptosis Necroptosis MLKL->Necroptosis Apoptosis Apoptosis Caspase8->Apoptosis TNFa TNFα TNFa->TNFR1

Figure 1: Simplified RIPK1 Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation biochemical Biochemical Assays (e.g., ADP-Glo, TR-FRET) cellular Cellular Assays (e.g., Necroptosis Assay) biochemical->cellular selectivity Kinase Selectivity Profiling cellular->selectivity pk_pd Pharmacokinetics & Pharmacodynamics selectivity->pk_pd efficacy Efficacy in Disease Models (e.g., Inflammation Models) pk_pd->efficacy clinical Clinical Trials efficacy->clinical start Inhibitor Synthesis & Identification start->biochemical

Figure 2: General Experimental Workflow for RIPK1 Inhibitor Characterization.

Comparison_Logic cluster_inhibitors RIPK1 Inhibitors cluster_data Comparative Data topic Comparative Analysis: This compound vs. GSK2982772 ripk1_in_18 This compound topic->ripk1_in_18 gsk2982772 GSK2982772 topic->gsk2982772 protocols Experimental Protocols topic->protocols potency Biochemical & Cellular Potency ripk1_in_18->potency selectivity Kinase Selectivity ripk1_in_18->selectivity preclinical Preclinical & Clinical Data ripk1_in_18->preclinical gsk2982772->potency gsk2982772->selectivity gsk2982772->preclinical conclusion Conclusion potency->conclusion selectivity->conclusion preclinical->conclusion

References

A Head-to-Head Showdown: Ripk1-IN-18 Emerges as a Potent Necroptosis Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for potent and selective inhibitors of necroptosis is a critical frontier. This guide provides a comprehensive comparison of the novel RIPK1 inhibitor, Ripk1-IN-18, with other widely used necroptosis inhibitors. By presenting supporting experimental data, detailed methodologies, and clear visual aids, this document aims to facilitate informed decisions in the selection of research tools for studying this regulated cell death pathway.

Necroptosis, a form of programmed necrosis, plays a pivotal role in a multitude of physiological and pathological processes, including inflammation, neurodegeneration, and cancer. The core of the necroptotic signaling cascade is orchestrated by a trio of kinases: Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and the pseudokinase Mixed Lineage Kinase Domain-Like (MLKL). The kinase activity of RIPK1 is a key initiation point for this pathway, making it a prime target for therapeutic intervention.

This guide focuses on a comparative analysis of this compound, a novel and highly potent RIPK1 inhibitor, against established necroptosis inhibitors such as Necrostatin-1 (Nec-1), GSK'963, and the RIPK3 inhibitor GSK'872.

Performance Comparison of Necroptosis Inhibitors

The following tables summarize the quantitative data on the performance of this compound and other key necroptosis inhibitors. It is important to note that the data presented is compiled from various studies, and direct head-to-head comparisons under identical experimental conditions are limited. Variations in cell lines, stimulus concentrations, and assay methodologies can influence the observed potency.

Table 1: In Vitro Inhibitory Activity against RIPK1 Kinase

InhibitorTargetAssay TypeIC50 (nM)Reference
This compound RIPK1Biochemical Assay15[1]
Necrostatin-1 (Nec-1) RIPK1In vitro kinase assay~500[2]
GSK'963 RIPK1ADP-Glo kinase assay0.8[1]

Table 2: Cellular Activity in Necroptosis Assays

InhibitorCell LineNecroptosis StimulusEC50Reference
This compound U937TSZ47.8 pM[1]
This compound J774A.1TSZ75.8 pM[1]
This compound L929TSZ10.2 pM
Necrostatin-1 (Nec-1) L929TNFα~1 µM
GSK'963 L929TNFα + zVAD-fmk1 nM
GSK'872 HT-29TSZNot specified

TSZ: TNFα, SMAC mimetic, and z-VAD-fmk

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms of action and the experimental setups, the following diagrams illustrate the necroptosis signaling pathway and a typical experimental workflow for evaluating necroptosis inhibitors.

Necroptosis_Signaling_Pathway Necroptosis Signaling Pathway TNFR1 TNFR1 Complex_I Complex I (TRADD, TRAF2/5, cIAP1/2, RIPK1) TNFR1->Complex_I TNFa TNFα TNFa->TNFR1 NFkB NF-κB Activation (Survival) Complex_I->NFkB Complex_IIa Complex IIa (RIPK1, FADD, Caspase-8) Complex_I->Complex_IIa Complex_IIb Complex IIb (Necrosome) (RIPK1, RIPK3, MLKL) Complex_I->Complex_IIb Caspase-8 inhibition Apoptosis Apoptosis Complex_IIa->Apoptosis pRIPK1 pRIPK1 Complex_IIb->pRIPK1 pRIPK3 pRIPK3 pRIPK1->pRIPK3 pMLKL pMLKL (oligomerization) pRIPK3->pMLKL Membrane_Disruption Plasma Membrane Disruption pMLKL->Membrane_Disruption Caspase8_Inhibition Caspase-8 Inhibition (z-VAD-fmk) Caspase8_Inhibition->Complex_IIb Ripk1_IN_18 This compound Ripk1_IN_18->pRIPK1 Nec1 Necrostatin-1 Nec1->pRIPK1 GSK963 GSK'963 GSK963->pRIPK1 GSK872 GSK'872 GSK872->pRIPK3

Caption: Necroptosis signaling pathway and points of inhibition.

Experimental_Workflow Experimental Workflow for Necroptosis Inhibition Assay Cell_Seeding 1. Cell Seeding (e.g., HT-29, L929, U937) Inhibitor_Treatment 2. Pre-treatment with Inhibitor (e.g., this compound, Nec-1, GSK'963) Cell_Seeding->Inhibitor_Treatment Necroptosis_Induction 3. Necroptosis Induction (e.g., TSZ treatment) Inhibitor_Treatment->Necroptosis_Induction Incubation 4. Incubation (Time-course) Necroptosis_Induction->Incubation Data_Acquisition 5. Data Acquisition Incubation->Data_Acquisition Cell_Viability Cell Viability Assay (e.g., CellTiter-Glo, MTS) Data_Acquisition->Cell_Viability Western_Blot Western Blot Analysis (pRIPK1, pRIPK3, pMLKL) Data_Acquisition->Western_Blot Cytokine_Assay Cytokine Release Assay (e.g., ELISA) Data_Acquisition->Cytokine_Assay

Caption: A generalized workflow for assessing necroptosis inhibitors.

Detailed Experimental Protocols

A frequently utilized method for inducing and evaluating necroptosis is the TSZ-induced necroptosis assay . The following protocol provides a detailed methodology for this key experiment.

Objective: To determine the efficacy of a test compound in inhibiting necroptosis induced by a combination of Tumor Necrosis Factor-alpha (TNFα), a SMAC mimetic, and a pan-caspase inhibitor (z-VAD-fmk).

Materials:

  • Cell line susceptible to necroptosis (e.g., HT-29, L929, U937)

  • Complete cell culture medium

  • Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Human or mouse TNFα

  • SMAC mimetic (e.g., birinapant, SM-164)

  • Pan-caspase inhibitor (z-VAD-fmk)

  • 96-well or 24-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTS)

  • Lysis buffer for Western blot (containing protease and phosphatase inhibitors)

  • Primary antibodies: anti-pRIPK1 (S166), anti-pRIPK3 (S227), anti-pMLKL (S358), and loading control (e.g., anti-actin or anti-tubulin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate (for viability assays) or a 24-well plate (for Western blotting) at a density that will result in 70-80% confluency at the time of treatment.

    • Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.

  • Inhibitor Pre-treatment:

    • Prepare serial dilutions of the test inhibitor in complete cell culture medium.

    • Remove the old medium from the cells and add the medium containing the desired concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).

    • Pre-incubate the cells with the inhibitor for 1-2 hours.

  • Necroptosis Induction (TSZ Treatment):

    • Prepare a cocktail of TNFα, SMAC mimetic, and z-VAD-fmk in complete cell culture medium at the desired final concentrations (e.g., TNFα: 10-100 ng/mL; SMAC mimetic: 100 nM - 1 µM; z-VAD-fmk: 20-50 µM).

    • Add the TSZ cocktail to the wells containing the cells and inhibitor. Include control wells with no treatment, TNFα alone, and TSZ without inhibitor.

  • Incubation:

    • Incubate the plates for a predetermined time course (e.g., 6, 12, or 24 hours) at 37°C with 5% CO2.

  • Data Acquisition:

    • Cell Viability Assay:

      • At the end of the incubation period, measure cell viability using a luminescent or colorimetric assay according to the manufacturer's instructions.

      • Normalize the data to the untreated control to determine the percentage of cell death.

      • Plot the dose-response curve to calculate the EC50 value of the inhibitor.

    • Western Blot Analysis:

      • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

      • Determine the protein concentration of the lysates.

      • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

      • Probe the membrane with primary antibodies against pRIPK1, pRIPK3, pMLKL, and a loading control.

      • Incubate with the appropriate HRP-conjugated secondary antibody and visualize the bands using a chemiluminescent substrate.

      • Quantify the band intensities to assess the level of phosphorylation of the key necroptotic proteins.

Conclusion

References

Confirming the On-Target Effects of Ripk1-IN-18 Using CRISPR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, rigorously validating the on-target effects of a small molecule inhibitor is a critical step in the development pipeline. This guide provides a comprehensive framework for confirming the on-target activity of Ripk1-IN-18, a putative inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), using CRISPR-Cas9 technology. By comparing its performance against well-characterized RIPK1 inhibitors, researchers can confidently assess its potency and specificity.

Introduction to RIPK1 and its Inhibition

Receptor-Interacting Protein Kinase 1 (RIPK1) is a serine/threonine kinase that plays a pivotal role in regulating cellular stress responses, inflammation, and programmed cell death pathways, including apoptosis and necroptosis.[1][2] Dysregulation of RIPK1 activity has been implicated in a variety of inflammatory and neurodegenerative diseases, making it an attractive therapeutic target.[1][3] Small molecule inhibitors of RIPK1 are therefore of significant interest.

This guide focuses on a methodology to validate the on-target effects of this compound. While described as a potent RIPK1 inhibitor, publicly available, peer-reviewed quantitative data on its specific activity is limited.[4] Therefore, this guide outlines the experimental procedures to generate this data and benchmark it against established RIPK1 inhibitors such as GSK2982772, Necrostatin-1s, and RIPA-56.

Comparative Analysis of RIPK1 Inhibitors

A crucial aspect of validating a new inhibitor is to compare its potency against known standards. The following table summarizes the reported biochemical and cellular potencies of several well-characterized RIPK1 inhibitors. The data for this compound is presented hypothetically to illustrate how experimentally determined values would be tabulated and compared.

InhibitorTypeBiochemical IC50 (Human RIPK1)Cellular EC50 (Necroptosis Assay)Key Features
This compound Not publicly specified[Hypothetical Data][Hypothetical Data]Putative potent RIPK1 inhibitor.
GSK2982772 Type III (Allosteric)1.0 - 16 nM[5][6][7]6.3 nM (U937 cells)[7][8]Orally active, ATP competitive, high selectivity.[5]
Necrostatin-1s Type III (Allosteric)182 nM (EC50 for RIPK1 inhibition)[1][9]490 nM (EC50 in Jurkat cells)[1][10]Widely used tool compound, crosses the blood-brain barrier.[1]
RIPA-56 Not specified13 nM[2][3][11]27 nM (L929 cells), 28 nM (HT-29 cells)[2][3]Potent, selective, and metabolically stable.[3][11]

Experimental Validation of On-Target Effects using CRISPR-Cas9

The definitive method to confirm that the cellular effects of an inhibitor are mediated through its intended target is to assess its activity in cells where the target has been genetically removed. The CRISPR-Cas9 system provides a powerful tool for creating target-specific knockout cell lines.

Experimental Workflow

The overall workflow for validating the on-target effects of this compound is depicted below. This process involves generating a RIPK1 knockout cell line, followed by comparative cell viability assays with the parental (wild-type) cell line in the presence of the inhibitor.

experimental_workflow Experimental Workflow for On-Target Validation cluster_crispr CRISPR-Cas9 Knockout Generation cluster_assay Inhibitor Activity Assay gRNA_design gRNA Design & Cloning lentivirus Lentivirus Production gRNA_design->lentivirus transduction Cell Transduction lentivirus->transduction selection Selection & Clonal Isolation transduction->selection validation Knockout Validation (Sequencing & Western Blot) selection->validation cell_seeding Seed WT and RIPK1-KO Cells validation->cell_seeding inhibitor_treatment Treat with this compound & Controls cell_seeding->inhibitor_treatment viability_assay Cell Viability Assay (e.g., CellTiter-Glo) inhibitor_treatment->viability_assay data_analysis Data Analysis (IC50 determination) viability_assay->data_analysis

A high-level overview of the experimental workflow.
Detailed Experimental Protocols

This protocol describes the generation of a human RIPK1 knockout cell line (e.g., in HT-29 or U937 cells) using a lentiviral CRISPR-Cas9 system.

a. gRNA Design and Cloning:

  • Design two to three single-guide RNAs (sgRNAs) targeting early exons of the human RIPK1 gene to ensure a frameshift mutation and subsequent nonsense-mediated decay. Example gRNA sequences targeting human RIPK1 are:

    • gRNA 1: TGGAAAAGGCGTGATACACA[12]

    • gRNA 2: CCATGCGGCTGCCATAAAGA

  • Synthesize and clone the gRNA sequences into a lentiviral vector co-expressing Cas9 and a selection marker (e.g., lentiCRISPRv2, Addgene plasmid #52963).

b. Lentivirus Production and Transduction:

  • Co-transfect HEK293T cells with the gRNA-Cas9 plasmid and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G).

  • Harvest the lentiviral particles from the supernatant 48-72 hours post-transfection.

  • Transduce the target cell line (e.g., HT-29) with the lentiviral particles in the presence of polybrene.

c. Selection and Clonal Isolation:

  • Select for transduced cells using the appropriate antibiotic (e.g., puromycin).

  • Perform single-cell sorting or limiting dilution to isolate individual clones.

d. Knockout Validation:

  • Expand individual clones and extract genomic DNA.

  • Amplify the targeted region by PCR and verify the presence of insertions or deletions (indels) by Sanger sequencing.

  • Confirm the absence of RIPK1 protein expression by Western blot analysis.

This assay determines the number of viable cells in culture based on the quantification of ATP.

  • Cell Seeding: Seed both wild-type (WT) and validated RIPK1 knockout (KO) cells in a 96-well white, clear-bottom plate at a predetermined optimal density and allow them to adhere overnight.

  • Inhibitor Treatment:

    • Prepare a serial dilution of this compound and control inhibitors (GSK2982772, Necrostatin-1s, RIPA-56) in the appropriate cell culture medium.

    • Treat the cells with the inhibitors over a range of concentrations. Include a DMSO vehicle control.

    • To induce necroptosis, co-treat the cells with a combination of TNF-α, a Smac mimetic (e.g., BV6), and a pan-caspase inhibitor (e.g., z-VAD-fmk).

  • Incubation: Incubate the plate for a duration determined by the specific cell line and necroptosis induction kinetics (typically 12-24 hours).

  • Assay Procedure:

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

This protocol is for confirming the inhibition of RIPK1 kinase activity by assessing the phosphorylation of downstream targets.

  • Cell Treatment and Lysis:

    • Seed cells and treat with this compound or control inhibitors for 1-2 hours before stimulating with TNF-α/Smac mimetic/z-VAD-fmk for a short period (e.g., 15-30 minutes) to activate the RIPK1 pathway.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:

      • Phospho-RIPK1 (Ser166)

      • Total RIPK1

      • Phospho-RIPK3 (Ser227)

      • Total RIPK3

      • Phospho-MLKL (Ser358)

      • Total MLKL

      • β-actin (as a loading control)

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Data Presentation and Interpretation

The quantitative data from the cell viability assays should be compiled into a table to facilitate comparison. A significant rightward shift in the EC50 value for this compound in the RIPK1 KO cells compared to the WT cells would strongly indicate that its cytotoxic effect is on-target.

Table 2: Cellular Potency of this compound in Wild-Type vs. RIPK1 Knockout Cells (Note: Data for this compound is hypothetical)

Cell LineThis compound EC50 (nM)GSK2982772 EC50 (nM)
Wild-Type (WT)507
RIPK1 Knockout (KO)>10,000>10,000
Fold Shift (KO/WT) >200 >1400

Visualizing Signaling Pathways

Understanding the signaling context is crucial for interpreting experimental results. The following diagrams illustrate the RIPK1-mediated necroptosis pathway and the points of inhibition.

ripk1_pathway RIPK1-Mediated Necroptosis Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIPK1 RIPK1 TRADD->RIPK1 ComplexI Complex I TRADD->ComplexI cIAP1_2 cIAP1/2 TRAF2->cIAP1_2 TRAF2->ComplexI cIAP1_2->ComplexI RIPK1->ComplexI Casp8 Caspase-8 RIPK1->Casp8 ComplexIIa Complex IIa (Apoptosis) RIPK1->ComplexIIa RIPK3 RIPK3 RIPK1->RIPK3 Necrosome Necrosome (Complex IIb) RIPK1->Necrosome ComplexI->RIPK1 FADD FADD ComplexI->FADD FADD->Casp8 FADD->ComplexIIa Casp8->ComplexIIa MLKL MLKL RIPK3->MLKL RIPK3->Necrosome MLKL->Necrosome pMLKL p-MLKL (oligomerization) Necrosome->pMLKL CellDeath Necroptotic Cell Death pMLKL->CellDeath TNF TNF-α TNF->TNFR1 Inhibitor This compound Inhibitor->RIPK1 Inhibition

Simplified RIPK1 signaling pathway leading to necroptosis.

By following this comprehensive guide, researchers can rigorously validate the on-target effects of this compound, generate crucial comparative data, and confidently advance their drug discovery programs.

References

Evaluating the pharmacokinetic differences between Ripk1-IN-18 and similar compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Pharmacokinetics of RIPK1 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic properties of several key Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors. The objective is to offer a clear, data-driven evaluation to aid in the selection and development of compounds targeting RIPK1 for various therapeutic indications. The information presented is compiled from publicly available experimental data.

Introduction

Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical mediator in regulated cell death pathways, including necroptosis and apoptosis, as well as in inflammatory signaling.[1][2][3][4] Its central role in these processes makes it an attractive therapeutic target for a range of conditions such as autoimmune diseases, neurodegenerative disorders, and cancer.[1][3][4][5] The development of small molecule inhibitors of RIPK1 is a highly active area of research.[1][5][6] A thorough understanding of the pharmacokinetic profiles of these inhibitors is essential for their successful translation into clinical candidates. This guide compares the pharmacokinetic parameters of several notable RIPK1 inhibitors to provide a basis for evaluation and further development.

Pharmacokinetic Data Summary

The following table summarizes key pharmacokinetic parameters for a selection of RIPK1 inhibitors. These compounds represent different structural classes and modes of inhibition. Data has been collected from various preclinical and clinical studies.

CompoundSpeciesDose & RouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)T1/2 (h)Reference
GSK2982772 Human60 mg BID (oral)----[7][8]
Human120 mg BID (oral)----[7][8]
GSK547 Mouse0.1 mg/kg (oral)11---[9]
Mouse1 mg/kg (oral)98---[9]
Mouse10 mg/kg (oral)886---[9]
Compound 33 Rat (SD)---11571.32[9]
RIPA-56 ------[2]
PK68 ------[4][10]
Compound 70 Rat (SD)-----[10]
SIR2446M Human30-400 mg (oral)----[5]

Note: A dash (-) indicates that the data was not specified in the cited sources.

Signaling and Experimental Workflow Diagrams

To visualize the biological context and the experimental procedures involved in pharmacokinetic evaluation, the following diagrams are provided.

RIPK1_Signaling_Pathway cluster_complex_I Membrane-associated Signaling cluster_cytosolic Cytosolic Signaling TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD TRAF2_5 TRAF2/5 TRADD->TRAF2_5 RIPK1 RIPK1 TRADD->RIPK1 cIAP1_2 cIAP1/2 TRAF2_5->cIAP1_2 cIAP1_2->RIPK1 K63 Ub LUBAC LUBAC TAK1 TAK1 LUBAC->TAK1 IKK IKK Complex LUBAC->IKK RIPK1->LUBAC M1 Ub RIPK1->TAK1 RIPK1->IKK FADD FADD RIPK1->FADD RIPK3 RIPK3 RIPK1->RIPK3 p Complex_I Complex I (Pro-survival) TAK1->IKK NF_kB NF-κB Activation IKK->NF_kB Complex_IIa Complex IIa (Apoptosis) Caspase8 Caspase-8 FADD->Caspase8 Caspase8->Complex_IIa Complex_IIb Complex IIb (Necroptosis) MLKL MLKL RIPK3->MLKL p MLKL->Complex_IIb

Caption: RIPK1 Signaling Pathway.

PK_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Study cluster_analysis Bioanalysis & Modeling Microsomal_Stability Microsomal Stability Dosing Compound Administration (e.g., Oral, IV) Microsomal_Stability->Dosing Plasma_Stability Plasma Stability Plasma_Stability->Dosing Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Isolation Sampling->Processing LC_MS LC-MS/MS Analysis Processing->LC_MS PK_Modeling Pharmacokinetic Modeling LC_MS->PK_Modeling Parameters Determine PK Parameters (Cmax, AUC, T1/2) PK_Modeling->Parameters

Caption: In Vivo Pharmacokinetic Experimental Workflow.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of pharmacokinetic properties. Below are representative methodologies for key assays.

Liver Microsomal Stability Assay

This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes like Cytochrome P450s.

  • Objective: To determine the in vitro intrinsic clearance of a compound.

  • Materials:

    • Test compound stock solution (e.g., 10 mM in DMSO).

    • Pooled liver microsomes (human, rat, or mouse) from a commercial vendor.

    • Phosphate (B84403) buffer (100 mM, pH 7.4).

    • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Control compounds (one high clearance, one low clearance).

    • Acetonitrile (B52724) with an internal standard for reaction termination and sample preparation.

  • Procedure:

    • Prepare a reaction mixture containing phosphate buffer and liver microsomes (e.g., 0.5 mg/mL protein concentration). Pre-warm at 37°C.[11][12][13]

    • Add the test compound to the reaction mixture to a final concentration of, for example, 1 µM.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.[11][13] For negative controls, add buffer instead of the NADPH system.

    • Incubate the mixture at 37°C with shaking.

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Terminate the reaction in each aliquot by adding cold acetonitrile containing an internal standard.

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining compound against time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • Calculate the half-life (t1/2) as 0.693/k.

    • Calculate intrinsic clearance (CLint) based on the half-life and incubation conditions.

Plasma Stability Assay

This assay assesses the stability of a compound in plasma to evaluate its susceptibility to degradation by plasma enzymes (e.g., esterases, amidases).

  • Objective: To determine the stability of a compound in plasma.

  • Materials:

    • Test compound stock solution.

    • Pooled plasma (human, rat, or mouse), typically with an anticoagulant like heparin or EDTA.

    • Phosphate buffer (pH 7.4).

    • Control compounds.

  • Procedure:

    • Pre-warm plasma to 37°C.

    • Spike the test compound into the plasma at a final concentration (e.g., 1-10 µM).

    • Incubate the mixture at 37°C.

    • Collect aliquots at specified time points (e.g., 0, 30, 60, 120 minutes).

    • Terminate the reaction by adding cold acetonitrile with an internal standard.

    • Process and analyze the samples by LC-MS/MS as described for the microsomal stability assay.

  • Data Analysis:

    • Calculate the percentage of the compound remaining at each time point relative to the 0-minute time point.

    • Determine the half-life if significant degradation is observed.

In Vivo Pharmacokinetic Study in Rodents

This experiment determines the pharmacokinetic profile of a compound after administration to an animal model.

  • Objective: To determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and bioavailability.

  • Materials:

    • Test compound formulated in an appropriate vehicle for the intended route of administration (e.g., oral gavage, intravenous injection).

    • Rodents (e.g., Sprague-Dawley rats or C57BL/6 mice).

    • Blood collection supplies (e.g., capillaries, tubes with anticoagulant).

  • Procedure:

    • Fast the animals overnight before dosing.

    • Administer the compound at a specific dose via the desired route (e.g., oral, IV).

    • Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) from a suitable site (e.g., tail vein, saphenous vein).

    • Process the blood samples to obtain plasma by centrifugation.

    • Store plasma samples at -80°C until analysis.

    • Quantify the drug concentration in plasma samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the plasma concentration versus time.

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate parameters:

      • Cmax: Maximum observed plasma concentration.

      • Tmax: Time to reach Cmax.

      • AUC: Area under the plasma concentration-time curve.

      • t1/2: Elimination half-life.

      • CL: Clearance.

      • Vd: Volume of distribution.

      • F% (Bioavailability): (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Ripk1-IN-18

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to wear appropriate Personal Protective Equipment (PPE). A comprehensive PPE protocol minimizes the risk of exposure.

Personal Protective Equipment (PPE) Protocol:

ProcedureRequired Personal Protective Equipment
Handling Solid Compound Double-gloving with disposable nitrile gloves, impervious laboratory coat, safety goggles with side-shields, and an N95 respirator or higher.[1]
Handling Solutions Disposable nitrile gloves, impervious laboratory coat, and safety goggles with side-shields. All work should be conducted within a certified chemical fume hood.[1]

In the event of a spill, evacuate the immediate area. For solid spills, carefully sweep or vacuum the material into a sealed container, avoiding dust generation. For liquid spills, absorb with an inert material like vermiculite (B1170534) or sand and place it in a sealed container for disposal.[1] The spill area should then be decontaminated.

Step-by-Step Disposal Protocol

The proper disposal of Ripk1-IN-18 must comply with the Resource Conservation and Recovery Act (RCRA) which governs hazardous waste management.[2] The following steps provide a procedural guide for safe disposal:

  • Waste Identification and Classification:

    • Based on the hazard profile of similar compounds, this compound should be treated as a toxic chemical waste.

    • Depending on its formulation and use, it may fall under the EPA's categories of hazardous waste, such as U-listed (toxic) or P-listed (acutely toxic) waste.[2] An official waste determination should be made by trained environmental health and safety (EHS) professionals at your institution.

  • Container Selection and Labeling:

    • Use a chemically compatible, leak-proof container with a secure screw-top cap for waste collection.[3] The container should be in good condition, free from damage or deterioration.[2]

    • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," the building and room number of generation, and the chemical constituents and their approximate concentrations if in a solution.[3]

  • Waste Segregation and Accumulation:

    • Store the this compound waste in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[3][4]

    • Crucially, segregate this compound waste from incompatible materials. Store acids and bases separately, and keep oxidizing agents away from reducing agents and organic compounds.[3]

    • Do not mix different waste streams unless explicitly permitted by your institution's EHS department.

  • Storage and Final Disposal:

    • The waste container must be kept closed at all times except when adding waste.[3]

    • The SAA must be inspected weekly for any signs of leakage.[3]

    • Once the container is full, or after a maximum of one year for partially filled containers, arrange for its removal by your institution's EHS or a licensed hazardous waste disposal company.[3][5] Do not dispose of this compound down the drain or in the regular trash.[1]

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final removal from the laboratory.

Ripk1_IN_18_Disposal_Workflow cluster_prep Preparation cluster_handling Waste Handling & Collection cluster_labeling Labeling & Segregation cluster_storage Storage & Disposal A Don Appropriate PPE (Gloves, Coat, Goggles, Respirator) B Collect this compound Waste (Solid or Liquid) A->B C Select Chemically Compatible Waste Container B->C D Place Waste into Container C->D E Label Container: 'Hazardous Waste', Chemical Name, Location, Constituents D->E F Segregate from Incompatible Chemicals E->F G Store in Designated Satellite Accumulation Area (SAA) F->G H Keep Container Securely Closed G->H I Conduct Weekly Inspections of SAA H->I J Contact EHS for Waste Pickup (When Full or at Time Limit) I->J

Figure 1. Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Ripk1-IN-18

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety Protocols and Personal Protective Equipment (PPE)

As a potent, biologically active small molecule, Ripk1-IN-18 should be treated as potentially hazardous. A multi-layered approach to Personal Protective Equipment (PPE) is mandatory to minimize exposure.

PPE Recommendations for Laboratory Activities

A detailed breakdown of recommended PPE for various laboratory activities involving this compound is provided below.

Laboratory ActivityRecommended Personal Protective Equipment
Weighing and Aliquoting (Solid Form) - Respirator: NIOSH-approved N95 or higher-rated respirator. - Gloves: Double-gloving with nitrile gloves. - Eye Protection: Chemical splash goggles. - Lab Coat: Disposable or dedicated non-absorbent lab coat. - Ventilation: Certified chemical fume hood or powder containment hood.
Solution Preparation and Handling - Gloves: Double-gloving with nitrile gloves. - Eye Protection: Chemical splash goggles or face shield. - Lab Coat: Standard laboratory coat. - Ventilation: Chemical fume hood.
Cell Culture and In Vitro Assays - Gloves: Nitrile gloves. - Eye Protection: Safety glasses with side shields. - Lab Coat: Standard laboratory coat. - Containment: Class II biological safety cabinet.
Waste Disposal - Gloves: Heavy-duty nitrile or butyl rubber gloves. - Eye Protection: Chemical splash goggles. - Lab Coat: Standard laboratory coat.

Operational Plan: From Receipt to Disposal

A systematic approach is crucial for the safe management of this compound within the laboratory.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any signs of damage or leakage.

  • Confirm the recommended storage conditions on the product vial or datasheet. While specific data for this compound is limited, similar compounds are typically stored at -20°C as a solid and -80°C once in solution.[1]

  • Store in a clearly labeled, designated, and secure area away from incompatible materials.

2. Handling and Experimental Use:

  • Designated Area: All work with this compound should be conducted in a designated and clearly marked area.

  • Fume Hood: All manipulations of the solid compound and concentrated solutions must be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.[2]

  • Decontamination: Use dedicated equipment (spatulas, glassware, etc.) when possible. If not feasible, thoroughly decontaminate all equipment after use.

  • Hygiene: Always wash hands thoroughly with soap and water after handling the compound, even when gloves have been worn.[3]

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous chemical waste.

  • Solid Waste: This includes empty vials, contaminated gloves, pipette tips, and other disposable materials that have come into contact with the compound. These items should be placed in a designated, sealed, and clearly labeled hazardous waste container.[2]

  • Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not pour down the drain. [2]

  • Decontamination of Glassware: Reusable glassware should be decontaminated. A common procedure involves rinsing with a suitable organic solvent (such as ethanol (B145695) or acetone) to dissolve the compound, followed by washing with an appropriate laboratory detergent and water. The initial solvent rinse should be collected as hazardous liquid waste.

Quantitative Data

While a comprehensive Safety Data Sheet for this compound is not publicly available, the following table summarizes available data for this compound and a structurally similar compound, Ripk1-IN-11, for reference.

PropertyThis compoundRipk1-IN-11 (Similar Compound)
Molecular Formula C₂₂H₁₆F₄N₆O₂C₂₃H₂₄N₄O₄S
Molecular Weight 472.40 g/mol 452.53 g/mol
CAS Number 2682889-01-42173557-02-1
Acute Oral Toxicity Data not availableCategory 4 (Harmful if swallowed)[4]
Aquatic Toxicity Data not availableCategory 1 (Very toxic to aquatic life with long lasting effects)[4]

Disclaimer: The toxicological data presented is for a structurally similar compound and should be used for guidance purposes only. A comprehensive risk assessment should be performed before handling this compound.

Visualizing Safety and Mechanism of Action

To further aid in the safe handling and understanding of this compound, the following diagrams illustrate a standard experimental workflow and the targeted signaling pathway.

Ripk1_IN_18_Handling_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal Receiving Receiving and Storage (-20°C) Weighing Weighing in Fume Hood Receiving->Weighing Wear Full PPE Solubilization Solubilization (e.g., in DMSO) Weighing->Solubilization Dilution Serial Dilution Solubilization->Dilution Assay In Vitro / In Vivo Assay Dilution->Assay SolidWaste Solid Waste (Contaminated PPE, etc.) Assay->SolidWaste LiquidWaste Liquid Waste (Unused Solutions) Assay->LiquidWaste Decontamination Equipment Decontamination Assay->Decontamination

A typical experimental workflow for handling this compound.

Ripk1_Signaling_Pathway cluster_stimulus Stimulus cluster_receptor Receptor Complex cluster_downstream Downstream Signaling cluster_inhibitor Inhibition TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 ComplexI Complex I Assembly TNFR1->ComplexI RIPK1 RIPK1 Activation (Phosphorylation) ComplexI->RIPK1 RIPK3 RIPK3 RIPK1->RIPK3 Necrosome Necrosome Formation RIPK1->Necrosome MLKL MLKL RIPK3->MLKL RIPK3->Necrosome MLKL->Necrosome Necroptosis Necroptosis Necrosome->Necroptosis Ripk1_IN_18 This compound Ripk1_IN_18->RIPK1 Inhibits Kinase Activity

The RIPK1 signaling pathway and the inhibitory action of this compound.

References

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。